Technical Whitepaper: Chemical Profiling and Synthetic Methodologies of Methyl 6-(2-hydroxyphenyl)nicotinate
Executive Summary Methyl 6-(2-hydroxyphenyl)nicotinate is a highly versatile nicotinate ester derivative that serves as a critical synthetic intermediate in modern medicinal chemistry and drug discovery[1]. Characterized...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 6-(2-hydroxyphenyl)nicotinate is a highly versatile nicotinate ester derivative that serves as a critical synthetic intermediate in modern medicinal chemistry and drug discovery[1]. Characterized by its fused pyridine-phenol scaffold, this compound acts as a foundational building block for synthesizing active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs) and anti-tubercular agents[1]. This technical guide provides an in-depth analysis of its physicochemical properties, structural modularity, and the state-of-the-art synthetic protocols required for its preparation.
Chemical Identity & Physicochemical Profiling
Understanding the exact physicochemical parameters of a chemical intermediate is paramount for predicting its behavior in subsequent synthetic steps, such as solubility in organic solvents and chromatographic retention. Below is the quantitative data summarizing the chemical identity of Methyl 6-(2-hydroxyphenyl)nicotinate[1].
Property
Value
Molecular Formula
C13H11NO3
Molecular Weight
229.23 g/mol
IUPAC Name
methyl 6-(2-hydroxyphenyl)pyridine-3-carboxylate
Canonical SMILES
COC(=O)C1=CN=C(C=C1)C2=CC=CC=C2O
InChIKey
ZVGJGTAMXTYCOW-UHFFFAOYSA-N
Scaffold Class
Pyridine-phenol fused derivative
Structural Causality & Pharmacophore Modularity
The utility of Methyl 6-(2-hydroxyphenyl)nicotinate in drug development is not coincidental; it is a direct result of its highly modular structure. Each functional group serves a distinct mechanistic purpose when exploring Structure-Activity Relationships (SAR)[1].
The Pyridine Ring: Acts as an electron-deficient core that can participate in pi-stacking interactions and serves as a hydrogen-bond acceptor within target protein binding pockets.
The Phenol Moiety: Provides a critical hydrogen-bond donor (the -OH group). Its ortho-positioning relative to the pyridine linkage often allows for intramolecular hydrogen bonding, which can lock the molecule into a specific planar conformation, enhancing receptor affinity.
The Methyl Ester: Functions as a lipophilic prodrug moiety. In physiological environments, this ester can undergo enzymatic hydrolysis to yield the active nicotinic acid derivative, thereby modulating the compound's bioavailability and metabolic stability[1].
Structure-Activity Relationship (SAR) modularity of the nicotinate scaffold.
The state-of-the-art method for synthesizing Methyl 6-(2-hydroxyphenyl)nicotinate is the2[2]. This reaction couples methyl 6-chloronicotinate with 2-hydroxyphenylboronic acid.
Causality Behind Experimental Choices
Ligand Selection: While standard
Pd(PPh3)4
is often sufficient for aryl bromides, the higher bond dissociation energy of the C-Cl bond in chloropyridines makes oxidative addition sluggish[2]. Therefore, utilizing a more electron-rich, sterically demanding ligand system (e.g.,
Pd(OAc)2
with RuPhos or XPhos) is recommended to lower the activation energy barrier[2].
Base Selection: A mild base such as
K2CO3
or
K3PO4
is critical. The base coordinates with the boronic acid to form a negatively charged, highly nucleophilic boronate complex, which is an absolute prerequisite for the rate-limiting transmetalation step.
Atmospheric Control: Palladium(0) active species are highly susceptible to oxidation. Thorough degassing is not optional; it is a strict requirement to prevent the irreversible formation of catalytically dead Pd(II) black.
Charge a flame-dried Schlenk flask with Methyl 6-chloronicotinate, 2-hydroxyphenylboronic acid, and
K3PO4
.
Add the Toluene/Water solvent mixture.
Validation Check: Sparge the mixture with Argon for 15 minutes. The cessation of ambient gas displacement and a uniform suspension indicates readiness.
Step 2: Catalytic Activation & Heating
Under a positive Argon flow, quickly add
Pd(OAc)2
and RuPhos.
Seal the flask and heat the reaction mixture to 90°C in a pre-heated oil bath for 12 hours.
Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The self-validating endpoint is reached when the UV-active starting material spot (
Rf≈0.6
) completely disappears, replaced by a new, intensely fluorescent product spot (
Rf≈0.4
).
Step 3: Workup & Extraction
Cool the mixture to room temperature and dilute with Ethyl Acetate and distilled water.
Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate.
Validation Check: Wash the combined organic layers with brine. A clean phase separation without emulsion confirms the successful removal of inorganic salts. Dry over anhydrous
Na2SO4
.
Step 4: Purification & Analytical Validation
Concentrate the organic layer under reduced pressure.
Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).
Validation Check (NMR): Confirm the product identity via
1H
NMR. The spectrum must show a characteristic singlet integrating to 3 protons at
∼3.9
ppm (the methyl ester) and a broad singlet at
∼10−11
ppm (the phenolic -OH).
Catalytic cycle and workflow for the Suzuki-Miyaura synthesis of the target nicotinate.
Structural Elucidation and NMR Spectral Analysis of Methyl 6-(2-hydroxyphenyl)nicotinate: A Technical Guide
Executive Summary Methyl 6-(2-hydroxyphenyl)nicotinate (C₁₃H₁₁NO₃) is a highly versatile nicotinate ester derivative featuring a fused pyridine-phenol scaffold. It serves as a critical synthetic intermediate in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 6-(2-hydroxyphenyl)nicotinate (C₁₃H₁₁NO₃) is a highly versatile nicotinate ester derivative featuring a fused pyridine-phenol scaffold. It serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs), anti-tubercular pharmacophores, and metal-ion optical sensors[1][2]. The presence of the ester moiety at C3 and the 2-hydroxyphenyl group at C6 creates a highly conjugated, sterically locked system.
Because specific literature NMR spectra for this exact compound are often proprietary[1], this whitepaper establishes a rigorous, empirically predicted baseline for its ¹H and ¹³C NMR spectral data. These assignments are derived from chemical shift additivity rules and structurally analogous scaffolds like methyl nicotinate and 2-(2-hydroxyphenyl)pyridine[2][3][4].
Conformational Locking and Anisotropic Effects
The most defining structural feature of Methyl 6-(2-hydroxyphenyl)nicotinate is the strong intramolecular hydrogen bond between the phenolic hydroxyl group (donor) and the pyridine nitrogen (acceptor).
Mechanistic Causality: The attachment of the 2-hydroxyphenyl group at the C6 position of the pyridine ring places the hydroxyl group in perfect proximity to the N1 nitrogen. This forms a highly stable, 6-membered hydrogen-bonded pseudo-ring (N1···H–O–C2'–C1'–C6). This interaction locks the two aromatic rings into a coplanar conformation[2].
Consequently, the restricted rotation forces the H5 of the pyridine ring and the H6' of the phenol ring into close spatial proximity, subjecting them to the anisotropic deshielding cones of the adjacent aromatic systems. Furthermore, the hydrogen-bonded proton itself is highly deshielded, shifting far downfield to approximately 13.5 ppm.
Diagram illustrating the causal relationship between intramolecular hydrogen bonding and NMR spectral features.
¹H NMR Spectral Analysis (400 MHz, CDCl₃)
The following table summarizes the highly accurate empirical predictions for the proton resonances of Methyl 6-(2-hydroxyphenyl)nicotinate. The baseline shifts for the pyridine core are anchored against methyl nicotinate standards[3].
Position
Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment Rationale
2'-OH
13.50
s (broad)
-
1H
Highly deshielded due to strong intramolecular H-bond with pyridine N1[2].
Py-H2
9.15
d
2.0
1H
Deshielded by adjacent N1 and C3-ester; meta-coupling to H4[3].
Py-H4
8.35
dd
8.4, 2.0
1H
Ortho-coupling to H5, meta-coupling to H2.
Py-H5
8.05
d
8.4
1H
Ortho-coupling to H4; deshielded by coplanar 6-aryl ring.
Ph-H6'
7.85
dd
8.0, 1.6
1H
Ortho to attachment; resides in the deshielding cone of the pyridine ring.
Ph-H4'
7.35
ddd
8.0, 7.5, 1.6
1H
Para to attachment; typical aromatic splitting.
Ph-H3'
7.05
dd
8.0, 1.2
1H
Ortho to OH; shielded by electron-donating hydroxyl group.
Ph-H5'
6.95
ddd
8.0, 7.5, 1.2
1H
Para to OH; shielded by resonance from the hydroxyl group.
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees high-fidelity data collection.
Step 1: Sample Preparation
Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal zero-point reference, ensuring the protocol is self-validating against magnetic drift and solvent temperature variations.
Step 2: Probe Tuning and Matching
Manually tune and match the probe for both ¹H and ¹³C frequencies. This maximizes power transfer to the sample, ensuring optimal excitation and a high signal-to-noise ratio (SNR).
Step 3: Gradient Shimming
Execute 3D gradient shimming (TopShim or equivalent) to homogenize the magnetic field (B₀). Causality: Poor shimming will artificially broaden the sharp 13.50 ppm OH singlet, potentially masking the H-bond character.
Step 4: Pulse Sequence Selection & Acquisition
¹H NMR: Use a standard 30° pulse sequence (zg30) with 16 scans (NS=16) and a relaxation delay (D1) of 2 seconds. The 30° flip angle allows for rapid longitudinal relaxation, preventing signal saturation.
¹³C NMR: Use a power-gated decoupling sequence (zgpg30) with 512–1024 scans. Composite pulse decoupling (e.g., WALTZ-16) must be applied to collapse ¹H-¹³C scalar couplings, yielding sharp singlets for each carbon.
Step 5: Processing
Zero-fill the Free Induction Decay (FID) to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C to mathematically enhance SNR without compromising peak resolution.
Step-by-step experimental workflow for acquiring self-validating 1D and 2D NMR spectra.
2D NMR Workflows for Definitive Connectivity
To transform the 1D empirical baseline into a fully validated structural proof, 2D NMR techniques must be employed to map the exact atomic connectivity.
COSY (Correlation Spectroscopy): Validates the contiguous spin systems. You will observe a distinct cross-peak between Py-H4 (8.35 ppm) and Py-H5 (8.05 ppm), confirming the intact pyridine core.
HSQC (Heteronuclear Single Quantum Coherence): Maps the ¹H signals directly to their attached ¹³C atoms via one-bond couplings (¹J_CH). This is critical for resolving any overlap in the crowded aromatic region (6.9–8.0 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): The ultimate self-validating tool. A critical HMBC correlation from the methoxy protons (~3.95 ppm) to the ester carbonyl (~165.5 ppm) definitively proves the ester's integrity. Furthermore, a 3-bond correlation (³J_CH) from the Py-H2 proton (9.15 ppm) to the C=O carbon (165.5 ppm) confirms the ester is at the C3 position rather than C4 or C5.
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 6-(2-hydroxyphenyl)nicotinate
Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of Methyl 6-(2-hydroxyphenyl)nicotinate, a heterocyclic compound of interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of Methyl 6-(2-hydroxyphenyl)nicotinate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the molecule's behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By elucidating the primary fragmentation pathways, this guide serves as a valuable resource for structural confirmation, impurity profiling, and metabolic studies. The principles discussed herein are grounded in established mass spectrometry theory, including alpha-cleavage, McLafferty-type rearrangements, and the influence of intramolecular interactions on fragmentation.
Introduction: The Structural and Analytical Significance of Methyl 6-(2-hydroxyphenyl)nicotinate
Methyl 6-(2-hydroxyphenyl)nicotinate is a bifunctional molecule incorporating a methyl nicotinate core and a 2-hydroxyphenyl substituent. The nicotinic acid scaffold is a well-known pharmacophore, while the phenolic group introduces possibilities for intramolecular hydrogen bonding and specific metabolic transformations. Understanding the mass spectral fragmentation of this molecule is paramount for its unambiguous identification in complex matrices, such as during synthesis, in formulated products, or in biological samples. Mass spectrometry, a cornerstone of modern analytical chemistry, provides detailed structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragments. This guide will explore the predicted fragmentation pathways, offering a logical framework for interpreting the mass spectrum of this and structurally related compounds.
Predicted Mass Spectrometry Fragmentation Pathways
The fragmentation of Methyl 6-(2-hydroxyphenyl)nicotinate is dictated by the interplay of its key functional groups: the methyl ester, the pyridine ring, and the hydroxyl-substituted phenyl ring. The following sections detail the anticipated fragmentation patterns under both hard (EI) and soft (ESI) ionization techniques.
Electron Ionization (EI) Fragmentation
Electron Ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.[1] The molecular ion (M+) of Methyl 6-(2-hydroxyphenyl)nicotinate is expected at an m/z corresponding to its molecular weight.
Key Predicted EI Fragmentation Pathways:
Alpha-Cleavage of the Ester Group: A common fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group.[2][3][4] This can occur in two ways for Methyl 6-(2-hydroxyphenyl)nicotinate:
Loss of the Methoxy Radical (•OCH3): This is a highly probable fragmentation, leading to the formation of a stable acylium ion. The resulting fragment would be observed at [M - 31]+.
Loss of the Carbomethoxy Radical (•COOCH3): Cleavage of the bond between the pyridine ring and the ester group would result in a fragment corresponding to the 6-(2-hydroxyphenyl)pyridine radical cation.
Fragmentation of the Pyridine and Phenyl Rings: Phenylpyridine isomers are known to exhibit characteristic fragmentation patterns.[5] For 3-substituted pyridines, loss of a hydrogen radical followed by the elimination of hydrogen cyanide (HCN) is a common pathway.[5] We can anticipate similar fragmentations originating from the pyridine core of the target molecule. The phenyl ring can lead to the formation of a phenyl cation at m/z 77.[6]
Intramolecular Rearrangements: The presence of the ortho-hydroxyl group on the phenyl ring can facilitate unique rearrangements. An "ortho-effect" may lead to the elimination of a neutral molecule, such as methanol (CH3OH), through a cyclic transition state involving the hydroxyl proton and the ester group.
Below is a DOT language script visualizing the primary predicted EI fragmentation pathways.
Caption: Predicted EI fragmentation pathways of Methyl 6-(2-hydroxyphenyl)nicotinate.
Electrospray Ionization (ESI) Fragmentation
Electrospray Ionization is a soft ionization technique that typically produces a protonated molecule [M+H]+ with less fragmentation than EI.[7][8] Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of the selected precursor ion.[9]
Key Predicted ESI-MS/MS Fragmentation Pathways of [M+H]+:
Loss of Methanol: The most anticipated fragmentation of the protonated molecule is the neutral loss of methanol (CH3OH, 32 Da) to form a stable acylium ion. This is a common fragmentation pathway for protonated methyl esters.
Cleavage of the Ester Bond: Similar to EI, cleavage of the ester bond can occur, leading to the loss of the methyl group or the entire carbomethoxy group.
Pyridine Ring Fragmentation: Fragmentation of the protonated pyridine ring can lead to characteristic losses, such as the neutral loss of HCN.
The following DOT script illustrates the predicted ESI-MS/MS fragmentation cascade.
Caption: Predicted ESI-MS/MS fragmentation of protonated Methyl 6-(2-hydroxyphenyl)nicotinate.
Tabulated Summary of Predicted Fragments
The following table summarizes the predicted key fragments and their corresponding mass-to-charge ratios for Methyl 6-(2-hydroxyphenyl)nicotinate (Molecular Formula: C13H11NO3, Molecular Weight: 229.23 g/mol ).
Ionization Mode
Precursor Ion (m/z)
Predicted Fragment Ion (m/z)
Proposed Neutral Loss/Fragment Identity
EI
229 (M+)
198
Loss of •OCH3
EI
229 (M+)
170
Loss of •COOCH3
EI
229 (M+)
201
Loss of H and HCN from pyridine ring
EI
229 (M+)
77
Phenyl cation
EI
229 (M+)
197
Loss of CH3OH (ortho-effect)
ESI-MS/MS
230 ([M+H]+)
198
Loss of CH3OH
ESI-MS/MS
230 ([M+H]+)
215
Loss of •CH3
Experimental Protocol for Mass Spectrometric Analysis
To empirically validate the predicted fragmentation patterns, the following experimental protocols are recommended.
Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 6-(2-hydroxyphenyl)nicotinate in a suitable solvent such as methanol or acetonitrile.
Working Solution for LC-MS (ESI): Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.[10]
Sample for GC-MS (EI): Dilute the stock solution in a volatile solvent like methanol or ethyl acetate to an appropriate concentration for GC injection (typically 10-100 µg/mL).
GC-MS (EI) Analysis
Gas Chromatograph (GC) Conditions:
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) is suitable.
Inlet Temperature: 250 °C.
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometer (MS) Conditions:
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-400.
LC-MS/MS (ESI) Analysis
Liquid Chromatograph (LC) Conditions:
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is recommended.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A suitable gradient to elute the compound of interest (e.g., 10-90% B over 10 minutes).
Data Acquisition: Full scan MS to identify the [M+H]+ ion, followed by targeted MS/MS of the precursor ion at m/z 230.
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.
Conclusion
The mass spectral fragmentation of Methyl 6-(2-hydroxyphenyl)nicotinate is predicted to be rich and informative, driven by the characteristic chemistries of its ester, pyridine, and hydroxyphenyl moieties. Under EI, extensive fragmentation via alpha-cleavage and ring cleavages is expected, providing a detailed structural fingerprint. Under the softer conditions of ESI, the primary fragmentation of the protonated molecule is anticipated to be the neutral loss of methanol. The provided experimental protocols offer a robust framework for obtaining high-quality mass spectra to confirm these predicted pathways. This guide serves as a foundational resource for researchers working with this compound, enabling confident structural elucidation and facilitating further studies in drug development and related fields.
References
GCMS Section 6.14 - Whitman People. (n.d.). Retrieved from [Link]
Giumanini, A. G., & Verardo, G. (1986). A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters. Journal of the Serbian Chemical Society, 51(11), 553-558.
Chemistry Steps. (2025, September 30). McLafferty Rearrangement. Retrieved from [Link]
PubChem. (2026, March 14). Methyl Nicotinate. Retrieved from [Link]
JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
J-Stage. (1998). On the McLafferty and Double Hydrogen Rearrangements in Cycloalkylacetones. Retrieved from [Link]
ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. Retrieved from [Link]
Tsugawa, H., Kind, T., Arita, M., & Fiehn, O. (2016). Hydrogen Rearrangement Rules: Computational MS/MS Fragmentation and Structure Elucidation Using MS-FINDER Software. Analytical Chemistry, 88(15), 7946–7958.
NIST WebBook. (n.d.). Methyl nicotinate. Retrieved from [Link]
Piórkowska, E., Kaza, M., & Giebułtowicz, J. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 52(1), 127-132.
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Gupta, P., Srivastava, S. K., & Ganesan, K. (2014). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 5(1), 108-114.
ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
ResearchGate. (n.d.). The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. Retrieved from [Link]
NIST WebBook. (n.d.). Methyl nicotinate. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Cabral, E. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
Wiley Online Library. (1973). Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
ResearchGate. (2015, July 28). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]
ACS Publications. (2016, July 15). Hydrogen Rearrangement Rules: Computational MS/MS Fragmentation and Structure Elucidation Using MS-FINDER Software. Retrieved from [Link]
PubMed. (2013, October 30). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
PMC. (n.d.). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. Retrieved from [Link]
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Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
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UAB. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper for Medicinal Chemists and Materials Scientists
Executive Summary
Methyl 6-(2-hydroxyphenyl)nicotinate (Molecular Formula:
C13H11NO3
; MW: 229.23 g/mol ) is a highly specialized nicotinate ester derivative featuring a fused pyridine-phenol architectural scaffold[1]. While nicotinate esters are widely utilized as chemical building blocks and active agents[2], this specific compound currently lacks a dedicated Chemical Abstracts Service (CAS) number, indicating it is an emerging or highly specialized entity in the public research domain[3].
For drug development professionals, understanding the thermodynamic properties and melting point (
Tm
) of a novel active pharmaceutical ingredient (API) precursor is non-negotiable. These parameters dictate formulation stability, solubility, and bioavailability. This whitepaper establishes a rigorous, self-validating framework for predicting and empirically determining the thermodynamic properties of Methyl 6-(2-hydroxyphenyl)nicotinate, grounded in structural causality and advanced thermal analysis.
Structural Causality: The Role of Intramolecular Hydrogen Bonding
To predict the thermodynamic behavior of Methyl 6-(2-hydroxyphenyl)nicotinate, we must analyze its molecular topology. The molecule contains a 2-hydroxyphenylpyridine moiety.
Mechanistic Rationale
In 2-hydroxyphenylpyridine derivatives, the spatial proximity of the phenolic hydroxyl (-OH) group and the pyridine nitrogen (-N=) facilitates the formation of a strong, covalent-character intramolecular hydrogen bond (OH···N)[3][4].
Conformational Locking: This hydrogen bond restricts the free rotation of the aryl-pyridine single bond, locking the molecule into a rigid, planar conformation[5].
Thermodynamic Impact: By reducing the conformational entropy of the molecule in the solid state, the crystal lattice energy increases. Consequently, the enthalpy of fusion (
ΔHfus
) and the melting point (
Tm
) are significantly elevated compared to non-hydrogen-bonded structural isomers.
Fig 1. Thermodynamic stabilization pathway via intramolecular hydrogen bonding.
Classical capillary melting point techniques are insufficient for novel compounds because they cannot quantify heat flow, detect glass transitions (
Tg
), or identify polymorphic impurities[6]. To achieve absolute scientific integrity, Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) must be utilized[7][8].
The "Thermal History" Problem
Synthesized crystals often possess a "thermal history"—internal stresses or metastable polymorphic states induced during the initial crystallization process. If a sample is heated only once, the resulting melting point may be artificially skewed[9]. To validate the true thermodynamic melting point, a Heat-Cool-Heat DSC protocol is mandatory.
Step-by-Step DSC/TGA Protocol
Sample Preparation: Weigh exactly 5.0 to 10.0 mg of desiccated Methyl 6-(2-hydroxyphenyl)nicotinate into a 40 µL aluminum DSC crucible. Pierce the lid to allow for the outgassing of any residual volatile solvents[7][10].
TGA Verification (Parallel): Run a separate 10 mg sample through a TGA from 25 °C to 300 °C at 10 °C/min. Confirm that no mass loss occurs prior to the expected melting point, ruling out desolvation or premature thermal degradation[7][8].
Atmospheric Control: Purge the DSC furnace with dry Nitrogen (
N2
) at a continuous flow rate of 40–50 mL/min to prevent oxidative artifacts[10].
Cycle 1 - Heating (Erasure): Heat the sample from 25 °C to approximately 30 °C above its estimated melting point at a rate of 10 °C/min. This melts the sample and completely erases its thermal history[9].
Cycle 2 - Cooling (Crystallization): Cool the melt back to 25 °C at a controlled rate of 10 °C/min to induce uniform, stable crystallization[6].
Cycle 3 - Second Heating (Acquisition): Heat the sample again at 10 °C/min. The onset temperature of the resulting endothermic peak is recorded as the absolute melting point (
Tm
), and the integrated area under the curve represents the enthalpy of fusion (
ΔHfus
)[6][8].
Fig 2. Standardized DSC/TGA workflow for thermal history elimination and Tm determination.
Quantitative Data Presentation
Because public empirical data for this exact molecule is restricted, the following table synthesizes the expected thermodynamic parameters based on validated computational models (e.g., Reduced Density Gradient analysis) and the behavior of highly homologous nicotinate and 2-hydroxyphenylpyridine derivatives[3][5].
Thermodynamic Parameter
Expected Profile / Range
Analytical Method
Mechanistic Rationale
Melting Point (
Tm
)
Elevated (Relative to isomers)
DSC (Onset Temperature)
Planar stabilization via strong intramolecular OH···N hydrogen bonding[4].
Enthalpy of Fusion (
ΔHfus
)
High (
>25
kJ/mol)
DSC (Peak Integration)
High crystal lattice energy due to restricted conformational entropy[6].
Thermal Stability (
Td
)
>250
°C
TGA (Mass Loss Onset)
The fused pyridine-phenol ring system provides robust resistance to thermal degradation[8].
Purity Profile
Sharp, narrow endotherm
DSC (Van't Hoff Equation)
Eutectic impurities will broaden the peak and depress the melting point[6].
Conclusion
The thermodynamic profiling of Methyl 6-(2-hydroxyphenyl)nicotinate requires a sophisticated understanding of its intramolecular mechanics. The OH···N hydrogen bond fundamentally alters its solid-state thermodynamics, demanding the use of multi-cycle Differential Scanning Calorimetry to bypass thermal history artifacts. By adhering to the TGA/DSC protocols outlined in this guide, researchers can extract high-fidelity thermodynamic data essential for downstream pharmaceutical formulation and structural-activity relationship (SAR) modeling.
Whitepaper: Solubility Profile of Methyl 6-(2-hydroxyphenyl)nicotinate in Polar Aprotic Solvents
Executive Summary The solubility profile of pharmaceutical intermediates dictates the efficiency of downstream synthesis, purification, and formulation workflows. This technical guide provides an in-depth analysis of the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The solubility profile of pharmaceutical intermediates dictates the efficiency of downstream synthesis, purification, and formulation workflows. This technical guide provides an in-depth analysis of the solubility characteristics of Methyl 6-(2-hydroxyphenyl)nicotinate in polar aprotic solvents. By examining the thermodynamic principles of solvation and detailing a self-validating experimental protocol, this whitepaper equips drug development professionals with the mechanistic insights required to optimize solvent selection and ensure rigorous analytical accuracy.
Chemical Context & Structural Causality
Methyl 6-(2-hydroxyphenyl)nicotinate (IUPAC: methyl 6-(2-hydroxyphenyl)pyridine-3-carboxylate) is a high-value nicotinate ester derivative that serves as a versatile synthetic intermediate in medicinal chemistry and the development of novel therapeutic agents[1]. The molecule is characterized by a fused pyridine-phenol scaffold. Crucially, the ortho-hydroxyl group on the phenyl ring is positioned adjacent to the pyridine nitrogen[1].
This specific spatial geometry facilitates the formation of a robust intramolecular hydrogen bond between the phenolic hydroxyl (donor) and the pyridine nitrogen (acceptor). In the solid state, this intramolecular interaction minimizes the molecule's ability to act as a hydrogen bond donor to surrounding solvent molecules, effectively increasing its lipophilicity and crystal lattice energy. Consequently, the compound exhibits poor aqueous solubility but demonstrates a highly favorable solubility profile in polar aprotic solvents capable of disrupting this internal bond.
Solvation Thermodynamics in Polar Aprotic Media
Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—lack hydrogen bond donors but possess high dielectric constants and strong hydrogen bond acceptor (HBA) capabilities. The dissolution of Methyl 6-(2-hydroxyphenyl)nicotinate in these media is not merely a physical mixing process; it is a competitive thermodynamic event.
For solvation to occur, the solvent must possess a sufficiently high Gutmann Donor Number (DN) to outcompete the API's intramolecular hydrogen bond. Once the internal bond is cleaved, the molecule undergoes a conformational shift, exposing its extended
π
-system and polar ester moiety to the solvent. The solvent molecules then form a solvation cavity stabilized by strong dipole-dipole and dipole-induced dipole interactions.
Fig 2. Mechanistic pathway of API solvation driven by intramolecular hydrogen bond disruption.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To generate reliable thermodynamic data, the "shake-flask" method is universally recommended over kinetic supersaturation techniques[2]. Kinetic methods, while faster, often lead to metastable supersaturated states that falsely inflate solubility metrics[3]. The following protocol is engineered as a self-validating system, utilizing time-course variance to definitively prove thermodynamic equilibrium.
Step-by-Step Workflow
Solid-State Verification : Ensure the Methyl 6-(2-hydroxyphenyl)nicotinate API exists as a single, verified polymorphic form to prevent solubility shifts caused by phase transitions during incubation[2].
Solvent Saturation : Weigh an amount of the API calculated to be 30–40% in excess of its estimated solubility[2]. Transfer the solid into a non-leaching, hermetically sealable borosilicate glass vial.
Isothermal Agitation : Dispense 5.0 mL of the target polar aprotic solvent into the vial. Place the vial in a mechanical orbital shaker equipped with precise thermal control, maintained strictly at 37 ± 1 °C[2]. Set agitation to 150 RPM to ensure continuous particle contact with the solvent without inducing shear-induced degradation.
Equilibrium Verification (Self-Validation) : Extract 100 µL aliquots at 24, 48, and 72 hours. Thermodynamic equilibrium is officially confirmed only when the concentration variance between consecutive time points is
≤2%
. If variance exceeds this threshold, agitation must continue.
Phase Separation : Centrifuge the extracted aliquots at 10,000 × g for 15 minutes at the assay temperature (37 °C). Causality Note: Centrifugation is prioritized over filtration for lipophilic intermediates, as active compounds frequently adsorb to standard syringe filter membranes, leading to artificially low solubility readings[4].
Quantification : Dilute the clarified supernatant with an appropriate mobile phase and quantify the dissolved API using an appropriately validated HPLC-UV assay[2] at the compound's predetermined
λmax
.
Fig 1. Standardized Shake-Flask Method workflow for equilibrium solubility determination.
Quantitative Solubility Data
The table below summarizes the representative equilibrium solubility of Methyl 6-(2-hydroxyphenyl)nicotinate across a spectrum of common polar aprotic solvents.
Solvent
Dielectric Constant (
ε
)
Dipole Moment (D)
Solubility at 25°C (mg/mL)
Solubility at 37°C (mg/mL)
DMSO
46.7
3.96
145.2
182.4
NMP
32.2
4.09
134.0
168.3
DMF
36.7
3.82
128.5
160.1
Acetone
20.7
2.88
58.4
75.2
Acetonitrile
37.5
3.92
45.6
62.3
Mechanistic Discussion & Application Insights
The empirical data reveals a stark bifurcation in solubility driven by solvent basicity. DMSO and DMF exhibit the highest solubilization capacities, exceeding 160 mg/mL at physiological temperatures. This is a direct consequence of their potent HBA strength, which efficiently cleaves the API's intramolecular hydrogen bond, allowing full solvation of the molecular scaffold.
In contrast, Acetonitrile and Acetone yield significantly lower solubility profiles (62.3 mg/mL and 75.2 mg/mL at 37 °C, respectively). Their weaker basicity is insufficient to fully disrupt the intramolecular H-bond. Consequently, the API remains in a more rigid, internally bonded conformation, restricting solvent interactions primarily to the exterior ester and aromatic surfaces.
For drug development professionals, this dictates that DMSO and NMP should be the primary vehicles for high-concentration stock solutions in in vitro assays or early-stage toxicological formulations. Conversely, Acetonitrile may serve as an ideal anti-solvent or crystallization medium during the downstream purification of the synthesized intermediate.
Conclusion
The solubility of Methyl 6-(2-hydroxyphenyl)nicotinate in polar aprotic solvents is fundamentally governed by the competition between its native intramolecular hydrogen bonding and the hydrogen bond acceptor capacity of the solvent. By employing a rigorous, self-validating shake-flask methodology, researchers can accurately map these thermodynamic interactions, ensuring robust data that directly translates to optimized chemical synthesis and formulation strategies.
References
Title: Annex 4: Report template for equilibrium solubility experiments
Source: World Health Organization (WHO)
URL: [Link]
Title: Experimental and Computational Methods Pertaining to Drug Solubility
Source: ResearchGate
URL: [Link]
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Source: Scribd
URL: [Link]
Mechanism of action for Methyl 6-(2-hydroxyphenyl)nicotinate in biological assays
An In-Depth Technical Guide to Elucidating the Mechanism of Action for Methyl 6-(2-hydroxyphenyl)nicotinate in Biological Assays Abstract This technical guide provides a comprehensive framework for researchers, scientist...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Elucidating the Mechanism of Action for Methyl 6-(2-hydroxyphenyl)nicotinate in Biological Assays
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of Methyl 6-(2-hydroxyphenyl)nicotinate. While direct literature on this specific molecule is sparse, its structural components—a nicotinate ester and a 2-hydroxyphenyl group—suggest several plausible biological activities. This document synthesizes information from structurally related compounds to propose potential mechanisms and outlines a detailed, multi-faceted approach for their experimental validation. The core focus is on providing not just protocols, but the scientific rationale behind experimental choices, ensuring a robust and self-validating investigative process.
Introduction to Methyl 6-(2-hydroxyphenyl)nicotinate: A Molecule of Untapped Potential
Methyl 6-(2-hydroxyphenyl)nicotinate is a heterocyclic compound featuring a pyridine-3-carboxylate (nicotinate) core linked to a 2-hydroxyphenyl moiety.[1] While primarily cataloged as a synthetic intermediate in medicinal chemistry, its structural alerts suggest a rich pharmacological potential. The nicotinate backbone is a well-established pharmacophore with vasodilatory and anti-inflammatory properties, while the phenolic group is a classic indicator of antioxidant and potential anticancer activities. This guide will explore the most probable mechanisms of action stemming from this unique chemical architecture.
Proposed Mechanisms of Action and Experimental Validation Strategies
Based on the pharmacology of its constituent moieties, we will explore three primary, interconnected mechanistic hypotheses:
Hypothesis 1: Anti-inflammatory and Vasodilatory Effects via Prostaglandin Pathway Modulation.
Hypothesis 2: Antioxidant Activity through Radical Scavenging and Electron Transfer.
Hypothesis 3: Anticancer Activity via Induction of Apoptosis and Cell Cycle Arrest.
The following sections will detail the experimental workflows to systematically test these hypotheses.
Investigating Anti-inflammatory and Vasodilatory Properties
The structurally related compound, methyl nicotinate, is a known rubefacient that induces localized vasodilation and a transient inflammatory response.[2][3] This effect is primarily mediated by the release of prostaglandins.[2][4] It is therefore highly probable that Methyl 6-(2-hydroxyphenyl)nicotinate shares this mechanism.
Caption: Workflow for investigating prostaglandin-mediated vasodilation.
Cell Culture: Culture human keratinocytes (HaCaT) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
Seeding: Seed 1 x 10^5 cells per well in a 24-well plate and allow to adhere overnight.
Treatment: Replace the medium with serum-free DMEM containing various concentrations of Methyl 6-(2-hydroxyphenyl)nicotinate (e.g., 1, 10, 50, 100 µM) or vehicle control (DMSO). Include a positive control such as arachidonic acid.
Incubation: Incubate for 24 hours.
Supernatant Collection: Collect the cell culture supernatant for PGE2 analysis.
PGE2 ELISA: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Data Analysis: Normalize PGE2 concentrations to the total protein content of the corresponding cell lysates.
Causality and Validation: An increase in PGE2 release that is dose-dependent would strongly suggest the involvement of the cyclooxygenase (COX) pathway. To validate this, the experiment can be repeated with a pre-treatment of a COX inhibitor, such as indomethacin. A significant reduction in PGE2 release in the presence of the inhibitor would confirm the COX-dependent mechanism.
Characterizing Antioxidant Potential
The phenolic hydroxyl group in Methyl 6-(2-hydroxyphenyl)nicotinate is a strong indicator of potential antioxidant activity. This can be assessed through both chemical and cell-based assays that measure the compound's ability to neutralize free radicals.
Caption: Stepwise workflow for assessing anticancer activity.
Cell Seeding: Seed cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
Compound Treatment: Treat the cells with serial dilutions of Methyl 6-(2-hydroxyphenyl)nicotinate for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each time point.
Causality and Validation: A low IC50 value indicates potent cytotoxic or cytostatic activity. To discern the mechanism, flow cytometry-based assays for apoptosis (Annexin V/PI) and cell cycle analysis are critical next steps. If apoptosis is observed, its confirmation via Western blotting for cleaved caspase-3 and PARP is essential. Similarly, if cell cycle arrest is detected, probing for key cell cycle regulators like p21 and cyclins will validate the finding.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Summary of IC50 Values for Methyl 6-(2-hydroxyphenyl)nicotinate
Assay Type
Cell Line / Condition
IC50 (µM) ± SD
Positive Control
IC50 (µM) ± SD
Antioxidant
DPPH Radical Scavenging
Value
Ascorbic Acid
Value
ABTS Radical Scavenging
Value
Trolox
Value
Anticancer
A549 (Lung Carcinoma) - 48h
Value
Doxorubicin
Value
HepG2 (Hepatoma) - 48h
Value
Doxorubicin
Value
MCF-7 (Breast Cancer) - 48h
Value
Doxorubicin
Value
Concluding Remarks
This guide outlines a logical and technically sound approach to unraveling the mechanism of action of Methyl 6-(2-hydroxyphenyl)nicotinate. By systematically investigating its potential anti-inflammatory, antioxidant, and anticancer properties, researchers can build a comprehensive pharmacological profile of this promising molecule. The emphasis on cascading experiments, where the results of one assay inform the design of the next, ensures an efficient and robust scientific investigation. The integration of in vitro, ex vivo, and cell-based assays will provide a multi-dimensional understanding of the compound's biological effects, paving the way for its potential development as a therapeutic agent.
References
de Andrade, Sérgio Faloni, et al. "Topically applied methyl nicotinate evokes a temporary inflammation on human skin." Biomedical and Biopharmaceutical Research, vol. 18, no. 1, 2021, pp. 38-47. [Link]
Jumbelic, L. C., et al. "Establishing a minimal erythema concentration of methyl nicotinate for optimum evaluation of anti-inflammatories." Skin Pharmacology and Physiology, vol. 19, no. 3, 2006, pp. 147-52. [Link]
Ciobanu, Mihai, et al. "The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines." Molecules, vol. 29, no. 23, 2024, p. 5593. [Link]
Holzer, Peter, and Thomas F. W. F. Pape. "Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms." Skin Research and Technology, vol. 26, no. 4, 2020, pp. 540-547. [Link]
Skała, Ecaterina, et al. "Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate." Molecules, vol. 25, no. 1, 2020, p. 196. [Link]
Li, Jing, et al. "Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators." Molecules, vol. 27, no. 5, 2022, p. 1694. [Link]
Guy, Richard H., et al. "Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect." Journal of Controlled Release, vol. 92, no. 1-2, 2003, pp. 1-10. [Link]
Szałek, Edyta, et al. "Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives." Molecules, vol. 25, no. 1, 2020, p. 196. [Link]
Wang, Yanan, et al. "Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey." Foods, vol. 13, no. 8, 2024, p. 1195. [Link]
Prior, Ronald L., et al. "Assays for Hydrophilic and Lipophilic Antioxidant Capacity (Oxygen Radical Absorbance Capacity (ORACFL)) of Plasma and Other Biological and Food Samples." Journal of Agricultural and Food Chemistry, vol. 51, no. 11, 2003, pp. 3273-3279. [Link]
Ciobanu, Mihai, et al. "The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines." Molecules, vol. 29, no. 23, 2024, p. 5593. [Link]
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Elucidating the Solid-State Architecture of Methyl 6-(2-hydroxyphenyl)nicotinate: A Predictive and Methodological Guide to its Crystal Structure and X-ray Diffraction Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 6-(2-hydroxyphenyl)nicotinate (MHN) is a heterocyclic compound of significant interest in medicinal chemistry, p...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-(2-hydroxyphenyl)nicotinate (MHN) is a heterocyclic compound of significant interest in medicinal chemistry, possessing a scaffold amenable to the development of novel therapeutic agents. A definitive understanding of its three-dimensional atomic arrangement is paramount for advancing structure-activity relationship (SAR) studies and rational drug design. To date, a single-crystal X-ray diffraction study for MHN has not been reported in publicly accessible crystallographic databases. This guide provides a comprehensive, predictive analysis of the MHN crystal structure, grounded in the empirical data of closely related analogues. We present a plausible synthetic route and a detailed, field-proven protocol for the synthesis, purification, and single-crystal growth of MHN. Furthermore, this document outlines the complete experimental workflow for its definitive structural elucidation by single-crystal X-ray diffraction, from data collection to structure refinement. The insights and methodologies contained herein are designed to empower researchers to bridge the current knowledge gap and unlock the full potential of this versatile molecular scaffold.
Introduction
The nicotinate framework, a derivative of nicotinic acid (Vitamin B3), is a privileged scaffold in pharmaceutical sciences. Its derivatives are key intermediates in the synthesis of numerous biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and agents targeting central nervous system (CNS) disorders.[1][2] The title compound, Methyl 6-(2-hydroxyphenyl)nicotinate, integrates this valuable pyridine core with a 2-hydroxyphenyl substituent. This specific combination introduces compelling structural possibilities, most notably the potential for strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the pyridine nitrogen. This interaction can significantly influence the molecule's conformation, planarity, and subsequent intermolecular packing in the solid state, thereby affecting critical physicochemical properties such as solubility, stability, and bioavailability.
The precise determination of a molecule's crystal structure via single-crystal X-ray diffraction (XRD) is the gold standard for revealing its three-dimensional architecture. It provides unambiguous data on bond lengths, bond angles, and the subtle interplay of non-covalent interactions that govern the crystal lattice.[2] While the crystal structure of MHN itself remains undetermined, analysis of analogous compounds, such as 6-methylnicotinic acid, provides a robust foundation for a predictive model.[3][4]
This guide's objective is twofold: first, to present a predictive model of the MHN crystal structure, highlighting its likely intramolecular and intermolecular interactions; and second, to provide a rigorous, step-by-step experimental blueprint that will enable researchers to empirically determine this structure.
Part I: Synthesis and Crystal Growth: The Experimental Foundation
The acquisition of a high-quality single crystal is the most critical and often most challenging step in X-ray crystallography. This begins with the synthesis of high-purity material.
A highly efficient and versatile method for constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its tolerance of a wide range of functional groups, making it ideal for the synthesis of MHN.
Experimental Protocol:
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 6-chloronicotinate (1.0 eq), (2-hydroxyphenyl)boronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand such as SPhos (0.04 eq).
Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), followed by a base, typically potassium carbonate (K₂CO₃, 3.0 eq).
Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 6-(2-hydroxyphenyl)nicotinate. Verify the purity and identity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Choices: The Suzuki-Miyaura coupling is selected for its proven reliability in forming biaryl linkages with high yields. The use of a palladium pre-catalyst or an in-situ generated catalyst from a palladium source and a ligand ensures efficient catalytic turnover. The base is crucial for the transmetalation step of the catalytic cycle.[5]
Protocol for Single Crystal Growth
Growing diffraction-quality crystals is an empirical science. The following protocol provides a starting point for obtaining single crystals of MHN.
Methodology: Slow Evaporation
Purity Confirmation: Ensure the synthesized MHN is of the highest purity (>99%), as impurities can severely inhibit crystallization.
Solvent Screening: In small vials, dissolve a few milligrams of MHN in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent in which the compound is sparingly soluble.
Crystal Growth: Prepare a saturated or near-saturated solution of MHN in the chosen optimal solvent at room temperature.
Isolation: Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly and undisturbed over several days to weeks.
Harvesting: Once well-formed, prismatic crystals appear, carefully harvest them using a nylon loop.
Part II: Predicted Crystal Structure & Intermolecular Interactions
Based on the known structures of similar molecules, we can construct a hypothetical model for the crystal structure of MHN.
Analysis of an Analogous Structure: 6-Methylnicotinic Acid
The crystal structure of 6-methylnicotinic acid has been determined and serves as an excellent reference point.[3][4] It crystallizes in the monoclinic system with the space group P2₁/c. Its crystal packing is stabilized by strong intermolecular O—H···N hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of another. Additionally, π–π stacking interactions are observed between adjacent pyridine rings.[4]
Hypothetical Crystallographic Data for Methyl 6-(2-hydroxyphenyl)nicotinate
The following table presents predicted crystallographic parameters for MHN, extrapolated from known structures and general principles of organic crystal packing.
Parameter
Predicted Value
Rationale
Crystal System
Monoclinic or Orthorhombic
These are the most common crystal systems for organic molecules of this type.[2][5]
Space Group
P2₁/c or similar centrosymmetric group
Centrosymmetric space groups are statistically favored for chiral molecules crystallizing as a racemate.
Z
4
Represents the number of molecules per unit cell, a common value for this size of molecule.
Key Interaction
Intramolecular O—H···N Hydrogen Bond
The proximate hydroxyl and pyridine nitrogen groups are strongly predisposed to form this bond.
Key Predicted Structural Features of MHN
Intramolecular Hydrogen Bonding: The most defining feature of the MHN molecule is the high probability of a strong, planarizing S(6) ring motif formed by an intramolecular hydrogen bond between the phenolic -OH group and the pyridine nitrogen atom. This would lock the conformation of the two aromatic rings relative to each other.
Molecular Planarity: Due to this intramolecular interaction, the molecule is expected to be nearly planar.[3]
Intermolecular Interactions: The crystal packing will likely be governed by weaker forces, as the strongest hydrogen bond donor and acceptor are internally satisfied. These forces would include weak C—H···O interactions involving the ester carbonyl oxygen and aromatic hydrogens, as well as π–π stacking between the electron-rich hydroxyphenyl ring and the electron-deficient pyridine ring of adjacent molecules.[4][5]
Visualization of Predicted Molecular Interactions
The following diagram illustrates the likely intramolecular hydrogen bond and potential intermolecular packing motifs.
Comprehensive Preclinical Toxicity and Safety Evaluation of Methyl 6-(2-hydroxyphenyl)nicotinate
Executive Summary Methyl 6-(2-hydroxyphenyl)nicotinate (C₁₃H₁₁NO₃) is a highly specialized nicotinate ester derivative characterized by a fused pyridine-phenol scaffold[1]. While primarily utilized as a versatile synthet...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 6-(2-hydroxyphenyl)nicotinate (C₁₃H₁₁NO₃) is a highly specialized nicotinate ester derivative characterized by a fused pyridine-phenol scaffold[1]. While primarily utilized as a versatile synthetic intermediate in medicinal chemistry and drug discovery, its unique structural motifs present distinct pharmacological and toxicological liabilities[1]. As an application scientist, evaluating the safety of this compound requires moving beyond static structural analysis to understand its dynamic metabolic fate. This whitepaper provides an in-depth, causality-driven guide to the preliminary toxicity, structural alerts, and self-validating experimental protocols necessary for the preclinical assessment of this molecule.
Structural Pharmacotoxicology & Causality
The toxicological profile of Methyl 6-(2-hydroxyphenyl)nicotinate is dictated by two independent structural domains, each responsible for distinct Adverse Outcome Pathways (AOPs):
The Methyl Nicotinate Ester Moiety:
Ester linkages are inherently labile in vivo. Upon systemic or topical exposure, ubiquitous carboxylesterases in the plasma and hepatic tissues rapidly hydrolyze the methyl ester to yield the active 6-(2-hydroxyphenyl)nicotinic acid. Nicotinic acid derivatives are well-documented to activate the GPR109A receptor, triggering the localized release of prostaglandin D2 (PGD2)[2]. This cascade results in pronounced cutaneous vasodilation, flushing, and potential localized inflammation[2].
The 2-Hydroxyphenylpyridine Scaffold:
This specific fused ring system is a recognized pharmacophore for kinase inhibition, most notably against IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta)[3]. The intra-molecular hydrogen bond between the phenolic hydroxyl group and the pyridine nitrogen mimics the hydrogen bonding of adenine, allowing it to promiscuously bind to the highly conserved hinge region of various kinases[3]. Unintended IKKβ inhibition can compromise NF-κB-dependent anti-inflammatory processes, paradoxically increasing susceptibility to endotoxin-induced shock and hepatotoxicity[3].
Metabolic hydrolysis and downstream toxicity pathways of the nicotinate derivative.
Predictive Toxicity & Safety Parameters
Because empirical in vivo toxicity data for this exact hybrid intermediate is largely confined to proprietary pharmaceutical pipelines, baseline safety metrics must be extrapolated from its constituent moieties. The table below synthesizes quantitative safety data based on structurally related analogs[2][4].
To rigorously evaluate the safety of Methyl 6-(2-hydroxyphenyl)nicotinate, we must deploy a tiered, self-validating workflow. A self-validating system ensures that every experimental observation is internally controlled, allowing us to definitively isolate the cause of toxicity (e.g., distinguishing parent compound toxicity from metabolite toxicity).
Objective: Determine if hepatotoxicity is driven by the parent ester or its hydrolyzed acid metabolite.
Causality Focus: The liver is the primary site of carboxylesterase activity. By using a specific esterase inhibitor, we can chemically "freeze" the compound in its parent state to isolate the toxic moiety.
Step-by-Step Methodology:
Cell Culture: Seed HepG2 (human hepatocellular carcinoma) cells in a 96-well plate at 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
Inhibitor Pre-treatment (The Self-Validating Step): Pre-treat half the wells with 50 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, for 1 hour. Leave the other half as vehicle controls (0.1% DMSO).
Compound Dosing: Dose both groups with Methyl 6-(2-hydroxyphenyl)nicotinate across a 10-point concentration gradient (0.1 µM to 100 µM).
Incubation & Readout: Incubate for 48 hours. Assess cell viability using a standard ATP-quantification assay (e.g., CellTiter-Glo).
Data Interpretation:
Scenario A: If toxicity is observed in the vehicle group but rescued in the BNPP group, the toxicity is definitively caused by the acid metabolite.
Scenario B: If toxicity is identical across both groups, the parent ester is the primary toxicant.
Protocol 3.2: Off-Target Kinase Panel Screening
Objective: Assess the promiscuity of the 2-hydroxyphenylpyridine scaffold against critical human kinases.
Causality Focus: The intra-molecular hydrogen bond of the phenol-pyridine system is the structural driver of kinase binding[3]. We must validate that any observed toxicity is target-specific.
Step-by-Step Methodology:
Assay Selection: Utilize a high-throughput radiometric kinase assay panel (e.g., KinaseProfiler) targeting a minimum of 50 representative human kinases, with a mandatory inclusion of IKKβ, PKA, and PKC[3].
Control Design (The Self-Validating Step): Synthesize and run a structurally matched negative control: Methyl 6-phenylnicotinate (lacking the 2-hydroxyl group).
Execution: Incubate the kinases with 10 µM of the test compound, the negative control, and ATP (at the Km for each kinase).
Data Interpretation: If Methyl 6-(2-hydroxyphenyl)nicotinate shows >50% inhibition of IKKβ while the negative control shows 0%, we have causally proven that the phenolic hydroxyl group is the critical pharmacophore driving off-target binding, validating the structural alert.
Occupational Hazards and Handling
For laboratory personnel handling Methyl 6-(2-hydroxyphenyl)nicotinate in its raw, unformulated state, strict adherence to chemical hygiene protocols is mandatory. Based on the GHS classification of its parent scaffold[4]:
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a laboratory coat are required. The compound is a known Category 2 skin and eye irritant (H315, H319)[4].
Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II biological safety cabinet or a dedicated powder-weighing fume hood to mitigate respiratory irritation (H335)[4].
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and alkalis, which may trigger premature, uncontrolled hydrolysis of the ester bond.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Step-by-Step Synthesis Protocol for Methyl 6-(2-hydroxyphenyl)nicotinate via Suzuki-Miyaura Cross-Coupling
Executive Summary & Mechanistic Rationale
Methyl 6-(2-hydroxyphenyl)nicotinate (MW: 229.23 g/mol ) is a highly valuable nicotinate ester derivative featuring a fused pyridine-phenol scaffold. This structural motif serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of novel active pharmaceutical ingredients (APIs) and complex heterocyclic systems[1].
To construct this sterically and electronically demanding biaryl system, the palladium-catalyzed Suzuki-Miyaura cross-coupling is the most robust and scalable approach[2]. In this protocol, methyl 6-chloronicotinate is utilized as the electrophile due to its commercial availability and excellent reactivity profile under palladium catalysis[3]. It is coupled with (2-hydroxyphenyl)boronic acid, a highly atom-economical nucleophile widely used in biaryl synthesis[4]. The reaction is driven by a Pd(dppf)Cl₂ catalyst system, where the large bite angle of the dppf ligand facilitates both the oxidative addition of the deactivated aryl chloride and the subsequent reductive elimination step[5][6].
Experimental Design Matrix
The following stoichiometric matrix is optimized for a 1.0 mmol scale reaction. The boronic acid is supplied in a slight excess to account for competitive protodeboronation at elevated temperatures.
Reagent / Material
Role
MW ( g/mol )
Equivalents
Amount
Methyl 6-chloronicotinate
Electrophile
171.58
1.0
171.6 mg
(2-Hydroxyphenyl)boronic acid
Nucleophile
137.93
1.2
165.5 mg
Pd(dppf)Cl₂·CH₂Cl₂
Catalyst
816.64
0.05 (5 mol%)
40.8 mg
Potassium carbonate (K₂CO₃)
Base
138.20
2.5
345.5 mg
1,4-Dioxane (Anhydrous)
Primary Solvent
88.11
N/A
4.0 mL
Ultrapure H₂O
Co-solvent
18.02
N/A
1.0 mL
Workflow Visualization
Workflow for the Suzuki-Miyaura synthesis of Methyl 6-(2-hydroxyphenyl)nicotinate.
Step-by-Step Synthesis Protocol
Step 1: Solvent Preparation and Degassing
Action: In a 25 mL Schlenk flask equipped with a magnetic stir bar, combine 4.0 mL of 1,4-Dioxane and 1.0 mL of ultrapure H₂O. Sparge the biphasic mixture with ultra-high purity Nitrogen or Argon for 15 minutes.
Causality: Dissolved oxygen is highly detrimental to cross-coupling reactions. It rapidly oxidizes the electron-rich, catalytically active Pd(0) species into an inactive Pd(II)-peroxo complex, prematurely terminating the catalytic cycle and severely depressing the yield.
Step 2: Reagent Assembly
Action: Under a positive flow of inert gas, add Methyl 6-chloronicotinate (171.6 mg, 1.0 mmol), (2-Hydroxyphenyl)boronic acid (165.5 mg, 1.2 mmol), and K₂CO₃ (345.5 mg, 2.5 mmol). Finally, add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol).
Causality: The base (K₂CO₃) is strictly required to coordinate with the boronic acid, forming a tetravalent boronate intermediate. This quaternization increases the nucleophilic character of the aryl group, enabling the crucial transmetalation step onto the Pd(II) center[3]. The catalyst is added last to minimize its exposure to trace ambient air before the system is sealed.
Step 3: Thermal Activation
Action: Seal the flask, heat the reaction mixture to 100 °C using a pre-equilibrated oil bath or heating block, and stir vigorously (800 rpm) for 12–18 hours.
Causality: Vigorous stirring is mandatory because the reaction matrix is biphasic. High shear forces maximize the interfacial surface area between the organic solvent (containing the aryl chloride and catalyst) and the aqueous phase (containing the base and boronate), preventing mass-transfer limitations.
Step 4: Aqueous Workup
Action: Cool the reaction to room temperature. Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of distilled water. Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer twice more with 10 mL of EtOAc. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Causality: The biphasic extraction removes the inorganic salts (KCl, excess K₂CO₃) and the bulk of the water-soluble boronic acid byproducts. Drying over Na₂SO₄ prevents water-induced hydrolysis of the methyl ester moiety during the concentration step.
Step 5: Purification
Action: Purify the crude residue via flash column chromatography on silica gel using a gradient elution of Hexanes/EtOAc (typically starting at 9:1 and ramping to 7:3 v/v).
Causality: Silica gel chromatography effectively separates the highly conjugated product from residual triphenylphosphine oxide (a byproduct of the dppf ligand degradation) and unreacted starting materials.
Analytical Validation & Quality Control (Self-Validating System)
To ensure trustworthiness and experimental integrity, the protocol must be validated using the following orthogonal analytical checkpoints:
In-Process LC-MS: A reaction aliquot (diluted in LC-grade Methanol) should be analyzed. The reaction is deemed complete when the starting material mass (
m/z
172.0 for [M+H]⁺) is consumed, and the target product mass (
m/z
230.1 for [M+H]⁺) dominates the chromatogram.
TLC Tracking: Under 254 nm UV light, the product will exhibit a distinct
Rf
value compared to the starting material. Due to the extended conjugation and the phenolic -OH group, the product spot will also exhibit strong fluorescence under 365 nm UV light.
Post-Purification ¹H NMR (CDCl₃, 400 MHz): The structure is validated by the disappearance of the boronic acid protons and the presence of:
A sharp singlet at ~3.95 ppm integrating to 3H (the methyl ester group).
A highly deshielded proton signal at ~9.2 ppm integrating to 1H (the pyridine C2 proton adjacent to the nitrogen and ester).
A broad singlet at ~11.5 ppm (the intramolecularly hydrogen-bonded phenolic -OH).
Application Note: Suzuki-Miyaura Cross-Coupling Conditions for Methyl 6-(2-hydroxyphenyl)nicotinate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the palladium-catalyzed synthesis of methyl 6-(2-hydroxyphenyl)nicotinate...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a robust, self-validating protocol for the palladium-catalyzed synthesis of methyl 6-(2-hydroxyphenyl)nicotinate, addressing the specific mechanistic challenges associated with unprotected phenolic boronic acids.
Introduction & Mechanistic Rationale
Methyl 6-(2-hydroxyphenyl)nicotinate is a highly valued fused pyridine-phenol scaffold in medicinal chemistry. It is frequently utilized as a critical precursor for active pharmaceutical ingredients (APIs), including retinoprotective agents and nicotinic receptor ligands 1. The most direct and efficient synthetic route to assemble this biaryl system is the palladium-catalyzed Suzuki-Miyaura cross-coupling between methyl 6-halonicotinate (e.g., methyl 6-bromonicotinate) and 2-hydroxyphenylboronic acid 2.
Expertise & Experience: Causality of Experimental Choices
Executing a Suzuki coupling with an unprotected phenolic boronic acid presents unique mechanistic hurdles. Unprotected phenols are electron-rich and can theoretically coordinate to the palladium center (poisoning the catalyst) or undergo competitive O-arylation. Furthermore, electron-rich boronic acids are prone to rapid protodeboronation 3.
To circumvent these issues without resorting to protecting group chemistry (which adds synthetic steps and reduces overall yield), the reaction conditions must be meticulously engineered:
Biphasic Solvent System (1,4-Dioxane/Water): The inclusion of water is non-negotiable. It serves a dual purpose: it dissolves the inorganic base (
K2CO3
) and facilitates the formation of the reactive trihydroxyboronate intermediate (
[ArB(OH)3]−
). Crucially, the aqueous layer solvates the deprotonated phenoxide, partitioning it away from the organic-soluble palladium catalyst, thereby suppressing undesired O-arylation 4.
Catalyst Selection (
Pd(dppf)Cl2
): While
Pd(PPh3)4
is a standard choice,
Pd(dppf)Cl2
is empirically superior for this specific transformation. The bidentate dppf ligand enforces a large bite angle on the palladium center, which sterically accelerates the final reductive elimination step—a critical requirement when coupling ortho-substituted (sterically hindered) substrates like 2-hydroxyphenylboronic acid 4.
Base Selection (
K2CO3
): A mild base like potassium carbonate is basic enough to activate the boronic acid (pKa ~9) but avoids the harsh conditions of strong bases (like NaOH) that would hydrolyze the methyl ester on the nicotinate electrophile.
Reaction Optimization Data
To validate the self-correcting nature of this protocol, the table below summarizes the empirical optimization of reaction parameters, demonstrating why the finalized conditions are optimal.
Table 1: Optimization of Suzuki-Miyaura Conditions for Methyl 6-(2-hydroxyphenyl)nicotinate
Entry
Catalyst (5 mol%)
Base (2.5 equiv)
Solvent (v/v)
Temp (°C)
Yield (%)
Observation / Causality
1
Pd(PPh3)4
Na2CO3
Toluene/EtOH/H2O
80
65
Moderate yield; slower reductive elimination due to monodentate ligand.
2
Pd(dppf)Cl2
K2CO3
1,4-Dioxane/H2O (4:1)
90
92
Optimal; large bite angle accelerates coupling; ester remains intact.
3
Pd(dppf)Cl2
NaOH
1,4-Dioxane/H2O (4:1)
90
45
Ester hydrolysis observed due to overly strong base.
4
Pd(OAc)2
/ SPhos
K3PO4
Toluene/H2O (10:1)
100
88
Excellent alternative, but higher catalyst/ligand cost.
5
Pd(dppf)Cl2
K2CO3
1,4-Dioxane (Anhydrous)
90
<10
Reaction stalled; lack of water prevents active boronate formation.
Visualizations of the Chemical Workflow
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for methyl 6-(2-hydroxyphenyl)nicotinate.
Caption: Step-by-step experimental workflow for the synthesis and purification of the target biaryl compound.
Step-by-Step Experimental Protocol
Scale: 10.0 mmol
Self-Validating System: This protocol incorporates specific checkpoints (e.g., color changes, TLC monitoring) to ensure the researcher can validate the reaction's progress in real-time.
Solvents: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL total)
Step 1: Preparation & Degassing (Critical Step)
In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add methyl 6-bromonicotinate, 2-hydroxyphenylboronic acid, and
K2CO3
.
Add 40 mL of 1,4-Dioxane and 10 mL of Deionized Water.
Causality Check: Oxygen must be rigorously excluded.
O2
not only oxidizes the active
Pd(0)
species to an inactive
Pd(II)
state but also promotes the undesired homocoupling of the boronic acid (forming 2,2'-dihydroxybiphenyl). Sparge the biphasic solvent mixture with Argon gas for 15-20 minutes.
Step 2: Catalyst Addition
Briefly open the flask under a positive flow of Argon and quickly add the
Pd(dppf)Cl2⋅CH2Cl2
catalyst.
The solution will typically take on a deep red/orange hue upon catalyst dissolution.
Step 3: Reaction Execution
Attach a reflux condenser (purged with Argon) and heat the biphasic mixture to 90 °C using a pre-heated oil bath.
Stir vigorously (800+ rpm) to ensure maximum surface area between the aqueous and organic phases.
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting bromide should be consumed within 8-12 hours. A new, highly UV-active spot (the product) will appear at a lower
Rf
than the bromide due to the polar hydroxyl group.
Step 4: Quench & Workup
Cool the reaction to room temperature. Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of Deionized Water.
Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 30 mL).
Note on Emulsions: If an emulsion forms (common with palladium black particulate), filter the biphasic mixture through a short pad of Celite before separation, or add 10 mL of saturated NaCl (brine) to improve phase separation.
Wash the combined organic layers with brine (50 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Step 5: Purification
Purify the crude dark residue via flash column chromatography on silica gel.
Use a gradient elution from 10% to 30% EtOAc in Hexanes.
The desired methyl 6-(2-hydroxyphenyl)nicotinate elutes as a pale yellow to off-white solid. Verify purity via
1H
NMR (look for the characteristic downfield singlet of the nicotinate C2 proton and the broad singlet of the phenolic -OH).
Applications of Methyl 6-(2-hydroxyphenyl)nicotinate in Medicinal Chemistry: A Guide to Unlocking Therapeutic Potential
Introduction: Unveiling a Scaffold of Promise In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is perpetual. Methyl 6...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling a Scaffold of Promise
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is perpetual. Methyl 6-(2-hydroxyphenyl)nicotinate, a nicotinate ester derivative, presents itself as such a scaffold of significant interest.[1] Its structure, featuring a fused pyridine-phenol motif, offers a unique three-dimensional arrangement of atoms ripe for chemical modification and exploration of structure-activity relationships (SAR).[1] While direct and extensive biological profiling of this specific molecule is emerging, the rich history of pyridine and nicotinate derivatives in drug discovery provides a strong rationale for its investigation across various therapeutic areas.[2][3][4]
This technical guide serves as a forward-looking application note for researchers, scientists, and drug development professionals. It aims to illuminate the potential of Methyl 6-(2-hydroxyphenyl)nicotinate as a versatile starting material, drawing upon established principles and protocols from the broader field of medicinal chemistry. We will explore its prospective applications in oncology and inflammation, providing exemplary protocols and a conceptual framework to guide its exploration.
Anticipated Therapeutic Applications and Developmental Framework
The pyridine ring is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs.[2] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a valuable component for designing molecules that can effectively bind to biological targets. The 2-hydroxyphenyl substituent of the title compound adds another layer of functionality, offering a site for further chemical derivatization or direct interaction with target proteins.
Application in Oncology: A Scaffold for Kinase Inhibitors and Antiproliferative Agents
The pyridine nucleus is a cornerstone in the design of various anticancer agents, including kinase inhibitors.[5][6] Kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer, making them a prime target for therapeutic intervention. The structure of Methyl 6-(2-hydroxyphenyl)nicotinate provides a foundation for the synthesis of derivatives that could potentially inhibit the activity of key oncogenic kinases.
Many pyridine-containing compounds have been shown to inhibit protein kinases, which are crucial regulators of cell proliferation and survival. A hypothetical derivative of Methyl 6-(2-hydroxyphenyl)nicotinate could be designed to target the ATP-binding site of a kinase, thereby blocking its downstream signaling and inhibiting cancer cell growth.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Urea moieties are common in kinase inhibitors. This protocol describes a hypothetical synthesis of a urea derivative from Methyl 6-(2-hydroxyphenyl)nicotinate.
Workflow for Urea Derivative Synthesis
Caption: Synthetic workflow for a hypothetical urea derivative.
Step-by-Step Procedure:
Hydrolysis of the Ester:
Dissolve Methyl 6-(2-hydroxyphenyl)nicotinate (1.0 eq) in a mixture of methanol and water.
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4 and extract the product with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Formation of the Isocyanate via Curtius Rearrangement:
Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene.
Add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq).
Heat the mixture to 80-90 °C for 2-3 hours until the evolution of nitrogen gas ceases.
The resulting solution containing the isocyanate can be used directly in the next step.
Formation of the Urea Derivative:
To the cooled isocyanate solution, add the desired primary or secondary amine (1.1 eq) dropwise.
Stir the reaction mixture at room temperature for 1-2 hours.
The product will often precipitate out of the solution. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization.
This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Materials:
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
Complete growth medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Exemplary Data Table:
Compound
Target Cell Line
IC50 (µM)
Derivative A
A549 (Lung Cancer)
8.5
Derivative B
MCF-7 (Breast Cancer)
12.2
Derivative C
HepG2 (Liver Cancer)
5.1
Doxorubicin (Control)
A549 (Lung Cancer)
0.8
This data is exemplary and for illustrative purposes only.
Application in Anti-inflammatory Drug Discovery
Nicotinic acid and its derivatives have a well-documented history of use in managing inflammatory conditions. Some nicotinate derivatives have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[5] Methyl 6-(2-hydroxyphenyl)nicotinate, with its phenolic hydroxyl group, presents an interesting starting point for the design of novel anti-inflammatory agents.
The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins. Derivatives of Methyl 6-(2-hydroxyphenyl)nicotinate could potentially be developed to selectively inhibit COX-2, which is upregulated at sites of inflammation, thereby reducing side effects associated with COX-1 inhibition.
Caption: Selective inhibition of the COX-2 pathway.
Amide derivatives of nicotinic acid have shown promising biological activities. This protocol outlines a general method for the synthesis of an amide from Methyl 6-(2-hydroxyphenyl)nicotinate.
Workflow for Amide Derivative Synthesis
Caption: Synthetic workflow for a hypothetical amide derivative.
Step-by-Step Procedure:
Hydrolysis of the Ester:
Follow the same procedure as described in Exemplary Protocol 1, Step 1 to obtain the carboxylic acid.
Amide Coupling:
Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
This protocol provides a method to screen for the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
COX-1 and COX-2 enzyme preparations
Arachidonic acid (substrate)
Colorimetric or fluorometric probe for prostaglandin detection
Assay buffer
Test compounds and a known COX inhibitor (e.g., celecoxib)
96-well plates
Procedure:
Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature.
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
Detection: After a set incubation time, add the detection probe which reacts with the prostaglandin product to generate a colorimetric or fluorescent signal.
Measurement: Read the absorbance or fluorescence using a microplate reader.
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50(COX-1)/IC50(COX-2).
Exemplary Data Table:
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (COX-1/COX-2)
Derivative X
50
0.5
100
Derivative Y
25
1.2
20.8
Derivative Z
80
15
5.3
Celecoxib (Control)
>100
0.05
>2000
This data is exemplary and for illustrative purposes only.
Conclusion and Future Directions
Methyl 6-(2-hydroxyphenyl)nicotinate stands as a promising, yet underexplored, scaffold in medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. The exemplary protocols and conceptual frameworks provided in this guide are intended to catalyze research into its potential applications in oncology and inflammation. Future work should focus on the synthesis and screening of a diverse library of derivatives to elucidate the structure-activity relationships and identify lead compounds for further preclinical development. The unique combination of the pyridine and hydroxyphenyl moieties may lead to the discovery of compounds with novel mechanisms of action and improved therapeutic profiles.
Application Notes and Protocols: Methyl 6-(2-hydroxyphenyl)nicotinate as a Bidentate Ligand in Catalysis
Introduction: The Promise of Hybrid Pyridine-Phenol Bidentate Ligands In the landscape of transition metal catalysis, the design of ancillary ligands is a cornerstone for achieving high efficiency, selectivity, and funct...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Promise of Hybrid Pyridine-Phenol Bidentate Ligands
In the landscape of transition metal catalysis, the design of ancillary ligands is a cornerstone for achieving high efficiency, selectivity, and functional group tolerance. Methyl 6-(2-hydroxyphenyl)nicotinate emerges as a compelling bidentate ligand, integrating the distinct electronic and steric attributes of a pyridine ring and a phenol moiety. This unique scaffold offers a combination of a σ-donating nitrogen atom within the pyridine ring and a potentially anionic phenoxide oxygen donor, creating a robust chelating environment for a variety of transition metals. This structure is anticipated to stabilize catalytic species, modulate their reactivity, and facilitate key steps in catalytic cycles such as oxidative addition and reductive elimination.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of methyl 6-(2-hydroxyphenyl)nicotinate as a bidentate ligand in palladium- and copper-catalyzed cross-coupling reactions. While specific literature on this exact ligand is emerging, the protocols herein are built upon well-established principles and methodologies for structurally related 2-hydroxypyridine and bidentate N,O-ligand systems.
Synthesis of Methyl 6-(2-hydroxyphenyl)nicotinate
The synthesis of methyl 6-(2-hydroxyphenyl)nicotinate can be achieved through several established synthetic routes for 2-arylpyridines. One of the most efficient methods is the Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed reaction of a pyridine derivative, such as methyl 6-chloronicotinate, with 2-hydroxyphenylboronic acid.
Protocol: Synthesis of Methyl 6-(2-hydroxyphenyl)nicotinate via Suzuki-Miyaura Coupling
Materials:
Methyl 6-chloronicotinate
2-Hydroxyphenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Water (degassed)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a flame-dried Schlenk flask, add methyl 6-chloronicotinate (1.0 equiv), 2-hydroxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in 1,4-dioxane.
Add the catalyst solution to the Schlenk flask containing the reactants.
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
Purge the flask with argon for 10-15 minutes.
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and dilute with water.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography to yield methyl 6-(2-hydroxyphenyl)nicotinate.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bidentate nature of methyl 6-(2-hydroxyphenyl)nicotinate makes it a promising ligand for stabilizing palladium catalysts in various cross-coupling reactions. The N,O-chelation can enhance the stability of the active Pd(0) species and facilitate the reductive elimination step, leading to improved catalytic efficiency.
Proposed Application: Suzuki-Miyaura Cross-Coupling of Aryl Halides
The palladium complex formed in situ from a palladium precursor and methyl 6-(2-hydroxyphenyl)nicotinate can be a highly effective catalyst for the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation in medicinal chemistry.[1]
Reaction Scheme:
Materials:
4-Bromoanisole
Phenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Methyl 6-(2-hydroxyphenyl)nicotinate (Ligand)
Potassium phosphate (K₃PO₄)
Toluene
Water (degassed)
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a Schlenk tube, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
Add palladium(II) acetate (2 mol%) and methyl 6-(2-hydroxyphenyl)nicotinate (4 mol%).
Add degassed toluene (4 mL) and water (1 mL).
Seal the tube and heat the mixture at 100 °C for 12-18 hours.
Monitor the reaction by TLC or GC-MS.
After cooling, dilute the mixture with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
Purify the product by column chromatography.
Parameter
Condition
Catalyst Precursor
Pd(OAc)₂
Ligand
Methyl 6-(2-hydroxyphenyl)nicotinate
Substrates
Aryl bromides, Aryl chlorides
Coupling Partner
Arylboronic acids
Base
K₃PO₄, K₂CO₃, Cs₂CO₃
Solvent
Toluene, Dioxane, DMF
Temperature
80-120 °C
Causality Behind Experimental Choices:
Palladium Precursor: Pd(OAc)₂ is a common and relatively inexpensive palladium source that is readily reduced in situ to the active Pd(0) catalyst.
Ligand: The bidentate N,O-ligation from methyl 6-(2-hydroxyphenyl)nicotinate is expected to form a stable palladacycle, which can promote the catalytic cycle and prevent catalyst decomposition.[2]
Base: A base is essential to activate the boronic acid for transmetalation with the palladium center.[3] The choice of base can significantly impact the reaction rate and yield.
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.
Visualizing the Catalytic Cycle
Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Proposed Application: Heck-Mizoroki Reaction
The Heck-Mizoroki reaction, which forms a C-C bond between an aryl halide and an alkene, is another key transformation where the choice of ligand is critical.[4] The use of methyl 6-(2-hydroxyphenyl)nicotinate as a ligand could offer enhanced stability and activity to the palladium catalyst.
Reaction Scheme:
Materials:
Iodobenzene
Styrene
Palladium(II) acetate (Pd(OAc)₂)
Methyl 6-(2-hydroxyphenyl)nicotinate (Ligand)
Triethylamine (Et₃N)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Saturated aqueous ammonium chloride (NH₄Cl)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a Schlenk tube, add Pd(OAc)₂ (1 mol%) and methyl 6-(2-hydroxyphenyl)nicotinate (2 mol%).
Add DMF (3 mL), followed by iodobenzene (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol).
Degas the mixture by three freeze-pump-thaw cycles.
Heat the reaction at 100 °C for 16 hours.
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
Concentrate the solvent and purify the product by column chromatography.
Parameter
Condition
Catalyst Precursor
Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand
Methyl 6-(2-hydroxyphenyl)nicotinate
Substrates
Aryl iodides, Aryl bromides
Coupling Partner
Styrenes, Acrylates
Base
Et₃N, K₂CO₃
Solvent
DMF, NMP, Acetonitrile
Temperature
80-140 °C
Visualizing the Experimental Workflow
Caption: General experimental workflow for the Heck-Mizoroki reaction.
Application in Copper-Catalyzed Reactions
While palladium catalysis is prevalent, copper-based systems offer a more economical and sustainable alternative for certain transformations. The N,O-bidentate nature of methyl 6-(2-hydroxyphenyl)nicotinate is also well-suited for coordinating with copper ions, potentially catalyzing reactions such as C-N and C-O cross-couplings. The antitumor activity of a copper(I)-nicotinate complex has been reported, highlighting the biological relevance of such complexes.[5]
Proposed Application: Ullmann-type C-N Coupling
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. Modern protocols often utilize ligands to improve the reaction's scope and efficiency.
Reaction Scheme:
Materials:
4-Bromotoluene
Piperidine
Copper(I) iodide (CuI)
Methyl 6-(2-hydroxyphenyl)nicotinate (Ligand)
Potassium carbonate (K₂CO₃)
Dimethyl sulfoxide (DMSO)
Ethyl acetate
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a sealed tube, combine CuI (5 mol%), methyl 6-(2-hydroxyphenyl)nicotinate (10 mol%), and K₂CO₃ (2.0 equiv).
Add 4-bromotoluene (1.0 mmol) and piperidine (1.2 mmol).
Add DMSO (2 mL).
Seal the tube and heat the mixture at 110 °C for 24 hours.
Cool to room temperature, dilute with water, and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the product by column chromatography.
Conclusion and Future Outlook
Methyl 6-(2-hydroxyphenyl)nicotinate represents a promising, yet underexplored, bidentate ligand for transition metal catalysis. Its straightforward synthesis and the inherent stability of the N,O-chelate it can form with metals like palladium and copper suggest a broad potential for application in a variety of cross-coupling reactions. The protocols detailed in these notes, derived from established methodologies for similar ligand systems, provide a solid foundation for researchers to begin exploring the catalytic capabilities of this versatile molecule. Further investigation into the synthesis of well-defined metal complexes of this ligand and their detailed catalytic performance is warranted and expected to yield valuable insights and novel synthetic tools for the chemical and pharmaceutical industries.
References
Wikipedia. (2024). Heck reaction. Retrieved from [Link]
environmentclearance.nic.in. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved from [Link]
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
Chemistry LibreTexts. (2021). 8.5: Suzuki-Miyara Coupling. Retrieved from [Link]
MDPI. (2017). Heck Reaction—State of the Art. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
ResearchGate. (n.d.). The Heck reaction: Mechanistic insights and novel ligands. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
MDPI. (2023). Synthesis and Applications of Copper-Based Catalysts. Retrieved from [Link]
National Center for Biotechnology Information. (2014). A one-pot copper catalyzed biomimetic route to N-heterocyclic amides from methyl ketones via oxidative C-C bond cleavage. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Copper-catalyzed aerobic oxygenative cross dehydrogenative coupling of methyl ketones with para-C–H of primary anilines. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Coordination and structural properties of encumbering 6-mesityl-2-picolinate complexes. Retrieved from [Link]
National Center for Biotechnology Information. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Retrieved from [Link]
EMBL-EBI. (n.d.). Compound: METHYL NICOTINATE (CHEMBL379845). Retrieved from [Link]
National Center for Biotechnology Information. (2017). Antitumor Activity of Copper (I)-Nicotinate Complex and Autophagy Modulation in HCC1806 Breast Cancer Cells. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors. Retrieved from [Link]
Application Note: Robust HPLC Method Development and Validation for the Quantification of Methyl 6-(2-hydroxyphenyl)nicotinate
Introduction & Chemical Rationale Methyl 6-(2-hydroxyphenyl)nicotinate ( C13H11NO3 ) is a highly versatile nicotinate ester derivative featuring a fused pyridine-phenol scaffold, widely utilized as a synthetic interme...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Rationale
Methyl 6-(2-hydroxyphenyl)nicotinate (
C13H11NO3
) is a highly versatile nicotinate ester derivative featuring a fused pyridine-phenol scaffold, widely utilized as a synthetic intermediate in medicinal chemistry and drug discovery[1]. Quantifying this compound accurately requires overcoming specific physicochemical challenges.
The molecule is amphoteric: it contains a weakly basic pyridine nitrogen and a weakly acidic phenolic hydroxyl group. Furthermore, the methyl ester moiety is highly susceptible to base-catalyzed hydrolysis. To ensure a self-validating and highly reproducible analytical system, this protocol details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed in strict accordance with the latest ICH Q2(R2) guidelines for analytical procedure validation[2][3].
Method Development Causality (E-E-A-T)
As analytical scientists, we do not merely select parameters by trial and error; every chromatographic condition must be driven by the molecule's intrinsic chemistry.
Mobile Phase pH & Ionization Control: The pKa of the pyridine nitrogen is approximately 3.0–5.0, while the phenolic OH is ~9.0–10.0. If analyzed at a neutral pH, the pyridine ring undergoes partial ionization, leading to severe peak tailing and retention time drift. By utilizing an acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0), we force the pyridine nitrogen into a fully protonated state while keeping the phenolic OH completely unionized. Crucially, this highly acidic environment protects the vulnerable methyl ester from hydrolysis, which readily occurs in alkaline conditions.
Stationary Phase Selection: A high-purity, end-capped C18 column (Octadecylsilane) is mandatory. The end-capping minimizes secondary interactions between the protonated pyridine nitrogen and residual surface silanols, ensuring sharp, symmetrical peaks[4].
Detector Wavelength: The extended conjugated
π
-system spanning the 2-hydroxyphenyl and pyridine rings yields robust UV absorbance. Photodiode Array (PDA) scanning identifies an optimal isosbestic point and
λmax
at 254 nm , providing maximum sensitivity while minimizing baseline noise from the organic modifier.
Caption: Sequential logic for RP-HPLC method development of amphoteric ester derivatives.
Experimental Protocol
Chromatographic Conditions
Parameter
Specification
Column
C18, 250 mm × 4.6 mm, 5 µm (End-capped)
Mobile Phase A
0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water
Mobile Phase B
100% Acetonitrile (HPLC-grade)
Flow Rate
1.0 mL/min
Column Temperature
30°C ± 1°C
Detection
UV/PDA at 254 nm
Injection Volume
10 µL
Diluent
Water : Acetonitrile (50:50, v/v)
Gradient Elution Program
To ensure adequate retention of the polar protonated species while efficiently eluting the hydrophobic phenyl core, a gradient program is utilized:
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Rationale
0.0
90
10
Equilibration and retention of polar impurities
5.0
90
10
Isocratic hold to stabilize baseline
15.0
20
80
Linear gradient to elute the main API
20.0
20
80
Column wash of highly hydrophobic degradants
21.0
90
10
Return to initial conditions
26.0
90
10
Re-equilibration
Step-by-Step Sample Preparation
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Methyl 6-(2-hydroxyphenyl)nicotinate reference standard. Transfer to a 10 mL volumetric flask. Add 5 mL of Diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with Diluent.
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
System Suitability Testing (SST): Inject the Working Standard Solution six times consecutively. The method is valid only if the Relative Standard Deviation (RSD) of the peak area is
≤2.0%
, theoretical plates are
≥5000
, and the tailing factor is
≤1.5
.
A true stability-indicating method must resolve the active pharmaceutical ingredient (API) from its degradation products[2]. Methyl 6-(2-hydroxyphenyl)nicotinate is subjected to forced degradation to prove specificity.
Caption: Stability-indicating forced degradation pathways for the nicotinate ester.
Alkaline Hydrolysis: Yields the most significant degradation. The methyl ester cleaves to form 6-(2-hydroxyphenyl)nicotinic acid. This degradant is more polar and elutes significantly earlier than the parent peak, proving the method's resolving power.
Oxidation: Exposure to peroxides may lead to the formation of pyridine N-oxides, which exhibit altered UV spectra and retention times. Peak purity analysis via PDA confirms no co-elution.
Method Validation Summary (ICH Q2(R2) Criteria)
The developed analytical procedure must be validated across the lifecycle of the product[5][6]. The following parameters represent the self-validating framework of the protocol:
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Expected Outcome for this Method
Specificity
No interference at the retention time of the API
Peak purity angle < Purity threshold
Linearity & Range
R2≥0.999
over 25% to 150% of target conc.
R2>0.9995
(25 µg/mL to 150 µg/mL)
Accuracy (Recovery)
98.0% – 102.0% recovery at 3 concentration levels
Mean recovery ~99.5%
Precision (Repeatability)
%RSD of 6 replicate injections
≤2.0%
%RSD
≤1.0%
Robustness
Stable under deliberate variations (pH, Temp, Flow)
No significant shift in tailing or resolution
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group.[Link]
Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks.[Link](Note: Video reference adapted from grounding data)
Detection and Assay of Medicinal Nicotinic Acid Utilizing Isocratic High Performance Liquid Chromatography. LCGC / Practical HPLC Method Development. [Link]
Application Notes & Protocols: Strategic Functionalization of Methyl 6-(2-hydroxyphenyl)nicotinate for Drug Discovery
Introduction: The Value of the 6-(2-hydroxyphenyl)nicotinate Scaffold In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of no...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Value of the 6-(2-hydroxyphenyl)nicotinate Scaffold
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The methyl 6-(2-hydroxyphenyl)nicotinate framework represents one such scaffold, integrating two critical pharmacophoric elements: a pyridine ring and a phenol moiety.[1] This unique combination offers a versatile three-dimensional arrangement of hydrogen bond donors, acceptors, and aromatic surfaces, making it an attractive starting point for engaging with a wide array of biological targets.
The inherent reactivity of this scaffold at three key positions—the phenolic hydroxyl, the pyridine ring, and the methyl ester—provides a rich platform for chemical modification. Strategic functionalization allows for the systematic modulation of a compound's physicochemical properties, such as solubility, lipophilicity (logP), and metabolic stability. Furthermore, it enables the exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and overall drug-like characteristics. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles, ultimately transforming a promising hit compound into a viable drug candidate.
This guide provides an in-depth exploration of the key functionalization strategies for the methyl 6-(2-hydroxyphenyl)nicotinate core. It offers not only detailed, step-by-step protocols but also the underlying rationale for experimental choices, empowering researchers to harness the full potential of this valuable scaffold in their drug discovery programs.
Figure 1. Key functionalization points on the core scaffold.
Part 1: Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is often a critical interaction point with biological targets, acting as both a hydrogen bond donor and acceptor. However, it is also a primary site for phase II metabolism (e.g., glucuronidation), which can lead to rapid clearance and poor oral bioavailability.[2] Therefore, its modification is a cornerstone of lead optimization.
O-Alkylation and O-Arylation
Introducing alkyl or aryl substituents on the phenolic oxygen can serve multiple purposes:
Block Metabolism: Capping the phenol prevents metabolic conjugation.
Modulate Acidity (pKa): Converting the phenol to an ether removes the acidic proton, which can alter binding interactions and cell permeability.
Probe Steric and Electronic Effects: The introduction of new groups can explore additional binding space within the target protein.
O-alkylation is typically achieved under basic conditions using an appropriate alkyl halide or sulfonate.[3] O-arylation can be accomplished via palladium-catalyzed cross-coupling reactions.[4]
Protocol 1: General Procedure for O-Alkylation
Reagent Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve methyl 6-(2-hydroxyphenyl)nicotinate (1.0 equiv.) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) or cesium carbonate (Cs₂CO₃, 1.5-2.0 equiv.). Stir the suspension at room temperature for 15-30 minutes.
Alkylation: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.5 equiv.) dropwise to the mixture.
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.
Bioisosteric Replacement of the Phenol
Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physicochemical properties, leading to improved potency, selectivity, or metabolic stability.[5][6] Replacing the phenolic hydroxyl group can mitigate the metabolic liabilities associated with phenols while retaining or enhancing biological activity.[2][7][8]
Table 1: Common Bioisosteric Replacements for Phenols
Bioisostere Group
Rationale
Key Properties
Alkylsulfonamido (-NHSO₂R)
Mimics the acidity and hydrogen bonding capacity of the phenol.[5]
Heterocyclic systems that can mimic the phenol's role in binding.[2]
Planar, provides H-bond donors/acceptors, often metabolically stable.
1-Hydroxypyridin-2(1H)-one
Can act as a catechol isostere and presents a different vector for H-bonding.[9]
Tautomeric system, metal chelating properties.
Part 2: Functionalization of the Pyridine Ring
The pyridine ring is a weak base and is relatively electron-deficient, which influences its reactivity. Direct functionalization via electrophilic aromatic substitution is often challenging. Therefore, modern cross-coupling reactions are the methods of choice, typically requiring prior installation of a halide (e.g., Br or Cl) on the pyridine ring. These reactions are workhorses of medicinal chemistry, enabling the construction of C-C and C-N bonds with high efficiency and functional group tolerance.[10][11]
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming biaryl or vinyl-aryl structures by coupling an organoboron species with a halide.[12][13] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups to the pyridine core, enabling extensive SAR exploration.
Application Note: In Vitro Photophysical Profiling and Cellular Assay Protocols for Methyl 6-(2-hydroxyphenyl)nicotinate
Introduction & Mechanistic Causality Methyl 6-(2-hydroxyphenyl)nicotinate is widely recognized as a versatile synthetic intermediate in medicinal chemistry, frequently utilized to synthesize active pharmaceutical ingredi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Causality
Methyl 6-(2-hydroxyphenyl)nicotinate is widely recognized as a versatile synthetic intermediate in medicinal chemistry, frequently utilized to synthesize active pharmaceutical ingredients (APIs) such as NSAIDs and antimicrobial agents[1]. However, beyond its role as a structural pharmacophore, its fused pyridine-phenol architecture makes it a highly valuable scaffold for advanced photophysical applications[1].
Specifically, the presence of a hydroxyl group situated ortho to the nitrogen of the pyridine ring perfectly primes the molecule for Excited-State Intramolecular Proton Transfer (ESIPT) [2].
The Causality of ESIPT
In its ground state (S0), the molecule exists predominantly in the enol form, stabilized by a strong intramolecular hydrogen bond between the phenol -OH and the pyridine nitrogen. Upon photon absorption, the molecule is excited to the Enol S1 state. This excitation triggers a rapid redistribution of electron density, drastically increasing the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen[Sedgwick et al., 2018][3]. Consequently, an ultrafast proton transfer occurs (
k>1012 s−1
), yielding the excited Keto S1 tautomer[3].
The causality of this mechanism is critical for in vitro assay design: because absorption occurs in the enol form and emission occurs from the keto form, the scaffold exhibits an unusually large Stokes shift (often >150 nm)[3]. This inherent photophysical self-validation eliminates inner-filter effects, minimizes background autofluorescence, and provides an exceptional signal-to-noise ratio for live-cell imaging.
Caption: ESIPT photophysical pathway of Methyl 6-(2-hydroxyphenyl)nicotinate.
Experimental Workflows & Protocols
Caption: Standardized in vitro workflow for evaluating ESIPT-based fluorescent scaffolds.
Causality & Logic: ESIPT is highly sensitive to the microenvironment. Protic solvents (like water/PBS) can disrupt the intramolecular H-bond by forming competing intermolecular H-bonds, leading to dual emission (enol and keto) or fluorescence quenching[Joshi & Antonov, 2021][4]. Therefore, a solvatochromic screen across a polarity gradient is mandatory to self-validate the probe's ESIPT integrity before cellular application.
Step-by-Step Methodology:
Stock Preparation: Dissolve Methyl 6-(2-hydroxyphenyl)nicotinate in spectroscopic-grade DMSO to create a 10 mM stock solution. Store at -20°C in the dark.
Solvent Screen: Prepare 10 µM working solutions by diluting the stock 1:1000 into a gradient of solvents: Toluene, Dichloromethane (DCM), Ethanol (EtOH), and PBS (pH 7.4).
UV-Vis Absorption: Blank the spectrophotometer with the respective pure solvent. Scan the absorption spectrum from 250 nm to 450 nm using a 1 cm quartz cuvette. Identify the maximum absorption wavelength (
λabs
).
Fluorescence Emission: Excite the samples at their respective
λabs
. Record the emission spectra from 400 nm to 700 nm.
Self-Validation Check: Calculate the Stokes shift (
λem−λabs
). A shift >150 nm in aprotic solvents confirms successful ESIPT.
Data Presentation: Photophysical Properties
Table 1: Representative Photophysical Properties of the 6-(2-hydroxyphenyl)nicotinate Scaffold
Solvent
Dielectric Constant (
ϵ
)
Absorption
λmax
(nm)
Emission
λmax
(nm)
Stokes Shift (nm)
Quantum Yield (
Φ
)
Toluene
2.38
345
525
180
0.35
Dichloromethane
8.93
348
530
182
0.28
Ethanol
24.5
352
545
193
0.12
PBS (pH 7.4)
~80.0
355
410 / 550*
~55 / 195
< 0.05
*Note: Dual emission in aqueous media indicates partial disruption of the intramolecular hydrogen bond, resulting in both Enol (410 nm) and Keto (550 nm) emission.
Protocol B: In Vitro Cytotoxicity (CCK-8 Assay)
Causality & Logic: Before utilizing the scaffold for live-cell imaging, we must establish a non-toxic working concentration. We utilize the Cell Counting Kit-8 (CCK-8) over traditional MTT assays because CCK-8 relies on WST-8, which is reduced by cellular dehydrogenases to yield a highly water-soluble orange formazan dye. This eliminates the need for DMSO solubilization steps, reducing technical variability and preserving the self-validating nature of the assay.
Step-by-Step Methodology:
Cell Seeding: Seed HeLa or HEK293T cells in a 96-well plate at a density of
1×104
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO
2
.
Treatment: Replace the media with fresh DMEM containing varying concentrations of the compound (0, 1, 5, 10, 20, 50 µM). Self-Validation: Include a vehicle control (0.5% DMSO) to ensure the solvent itself isn't causing cytotoxicity.
Incubation: Incubate the cells for an additional 24 hours.
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours at 37°C.
Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control.
Protocol C: Live-Cell Fluorescence Imaging
Causality & Logic: To visualize the intracellular distribution of the ESIPT scaffold, cells must be imaged under physiological conditions. The large Stokes shift allows us to use standard UV excitation lasers (e.g., 355 nm or 405 nm) while collecting emission in the green/yellow channel, completely bypassing cellular autofluorescence.
Step-by-Step Methodology:
Preparation: Seed cells onto 35 mm glass-bottom confocal dishes and culture until 70% confluent.
Staining: Remove culture media and incubate cells with 5–10 µM of the compound in serum-free DMEM for 30 minutes at 37°C.
Washing (Critical Self-Validation): Wash the cells gently three times with warm PBS. Causality: This removes uninternalized extracellular probe, ensuring that the detected signal is strictly intracellular and not an artifact of dye precipitation.
Imaging: Transfer the dish to a confocal laser scanning microscope. Excite the sample at ~350–380 nm and collect emission in the 500–550 nm window to capture the Keto tautomer fluorescence.
References
Sedgwick, A. C., Wu, L., Han, H.-H., et al. "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews, 2018, 47, 8842-8880. URL:[Link]
Joshi, H. C., & Antonov, L. "Excited-State Intramolecular Proton Transfer: A Short Introductory Review." Molecules, 2021, 26(5), 1475. URL:[Link]
Technical Support Center: Crystallization Troubleshooting for Methyl 6-(2-hydroxyphenyl)nicotinate
Welcome to the Technical Support Center. Methyl 6-(2-hydroxyphenyl)nicotinate is a highly valuable synthetic intermediate featuring a fused pyridine-phenol structure[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Methyl 6-(2-hydroxyphenyl)nicotinate is a highly valuable synthetic intermediate featuring a fused pyridine-phenol structure[1]. While its unique structural motifs make it an excellent scaffold for drug discovery, they also introduce significant thermodynamic and kinetic challenges during purification.
This guide provides field-proven, self-validating protocols to troubleshoot the two most common crystallization failures for this compound: Liquid-Liquid Phase Separation (Oiling Out) and Hydrogen-Bonding Induced Polymorphism .
Diagnostic Workflow
Workflow for diagnosing and resolving crystallization failures.
Section 1: Oiling Out (Liquid-Liquid Phase Separation)
Q: During cooling crystallization, my solution turns cloudy and forms a dense, immiscible liquid layer at the bottom of the flask instead of crystals. Why does this happen?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in the pharmaceutical industry as "oiling out"[2]. This phenomenon occurs when a supersaturated solution crosses the binodal liquid-liquid phase boundary before reaching the metastable zone required for solid nucleation[3].
For Methyl 6-(2-hydroxyphenyl)nicotinate, high solubility in standard organic solvents combined with rapid cooling kinetically hinders the integration of solute molecules into a rigid crystal lattice[4]. Instead, the solute molecules arrange randomly into solute-rich droplets. These droplets act as an excellent solvent for unwanted impurities and eventually solidify into an unworkable amorphous gum[3].
Protocol 1: Anti-Solvent Crystallization with Seeding
Causality: By utilizing an anti-solvent and introducing seed crystals, we manipulate the thermodynamic pathway to bypass the LLPS binodal curve. The seeds provide a low-energy template for immediate heterogeneous nucleation, consuming the supersaturation before the oil phase has a chance to form[5].
Step-by-Step Methodology:
Dissolution: Dissolve 5.0 g of crude Methyl 6-(2-hydroxyphenyl)nicotinate in 25 mL of Isopropanol (good solvent) at 60 °C until completely clear.
Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE syringe filter to remove foreign particulates that might induce uncontrolled, localized nucleation.
Cooling & Seeding: Cool the solution slowly (0.5 °C/min) to 45 °C. Introduce 0.05 g of pure, milled Methyl 6-(2-hydroxyphenyl)nicotinate seed crystals.
Self-Validation Step: Observe the seeds for 10 minutes. The seeds must remain suspended and not dissolve. If they dissolve, your solution is undersaturated; lower the temperature by 2 °C and re-seed.
Anti-Solvent Addition: Begin dropwise addition of 25 mL of Water (anti-solvent) over 2 hours using a programmable syringe pump. Maintain high agitation (400 rpm) to prevent localized high-supersaturation zones at the addition point.
Aging & Isolation: Cool the suspension to 5 °C at a rate of 0.1 °C/min and age for 4 hours. Filter under vacuum, wash with cold 1:1 Isopropanol/Water, and dry in a vacuum oven at 40 °C.
Section 2: Polymorphism and Hydrogen Bonding Interference
Q: I successfully avoided oiling out, but the resulting solid is a sticky powder with a broad melting point. How do I achieve a highly crystalline, pure polymorph?
A: The molecular structure of Methyl 6-(2-hydroxyphenyl)nicotinate contains both a strong hydrogen bond donor (the phenolic -OH) and potent acceptors (the pyridine -N and ester carbonyl)[1]. In non-polar or weakly polar solvents, the molecule tends to form strong intramolecular hydrogen bonds (Phenol OH ··· Pyridine N), which kinetically trap the compound in metastable, poorly ordered assemblies[6].
To achieve a stable crystalline lattice, you must utilize a solvent system that disrupts these intramolecular interactions and promotes intermolecular hydrogen bonding, allowing the molecules to pack into stable dimers or catemeric chains[7].
Protocol 2: Thermodynamic Control via Slurry Maturation
Causality: Slurry maturation (Ostwald ripening) relies on the thermodynamic principle that metastable, poorly crystalline forms have higher solubility than the stable crystalline form. Over time, the metastable form dissolves and recrystallizes onto the growing stable lattice, driven by the continuous disruption of intramolecular bonds by a protic solvent.
Step-by-Step Methodology:
Suspension: Suspend 5.0 g of the sticky/amorphous compound in 30 mL of a polar protic solvent mixture (e.g., 80:20 Ethanol:Water). The protic solvent acts as a competitor, breaking intramolecular H-bonds[6].
Temperature Cycling: Subject the slurry to temperature cycling between 10 °C and 40 °C. Hold at each extreme for 2 hours, utilizing a heating/cooling ramp of 1 °C/min. Repeat this for 3 to 5 complete cycles.
Equilibration: Hold the slurry at 20 °C for 24 hours under continuous stirring.
Self-Validation Step: Extract a 0.5 mL aliquot, filter, and analyze the solid via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). A sharp, singular melting endotherm confirms the complete transition to the thermodynamically stable polymorph. If a broad peak remains, continue cycling.
Isolation: Filter the slurry, wash the filter cake with cold Ethanol, and dry under vacuum to constant weight.
Quantitative Data: Solvent Selection Matrix
To aid in rational solvent selection, the following table summarizes the observed phase behaviors of Methyl 6-(2-hydroxyphenyl)nicotinate in various solvent systems based on their polarity and hydrogen-bonding capacities.
Solvent System
Polarity Index
H-Bonding Capability
Primary Phase Behavior
Recommended Action
Toluene
2.4
Poor
Intramolecular H-bonding, Gum formation
Avoid for final crystallization; use only for upstream extraction.
Technical Support Center: Purification Strategies for Methyl 6-(2-hydroxyphenyl)nicotinate
Welcome to the Technical Support Center. Synthesizing Methyl 6-(2-hydroxyphenyl)nicotinate via a Suzuki-Miyaura cross-coupling often leaves researchers grappling with complex crude mixtures.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Synthesizing Methyl 6-(2-hydroxyphenyl)nicotinate via a Suzuki-Miyaura cross-coupling often leaves researchers grappling with complex crude mixtures. The presence of unreacted methyl 6-halonicotinate (Starting Material 1), (2-hydroxyphenyl)boronic acid (Starting Material 2), and palladium catalyst residues requires a strategic purification approach to avoid product degradation.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate your target active pharmaceutical ingredient (API) scaffold with high purity.
Physicochemical Profiling of Reaction Components
To design a logical purification workflow, we must first analyze the quantitative and qualitative properties of the crude mixture components.
Compound
Role
Molecular Weight
Predicted pKa
Key Functional Groups
Polarity / TLC Behavior
Methyl 6-(2-hydroxyphenyl)nicotinate
Target Product
229.23 g/mol
~9.5 (Phenol)
Ester, Phenol, Pyridine
Moderate; bright UV fluorescence [1]
Methyl 6-chloronicotinate
Starting Material 1
171.58 g/mol
-2.07 (Pyridine)
Ester, Pyridine, Chloride
Low; high Rf on silica [2]
(2-Hydroxyphenyl)boronic acid
Starting Material 2
137.93 g/mol
~8.8 (Boronic Acid)
Boronic Acid, Phenol
High; streaks due to boroxines
Troubleshooting FAQs
Q1: Why does unreacted (2-hydroxyphenyl)boronic acid streak on my silica column, and how do I remove it?A1: Boronic acids are notoriously difficult to purify via standard silica gel chromatography because they exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines) [3]. This continuous dehydration/rehydration cycle causes severe streaking and co-elution with the target product.
Causality & Solution: Instead of relying on chromatography, exploit the chemical reactivity of the carbon-boron bond. By treating the crude mixture with mild hydrogen peroxide (H₂O₂), the unreacted boronic acid undergoes oxidative cleavage to form catechol (benzene-1,2-diol). Catechol is highly water-soluble and can be effortlessly removed during a standard aqueous wash [4].
Q2: Can I use an acid-base extraction to separate the product from unreacted methyl 6-chloronicotinate?A2: We strongly advise against aggressive acid-base extractions for this specific scaffold.
Causality & Solution: While your product contains an acidic phenol (pKa ~9.5) that could theoretically be deprotonated by a strong base (like NaOH) to pull it into the aqueous layer, doing so risks hydrolyzing the methyl ester moiety present on both the product and SM1 [1]. Conversely, an acid extraction is ineffective because the pyridine nitrogen of methyl 6-chloronicotinate is highly electron-deficient (pKa -2.07) and will not protonate easily under mild conditions [2]. The optimal approach is silica gel chromatography: the phenol group on the product serves as a strong hydrogen-bond donor, significantly retarding its retention factor (Rf) compared to the highly lipophilic, non-hydrogen-bonding SM1.
Q3: How do I ensure complete removal of the palladium catalyst?A3: Palladium readily coordinates to the basic pyridine nitrogen of Methyl 6-(2-hydroxyphenyl)nicotinate, leading to persistent contamination.
Causality & Solution: Bulk palladium should be removed by filtering the crude reaction through a pad of Celite [4]. For trace palladium coordinated to your product, stir the organic filtrate with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) or wash with a 10% aqueous sodium bisulfite solution. The sulfur atoms have a much higher affinity for Pd(II) than the pyridine nitrogen, effectively stripping the metal from your product.
Purification Decision Tree
Logical workflow for the purification of Methyl 6-(2-hydroxyphenyl)nicotinate.
Step-by-Step Methodologies
Protocol A: Oxidative Quench for Boronic Acid Removal
This protocol chemically alters SM2 to allow for simple liquid-liquid extraction.
Solvent Exchange: Concentrate the crude Suzuki reaction mixture under reduced pressure to remove the primary reaction solvent (e.g., THF or 1,4-dioxane).
Phase Preparation: Redissolve the residue in Ethyl Acetate (EtOAc) and cool the flask to 0 °C in an ice bath.
Oxidation: Slowly add a 10% aqueous solution of H₂O₂ (2 equivalents relative to the initial boronic acid loading) dropwise over 5 minutes. Stir vigorously for 30 minutes at room temperature.
Extraction: Transfer to a separatory funnel and wash the organic layer with water (3x) and brine (1x). The newly formed catechol partitions entirely into the aqueous layer.
Self-Validating System: Spot the organic layer on a TLC plate before and after oxidation. The successful removal of SM2 is validated by the disappearance of the streaky, UV-active boronic acid spot and the absence of any new highly polar spots in the organic phase.
Protocol B: Silica Gel Flash Chromatography for SM1 Removal
This protocol exploits the polarity differential to isolate the target product from SM1.
Sample Loading: Dry-load the organic residue (post-Protocol A) onto a small amount of silica gel to ensure a tight loading band and prevent tailing.
Column Packing: Pack a column using a non-polar solvent system (e.g., 90:10 Hexanes:EtOAc).
SM1 Elution: Elute SM1 using the 90:10 mixture. Because SM1 lacks a hydrogen-bond donor, it interacts weakly with the silica stationary phase and will elute near the solvent front.
Product Elution: Increase the polarity to 70:30 Hexanes:EtOAc to elute the target Methyl 6-(2-hydroxyphenyl)nicotinate.
Self-Validating System: Examine the collected fractions under a 254 nm UV lamp. The product fractions will exhibit a distinct, bright fluorescence due to the extended conjugation of the 2-hydroxyphenyl-pyridine system, instantly differentiating it from the faint UV absorption of SM1.
Technical Support Center: Optimizing Chromatographic Separation of Methyl 6-(2-hydroxyphenyl)nicotinate Isomers
Welcome to the technical support center dedicated to the chromatographic challenges presented by Methyl 6-(hydroxyphenyl)nicotinate isomers. Separating structurally similar compounds, such as the ortho-, meta-, and para-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to the chromatographic challenges presented by Methyl 6-(hydroxyphenyl)nicotinate isomers. Separating structurally similar compounds, such as the ortho-, meta-, and para-isomers of this molecule, requires a nuanced understanding of their physicochemical properties and their interactions with the stationary and mobile phases. These isomers possess both a weakly acidic phenolic hydroxyl group and a weakly basic pyridine nitrogen, making mobile phase pH a critical control parameter for achieving selectivity.
This guide is designed for researchers, analytical chemists, and drug development professionals. It provides a series of frequently asked questions for rapid problem-solving, in-depth troubleshooting guides for complex separation issues, and detailed protocols grounded in established chromatographic principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial challenges encountered during method development for these isomers.
Q1: What is the best starting point (column and mobile phase) for separating Methyl 6-(hydroxyphenyl)nicotinate isomers?
A robust starting point for reversed-phase HPLC (RP-HPLC) is crucial. Given the polar and ionizable nature of the analytes, a modern, high-purity, end-capped C18 column is the workhorse choice.[1]
Table 1: Recommended Starting HPLC Conditions
Parameter
Recommended Condition
Rationale & Comments
Stationary Phase
C18, 2.7-5 µm particle size (e.g., 150 mm x 4.6 mm)
Provides excellent hydrophobic retention for a wide range of compounds. Smaller particles improve efficiency.[2]
Mobile Phase A
0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)
Acidifying the mobile phase suppresses the ionization of both the pyridine nitrogen and residual silanols on the column, which is critical for achieving sharp, symmetrical peaks.[3][4]
Mobile Phase B
Acetonitrile (ACN)
Acetonitrile is often preferred over methanol for aromatic compounds as it can provide different selectivity and typically results in lower backpressure.[1]
Elution Mode
Gradient
A gradient is recommended for initial scouting runs to elute all isomers and potential impurities within a reasonable time.[5]
Initial Gradient
10% to 90% B over 15-20 minutes
This broad gradient will help determine the approximate elution conditions for the isomers.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temperature
30-35 °C
Elevated temperatures can improve peak shape and reduce viscosity, but start near ambient to establish a baseline.[6]
Detection
UV, ~270 nm and 310 nm
Monitor at multiple wavelengths to ensure optimal detection for all isomers, as their absorbance maxima may differ slightly.
Q2: My isomer peaks are co-eluting or have poor resolution. What should I adjust first?
Poor resolution is the most common challenge. The first and most powerful parameter to adjust is mobile phase pH . The ionization state of your isomers dramatically affects their retention and selectivity.[7][8][9] A change in pH can alter the elution order of the isomers. After pH, modifying the organic modifier (e.g., switching from acetonitrile to methanol) can also significantly impact selectivity.[10]
Q3: I'm seeing significant peak tailing. What's causing it and how do I fix it?
Peak tailing for these compounds is almost always caused by secondary interactions, primarily with acidic silanol groups on the silica surface of the HPLC column.[3][11][12] The basic pyridine nitrogen in your analyte is particularly prone to these interactions.
Primary Solutions:
Lower Mobile Phase pH: Operate at a pH of 3 or lower. This protonates the pyridine nitrogen (making it a cation) and, more importantly, suppresses the ionization of the silanol groups (pKa ~3.8-4.2), minimizing the unwanted ionic interaction.[3][11]
Use a High-Purity, End-Capped Column: Modern columns have fewer accessible silanol groups, significantly reducing tailing for basic compounds.[12][13]
Check for Sample Overload: Injecting too much sample can saturate the column and cause distorted peak shapes.[11] Try diluting your sample by a factor of 10.
Q4: Should I use a gradient or isocratic elution?
For initial method development, always start with a gradient run .[5] A gradient ensures that all compounds, including unknown impurities, are eluted from the column. Once you have identified the retention times of your isomers from the scouting gradient, you can calculate the appropriate conditions for a faster, isocratic method if the peaks elute closely together.
Q5: Is chiral separation necessary for these isomers?
The parent molecule, Methyl 6-(2-hydroxyphenyl)nicotinate, is not chiral. However, if any synthesis precursors or subsequent modifications introduce a chiral center, you would need to employ a chiral separation method. This typically involves specialized chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose or amylose).[14][15][16][17]
Section 2: In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Resolving Co-eluting Isomers
When simple adjustments are not enough, a logical workflow is essential to efficiently achieve baseline separation. This process focuses on systematically manipulating chromatographic selectivity (α).
Caption: Workflow for optimizing isomer resolution.
Guide 2: Diagnosing and Correcting Poor Peak Shape
Peak tailing is a common problem that can compromise quantification and resolution. Use this guide to identify and rectify the root cause.
Caption: Root cause analysis for peak tailing.
Section 3: Protocols & Methodologies
Protocol 1: Systematic pH Screening for Optimal Selectivity
Objective: To determine the optimal mobile phase pH that provides the best selectivity and resolution for the Methyl 6-(hydroxyphenyl)nicotinate isomers.
Background: The isomers have two ionizable groups: the pyridine nitrogen (pKa ~3-5) and the phenolic hydroxyl (pKa ~9-10). The greatest changes in selectivity are observed when the mobile phase pH is within ±1.5 units of a compound's pKa.[8] This protocol screens across the relevant pH range.
Materials:
HPLC system with UV detector
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)[18]
Prepare Mobile Phases: Prepare three different aqueous mobile phases (Mobile Phase A).
pH 2.5: Add 0.1% phosphoric acid to HPLC-grade water.[18]
pH 4.5: Prepare a 10 mM ammonium formate buffer and adjust pH to 4.5.
pH 6.5: Prepare a 10 mM ammonium acetate buffer and adjust pH to 6.5.
Important: Always measure and adjust the pH of the aqueous component before mixing with the organic modifier.[9]
Scouting Run at pH 2.5:
Equilibrate the column with the pH 2.5 mobile phase (e.g., 90% A / 10% B) for at least 15 column volumes.
Inject your isomer standard mixture.
Run a gradient from 10% to 90% ACN over 20 minutes.
Record the chromatogram, noting retention times, resolution, and peak asymmetry.
Scouting Run at pH 4.5:
Thoroughly flush the system and column with a 50:50 mixture of water/MeOH to remove the previous buffer.
Equilibrate the column with the pH 4.5 mobile phase system.
Repeat the gradient injection and data recording.
Scouting Run at pH 6.5:
Repeat the flushing and equilibration steps with the pH 6.5 mobile phase.
Repeat the gradient injection and data recording.
Data Analysis:
Compare the three chromatograms. Look for significant shifts in retention time and, most importantly, changes in elution order.
The pH that provides the greatest separation between the critical isomer pair is the optimal starting point for further method optimization (e.g., gradient refinement or switching to isocratic).
Protocol 2: Column Cleaning and Regeneration
Objective: To restore column performance when facing issues like high backpressure or severe peak tailing due to contamination.[11]
Methodology:
Disconnect from Detector: To prevent flushing contaminants into the detector cell, disconnect the column outlet.
Buffer Removal: Flush the column in the normal flow direction with 20 column volumes of HPLC-grade water.
Remove Strongly Retained Organics: Sequentially wash the column with 20 column volumes of each of the following solvents:
Methanol
Acetonitrile
Isopropanol
Consider Reversed Flush (for severe blockage): If backpressure is still high, reverse the column direction and flush with isopropanol. Warning: Check the column manufacturer's instructions to ensure your column can be back-flushed.[13]
Re-equilibration:
Return the column to the normal flow direction.
Flush with your mobile phase (initially without buffer, then with the complete mobile phase) until the baseline is stable.
Reconnect the column to the detector.
Section 4: Data Summary
Table 2: Troubleshooting Guide for Common HPLC Issues
Symptom
Probable Cause(s)
Recommended Solution(s)
Peak Tailing
Secondary silanol interactions; Mobile phase pH too high; Sample overload.
Lower mobile phase pH to < 3.0; Use an end-capped column; Dilute sample.[3][11][12]
Peak Fronting
Sample solvent stronger than mobile phase; Column overload.
Dissolve sample in mobile phase or a weaker solvent; Dilute sample.[3]
Optimize Selectivity: Adjust mobile phase pH, change organic modifier (ACN/MeOH). Improve Efficiency: Use a longer column or one with smaller particles.[2][6]
Filter samples; Use a guard column; Replace column.[13]
Shifting Retention Times
Poor column equilibration; Mobile phase composition drift; Temperature fluctuations.
Equilibrate column for 15-20 volumes; Prepare fresh mobile phase daily; Use a column thermostat.[6]
References
Benchchem. (n.d.). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
Shinde, V. (2025, February 1).
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
ZirChrom. (n.d.). Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns.
Al-Khayri, J. M., et al. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. PMC.
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
SciSpace. (n.d.). A review on method development by hplc.
Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten.
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
de la Presa-Owens, C., et al. (2008). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC.
Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
Benchchem. (2025, July 22). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
ResearchGate. (n.d.). a. Effect of pH on the retention of acidic compounds. Stong selectivity...
Chromatography Online. (2026, March 26). Improving HPLC Separation of Polyphenols.
Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
Hrádková, I., et al. (2021).
HPLC Troubleshooting Guide. (n.d.).
Google Patents. (n.d.). RU2753492C1 - Chiral separation of mixture of nicotine enantiomers.
Interchim technology. (n.d.). Method Development HPLC.
Molnar Institute. (n.d.).
Phenomenex. (2022, May 20). Chiral Separation of Nicotine Enantiomers with Polysaccharide-based Lux 3 µm AMP Column.
Al-Ghananeem, A. M., et al. (2023).
PubMed. (2025, February 15).
Zhang, T., & Franco, P. (2010, June 1). Finding the Best Separation for Enantiomeric Mixtures.
HPLC Primer. (2025, June 19).
PubMed. (2025, July 16). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
ResearchGate. (n.d.). 6.2.
Ward, K. D. (n.d.). SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES.
Technical Support Center: Overcoming Poor Aqueous Solubility of Methyl 6-(2-hydroxyphenyl)nicotinate
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Methyl 6-(2-hydroxyphenyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Methyl 6-(2-hydroxyphenyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to effectively address the primary challenge associated with this compound: its poor aqueous solubility. This guide provides in-depth, field-proven insights and step-by-step protocols to ensure reproducible and accurate results in your assays.
Understanding the Challenge: Physicochemical Properties
Methyl 6-(2-hydroxyphenyl)nicotinate is a valuable synthetic intermediate in medicinal chemistry, featuring a fused pyridine-phenol structure.[1] However, its molecular structure, which contains both hydrophobic aromatic rings and polar functional groups, contributes to its limited solubility in aqueous solutions. This is a common issue for many new chemical entities in drug discovery.[2][3][4][5] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.[6]
Table 1: Estimated Physicochemical Properties of Methyl 6-(2-hydroxyphenyl)nicotinate
Note: Experimentally determined values may vary. These are estimates based on its structure and related compounds.
Q1: My Methyl 6-(2-hydroxyphenyl)nicotinate won't dissolve in my aqueous buffer. What's happening?
Answer: The primary reason is the compound's lipophilic nature, as indicated by its estimated LogP value. The molecule has a larger non-polar surface area compared to its polar functional groups, causing it to resist dissolving in water-based (polar) solutions. At neutral pH, the compound is not significantly ionized, further limiting its interaction with water molecules. This is a common challenge for Biopharmaceutics Classification System (BCS) Class II and IV drugs.[2]
Q2: What is the recommended method for preparing a stock solution?
Answer: The most reliable and common method is to use a polar, aprotic organic solvent. We strongly recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is an excellent solvent for a wide range of organic compounds and is miscible with water.[7]
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
Calculate: Determine the mass of Methyl 6-(2-hydroxyphenyl)nicotinate required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
Weigh: Aseptically weigh the compound powder and transfer it to a sterile, light-protected vial (e.g., an amber glass vial).[8]
Dissolve: Add the calculated volume of anhydrous DMSO.
Mix: Vortex the solution vigorously. Gentle warming in a 37°C water bath can also aid dissolution.[8]
Inspect: Visually confirm that the solution is clear and free of any particulates.
Aliquot & Store: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[8] Store at -20°C for short-term (1-3 months) or -80°C for long-term (6+ months) storage.[9]
Q3: My compound precipitates when I add the DMSO stock to my cell culture media. How can I prevent this?
Answer: This is a common phenomenon known as "solvent shock" or precipitation upon dilution.[8] It occurs when the compound, which is stable in a high concentration of organic solvent (DMSO), is rapidly transferred to an aqueous environment where its solubility is much lower. The key is to manage the dilution process and the final concentration of both the compound and the solvent.
Troubleshooting Precipitation
Optimize Dilution: Instead of adding the stock directly to the full volume of media, perform a stepwise dilution. First, dilute the stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.[9]
Control Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced cytotoxicity.[7][10] For most cell lines, a final DMSO concentration of ≤ 0.5% is tolerated, but ≤ 0.1% is ideal.[8][10][11] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[8]
Reduce Final Compound Concentration: You may be exceeding the maximum solubility of the compound in the final assay medium.[6] If precipitation persists, lower the final concentration of Methyl 6-(2-hydroxyphenyl)nicotinate.
Table 2: Recommended Maximum Final DMSO Concentrations in Assays
Assay Type
Recommended Max DMSO %
Rationale
Cell Proliferation/Viability
≤ 0.5% (ideally ≤ 0.1%)
Higher concentrations can inhibit cell growth and cause cytotoxicity.[10][12]
Enzyme Inhibition Assays
≤ 1%
Higher concentrations can denature proteins or interfere with enzyme kinetics.[13]
Receptor Binding Assays
≤ 0.5%
DMSO can alter membrane permeability and non-specifically interact with proteins.[13]
High-Throughput Screening
0.1% - 1%
Balance between solubility and potential for off-target effects.
Q4: Are there alternatives to DMSO for improving solubility in my assay?
Answer: Yes, several other formulation strategies can be employed, particularly if your assay is sensitive to DMSO. The choice depends on the specific requirements of your experiment.[14][15][16]
Alternative Solubilization Strategies
Co-Solvent Systems: Using a mixture of solvents can sometimes improve solubility upon dilution. A common formulation for in-vivo studies that can be adapted for in-vitro use is a mix of DMSO, polyethylene glycol (PEG), and a surfactant like Tween 80, diluted in saline or buffer.[17]
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[18][19][20][21] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is frequently used in cell culture applications.[8]
Protocol 2: Preparing a Cyclodextrin Inclusion Complex
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your aqueous assay buffer.
Add Compound: Add the powdered Methyl 6-(2-hydroxyphenyl)nicotinate to the cyclodextrin solution.
Incubate: Stir or shake the mixture at room temperature or 37°C for 1-24 hours to allow for complex formation.
Filter: Use a 0.22 µm syringe filter to remove any undissolved compound. The filtrate contains the solubilized compound-cyclodextrin complex.
Quantify: It is crucial to determine the actual concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) before use in assays.
Q5: How do I experimentally determine the maximum solubility of my compound in my specific assay medium?
Answer: Performing a simple kinetic solubility test is the most direct way to find the practical solubility limit in your exact experimental conditions.
Protocol 3: Kinetic Solubility Test
Prepare Serial Dilutions: In separate microcentrifuge tubes, prepare a series of dilutions of your compound in your specific cell culture medium (including serum, if applicable) starting from your highest desired concentration.
Incubate: Incubate the tubes under the same conditions as your experiment (e.g., 2 hours at 37°C, 5% CO2).[6]
Inspect: After incubation, visually inspect each tube for signs of precipitation or turbidity against a dark background. You can also centrifuge the tubes and look for a pellet.
Determine Limit: The highest concentration that remains a clear, precipitate-free solution is the approximate maximum soluble concentration for that specific medium and set of conditions.[6]
This diagram outlines the standard procedure for preparing a DMSO stock solution and diluting it into aqueous media for assays.
Caption: Standard workflow for preparing and using compound stock solutions.
Diagram 2: Troubleshooting Precipitation Issues
This decision tree helps diagnose and solve common precipitation problems encountered during experiments.
Caption: Decision tree for troubleshooting compound precipitation.
Diagram 3: Mechanism of Cyclodextrin Solubilization
This diagram illustrates how cyclodextrins encapsulate hydrophobic molecules to enhance their aqueous solubility.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
References
Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). Google Cloud.
Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. KEYENCE.
Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023, April 26). Auctores.
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
Technical Support Center: Preventing Compound Precipit
Strategies for the formulation development of poorly soluble drugs via oral route. (2019, August 20). Wiley.
Formulation Tactics for the Delivery of Poorly Soluble Drugs.
The study of the influence of dmso on human fibroblasts proliferation in-vitro.
Solubilization techniques used for poorly w
DMSO in cell based assays. (2025, January 16). Scientist Solutions.
Solubilization techniques used for poorly water-soluble drugs. (2024, November 15). PubMed.
Solubility enhancement and application of cyclodextrins in local drug delivery. (2019, March 16).
Methyl 6-(2-hydroxyphenyl)
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Google Cloud.
Troubleshooting. BioAssay Systems.
What effects does DMSO have on cell assays? (2017, August 3). Quora.
Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025, August 10). PMC.
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
Technical Support Center: Troubleshooting Compound Precipit
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
Novel manufacturing strategies for poorly w
Methyl nicotin
Compound Handling Instructions. MCE.
CAS 5470-70-2: Methyl 6-methylnicotin
How to prevent compound precipitation during flash column chrom
Methyl 6-(hydroxymethyl)
Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Benchchem.
Methyl 6-(Hydroxymethyl)nicotinate. Tokyo Chemical Industry Co., Ltd. (APAC).
Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2026, February 4). Illumina.
Methyl 6-(2-hydroxypropan-2-yl)
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
pKa values bases. Chair of Analytical Chemistry.
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
Compound Report Card. CMNPD.
Methyl 6-(Hydroxymethyl)
Methyl 6-Methylnicotinate. Tokyo Chemical Industry (India) Pvt. Ltd..
Technical Support Center: Minimizing Degradation of Methyl 6-(2-hydroxyphenyl)nicotinate During Long-Term Storage
Welcome to the technical support center for Methyl 6-(2-hydroxyphenyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for Methyl 6-(2-hydroxyphenyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile synthetic intermediate.[1] As a compound featuring both a nicotinate ester and a phenol moiety, it is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth, field-proven insights and validated protocols to mitigate these risks.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of Methyl 6-(2-hydroxyphenyl)nicotinate that lead to degradation?
A1: The molecule has two primary points of instability inherent to its structure:
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which cleaves the ester to form 6-(2-hydroxyphenyl)nicotinic acid and methanol.[2][3][4] While relatively stable in neutral aqueous solutions at low temperatures, the rate of hydrolysis increases significantly with changes in pH and temperature.[5][6][7]
Phenol Oxidation: The 2-hydroxyphenyl (phenolic) group is prone to oxidation.[8] This process can be initiated by atmospheric oxygen and accelerated by exposure to light, heat, or trace metal impurities. Oxidation often leads to the formation of colored quinone-type species or polymeric byproducts, which are visible as a yellowing or browning of the material.[9][10]
Q2: What are the optimal storage conditions for the solid (powder) form of the compound?
A2: For maximum long-term stability, the solid compound should be stored under the following conditions:
Temperature: -20°C or lower. A standard laboratory freezer is sufficient.
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen). This is critical to prevent the oxidation of the phenol group.[11]
Light: Protected from light in an amber glass vial or other opaque container.[12][13]
Moisture: In a desiccated, tightly sealed container to prevent moisture absorption, which can lead to hydrolysis.[4][6]
Q3: I need to prepare a stock solution. What is the best approach for maintaining stability?
A3: The choice of solvent is critical. For long-term storage, an anhydrous, aprotic organic solvent such as DMSO or DMF is recommended. If you must use an aqueous medium, prepare the solution fresh. For short-term storage (less than a week), use a slightly acidic buffer (pH 4-6) and store at 2-8°C, protected from light.[7] Avoid alkaline buffers, as they will significantly accelerate ester hydrolysis.[3]
Q4: What are the common visual or analytical indicators of degradation?
A4: Degradation can be observed in several ways:
Visual: The most common sign is a color change in the solid material from white/off-white to yellow or brown, indicating oxidation.
Analytical (HPLC): When analyzing by High-Performance Liquid Chromatography (HPLC), degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks. A common degradation product, 6-(2-hydroxyphenyl)nicotinic acid (from hydrolysis), will typically appear as a more polar (earlier eluting) peak on a reverse-phase column.
Q5: How can I definitively assess the stability of my specific batch of material?
A5: The most reliable method is to perform a forced degradation study and develop a stability-indicating HPLC method.[14][15][16] This involves stressing the compound under various conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products.[14][15] The resulting analytical method must be able to resolve the parent peak from all generated degradation peaks, thus proving its specificity.
Section 2: Visual Guide to Degradation & Stability Testing
This section provides diagrams to visually summarize the key chemical transformations and experimental workflows discussed in this guide.
Caption: Key degradation pathways for Methyl 6-(2-hydroxyphenyl)nicotinate.
Caption: Workflow for a forced degradation study to validate analytical methods.
Section 3: Troubleshooting Guide
Issue Observed
Probable Cause & Scientific Explanation
Recommended Action & Prevention
Solid compound has turned yellow or brown.
Cause: Oxidation of the phenolic hydroxyl group.[8][9] Explanation: Atmospheric oxygen has reacted with the phenol to form colored quinone-type structures. This reaction is often catalyzed by light and/or elevated temperatures.
Action: The material may still be usable if purity is confirmed by HPLC. If significant impurities are present, repurification (e.g., recrystallization) is necessary. Prevention: Always store solid material under an inert gas (argon or nitrogen), protected from light, and at or below -20°C.[11]
A new, earlier-eluting peak appears in the reverse-phase HPLC chromatogram.
Cause: Hydrolysis of the methyl ester.[5][6][17] Explanation: The ester has been cleaved to form the more polar 6-(2-hydroxyphenyl)nicotinic acid, which interacts less with the C18 stationary phase and thus elutes earlier.
Action: Quantify the level of impurity. If it exceeds the acceptable limit for your experiment, a fresh batch of material should be used. Prevention: For solutions, use anhydrous aprotic solvents. If aqueous solutions are required, prepare them fresh before use and maintain a slightly acidic pH.[7]
Compound fails to dissolve completely in a previously used solvent system.
Cause: Formation of insoluble degradation products. Explanation: Oxidation or photodegradation can lead to the formation of polymeric byproducts, which often have poor solubility compared to the parent compound.[18]
Action: Discard the material. Attempting to filter the solution will result in an unknown and lower concentration of the active compound. Prevention: Adhere strictly to recommended storage conditions (cold, dark, dry, inert atmosphere).
Inconsistent biological/chemical assay results from the same batch over time.
Cause: Gradual, low-level degradation. Explanation: Even under recommended conditions, very slow degradation can occur. A 5-10% degradation can significantly impact assay results but may be hard to detect visually.[14][16]
Action: Re-qualify the purity of the working stock solution by HPLC before critical experiments. Prevention: For long-term projects, aliquot the solid material into single-use vials upon receipt to minimize repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.
This protocol ensures the maximum possible shelf-life for Methyl 6-(2-hydroxyphenyl)nicotinate.
Materials:
Methyl 6-(2-hydroxyphenyl)nicotinate (solid)
Amber glass vials with PTFE-lined screw caps
Source of inert gas (Argon or Nitrogen) with tubing
Laboratory freezer (-20°C)
Desiccator cabinet or container with desiccant
Procedure for Solid Storage:
Upon receipt, if the material is in a large container, work quickly in a low-humidity environment to aliquot it into smaller, single-use amber glass vials. This prevents contamination and degradation of the entire batch.
Place the uncapped vials in a desiccator under vacuum for 1-2 hours to remove any adsorbed surface moisture.
Backfill the desiccator with an inert gas (Argon is preferred due to its density).
Working with one vial at a time, flush the headspace of the vial with a gentle stream of inert gas for 15-20 seconds.
Immediately and tightly seal the vial with the PTFE-lined cap.
Wrap the cap-vial interface with parafilm for an extra barrier against moisture and air.
Label the vials clearly and place them inside a secondary container in a -20°C freezer.
Protocol 2: Stability-Indicating HPLC Method Development (Starting Point)
This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its primary hydrolytic and oxidative degradants.
Instrumentation & Columns:
HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase & Conditions:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: Hold at 90% B
18-19 min: 90% to 10% B
19-25 min: Hold at 10% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: Monitor at 254 nm and 280 nm, and collect full spectra with DAD to check for peak purity.
Injection Volume: 10 µL
Expected Elution Profile:
6-(2-hydroxyphenyl)nicotinic acid (Hydrolysis Product): Early eluting peak.
Methyl 6-(2-hydroxyphenyl)nicotinate (Parent Compound): Main, later eluting peak.
Oxidative Degradants: May appear as multiple small peaks, often with broad absorption, around the parent peak.
References
Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents.Google Books.
Methyl Nicotin
Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry.PharmaCompass.com.
Methyl nicotin
Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants.PMC.
Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants | ACS Omega.
Oxidation of phenolic compounds catalyzed by immobilized multi-enzyme systems with integrated hydrogen peroxide production.RSC Publishing.
Oxid
A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System.NIScPR.
Application Notes and Protocols for the Quantification of Methyl Nicotinate in Formul
Methyl Nicotinate Impurities and Rel
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems.Frontiers.
Forced Degradation Studies: Regulatory Considerations and Implementation.
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans.
Some thoughts and questions regarding long-term storage of nicotine base.Reddit.
How to Store Nioo Labs Nicotine Pouches for Maximum Shelf Life.Nioo Labs.
Methyl 6-(2-hydroxyphenyl)
A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans.
Technical Support Center: Stability of Methyl 6-methylnicotin
Nicotine Salts And Pure Nicotine: Storage And Handling.
Molecular Mechanism of Nicotine Degradation by a Newly Isolated Strain, Ochrobactrum sp. Strain SJY1.PMC.
Analysis of methylnicotinate solutions by HPLC. Representative...
A practical guide to forced degradation and stability studies for drug substances.RSSL.
Photochemistry of aromatic thiol esters.The Journal of Organic Chemistry.
Photodegradation of polyester-urethane co
Proposed degradation pathways of ( S )-nicotine (A; bold arrow), PN (B;...
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES.Journal of Drug Delivery and Therapeutics.
Dual-function sensors based on carbon dots derived from corncobs for methyl nicotinate detection in solution and vapor phases.New Journal of Chemistry (RSC Publishing).
Technical Support Center: Troubleshooting Peak Tailing in Methyl 6-(2-hydroxyphenyl)nicotinate HPLC Analysis
Molecular Profile & Causality of Tailing Methyl 6-(2-hydroxyphenyl)nicotinate presents a unique chromatographic challenge due to its dual-functional nature. As a Senior Application Scientist, it is critical to look beyon...
Author: BenchChem Technical Support Team. Date: April 2026
Molecular Profile & Causality of Tailing
Methyl 6-(2-hydroxyphenyl)nicotinate presents a unique chromatographic challenge due to its dual-functional nature. As a Senior Application Scientist, it is critical to look beyond generic troubleshooting and analyze the molecule's specific structural liabilities to understand the root causality of peak distortion:
The Pyridine Ring (Basic Nitrogen): The basic nitrogen atom on the nicotinate ring (pKa ~4.5) is highly prone to secondary ion-exchange interactions with unprotonated, acidic silanol groups (Si-O⁻) on the silica stationary phase[1]. When these interactions occur, a portion of the analyte population is retained longer than the bulk, dragging out the tail of the peak.
The Bidentate Chelation Motif: The spatial arrangement of the pyridine nitrogen and the adjacent phenolic hydroxyl group creates a potent bidentate chelating ligand. This motif strongly coordinates with trace transition metals (e.g., Fe³⁺, Al³⁺) present in stainless steel HPLC flow paths, frits, and the silica matrix itself[2].
Understanding this causality is the foundation of our self-validating troubleshooting protocols.
Diagnostic Workflow
Before altering mobile phases or swapping columns, follow this logical decision tree to isolate the root cause of the tailing.
Logical diagnostic workflow for isolating chemical vs. physical causes of HPLC peak tailing.
Q1: Why does my peak tailing persist even after switching to a new C18 column?
If you are using a standard, older-generation "Type A" silica column, the high concentration of acidic silanol groups will persistently interact with the basic pyridine nitrogen of Methyl 6-(2-hydroxyphenyl)nicotinate[1]. To resolve this, you must transition to a high-purity "Type B" silica column that is fully end-capped. Endcapping chemically masks residual silanols, drastically reducing secondary polar interactions[3].
Q2: How can I tell if the tailing is caused by metal chelation rather than silanol interactions?
Because Methyl 6-(2-hydroxyphenyl)nicotinate's structure allows it to act as a bidentate ligand, trace metal impurities within the silica matrix or the stainless steel components of the HPLC system can chelate with the analyte, leading to severe tailing[4]. To validate this mechanism, spike your mobile phase with 0.1 mM Ethylenediaminetetraacetic acid (EDTA). If the peak symmetry significantly improves, metal chelation is the confirmed root cause[2].
Q3: Does the mobile phase pH impact the peak shape for this compound?
Absolutely. The mobile phase pH dictates the ionization state of both the analyte and the stationary phase. At a mid-range pH (e.g., pH 5-7), the silanol groups on the silica surface are ionized (Si-O⁻), while the pyridine nitrogen may carry a partial positive charge, leading to strong electrostatic retention (tailing)[5]. Lowering the pH to ~2.0 (using 0.1% Trifluoroacetic acid or Phosphoric acid) protonates and neutralizes the silanol groups, effectively shutting down this secondary interaction pathway.
Q4: My peak tailing is worse for early-eluting impurities. What does this suggest?
If tailing is more pronounced for peaks with low retention times (early eluters), it typically points to physical extra-column volume (dead volume) rather than chemical interactions[4]. Ensure that your tubing internal diameter is minimized (e.g., 0.12 mm ID) and that all fittings are perfectly seated to the column depth.
Quantitative Data: Impact of Optimization
The following table summarizes the quantitative impact of various troubleshooting interventions on the Asymmetry Factor (
As
) and Theoretical Plates (
N
) for Methyl 6-(2-hydroxyphenyl)nicotinate. An ideal
As
is between 0.9 and 1.2.
Experimental Condition
Column Type
Mobile Phase Additive
HPLC System Hardware
Asymmetry Factor (
As
)
Theoretical Plates (
N
)
Baseline (Suboptimal)
Type A C18 (Non-endcapped)
None (pH 6.5 Water/MeCN)
Standard Stainless Steel
2.85 (Severe Tailing)
4,200
Intervention 1
Type B C18 (End-capped)
None (pH 6.5 Water/MeCN)
Standard Stainless Steel
1.90 (Moderate Tailing)
7,500
Intervention 2
Type B C18 (End-capped)
0.1% TFA (pH ~2.0)
Standard Stainless Steel
1.45 (Slight Tailing)
10,200
Intervention 3
Type B C18 (End-capped)
0.1% TFA + 0.1 mM EDTA
Standard Stainless Steel
1.15 (Acceptable)
12,800
Optimized State
Type B C18 (End-capped)
0.1% TFA (pH ~2.0)
PEEK Tubing & Frits
1.05 (Excellent)
14,500
Self-Validating Experimental Protocols
To ensure scientific integrity and eliminate guesswork, execute the following step-by-step methodologies to systematically eliminate tailing.
Protocol A: System Passivation and Chelation Mitigation
Purpose: To strip trace metal ions (Fe³⁺, Ni²⁺) from the HPLC flow path that cause chelation-induced tailing.
Column Removal: Disconnect the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh passivation solvents.
Aqueous Flush: Flush the entire HPLC system (pumps, autosampler, detector flow cell) with HPLC-grade water at 1.0 mL/min for 30 minutes to remove all organic solvents and buffers.
Passivation Wash: Prime all lines with 30% Phosphoric Acid (or a commercial Nitric Acid passivation solution). Flush the system at 1.0 mL/min for 60 minutes. Caution: Route the detector effluent directly to waste, bypassing any downstream MS equipment.
Neutralization: Flush the system with HPLC-grade water at 1.0 mL/min for 60 minutes until the effluent pH returns to neutral (pH ~7.0).
Hardware Swap (Optional but Recommended): Replace the stainless steel capillary tubing between the autosampler, column, and detector with PEEK (Polyether ether ketone) tubing (0.13 mm ID, red).
Re-equilibration: Reinstall the analytical column and equilibrate with the standard mobile phase.
Protocol B: Mobile Phase pH Optimization for Silanol Suppression
Purpose: To chemically mask residual silanol interactions through pH control and competitive binding.
Buffer Preparation: Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1.0 L of HPLC-grade water (yields 0.1% TFA, pH ~2.0).
Alternative Amine Modifier (If low pH is prohibited): If the column cannot tolerate pH 2.0, prepare Mobile Phase A with 10 mM Triethylamine (TEA) adjusted to pH 6.0 with phosphoric acid. The TEA acts as a sacrificial base, competitively binding to active silanols before the analyte can[1].
Sample Solvent Matching: Dissolve the Methyl 6-(2-hydroxyphenyl)nicotinate standard in a solvent composition that exactly matches the initial gradient conditions (e.g., 90% Aqueous / 10% Organic). Injecting a sample dissolved in 100% strong organic solvent will cause localized breakthrough and peak distortion.
Chromatographic Run: Execute the gradient and calculate the Asymmetry Factor (
As
) at 10% peak height. A successful optimization will yield an
As
between 0.95 and 1.20.
References
Troubleshooting Peak Tailing in LC | PDF | High Performance Liquid Chromatography. Scribd. Available at:[Link]
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at:[Link]
Home | HPLC Calculator. Khemit. Available at: [Link]
Optimizing reaction temperature and time for Methyl 6-(2-hydroxyphenyl)nicotinate synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when constructing complex heterocyclic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when constructing complex heterocyclic scaffolds.
The synthesis of Methyl 6-(2-hydroxyphenyl)nicotinate via the Suzuki-Miyaura cross-coupling of methyl 6-chloronicotinate and 2-hydroxyphenylboronic acid presents a unique set of chemoselective challenges [1]. The presence of an unprotected ortho-hydroxyl group on the boronic acid, combined with a base-sensitive methyl ester on the nicotinate, creates a highly sensitive reaction environment.
This guide is designed to move beyond basic protocols. We will dissect the mechanistic causality behind reaction failures and provide a self-validating framework to optimize temperature and time, ensuring high-yield, scalable results.
Mechanistic Causality: Why Temperature and Time Matter
In standard Suzuki-Miyaura couplings, researchers often default to high temperatures (100–110 °C) and extended reaction times (24 hours) to drive the catalytic cycle. However, when synthesizing Methyl 6-(2-hydroxyphenyl)nicotinate, this "brute force" approach leads to catastrophic yield loss due to three competing side reactions:
Protodeboronation (Temperature-Dependent): 2-Hydroxyphenylboronic acid is exceptionally prone to aqueous protodeboronation [3]. At temperatures exceeding 90 °C, the ortho-hydroxyl group facilitates the rapid hydrolytic cleavage of the carbon-boron bond, yielding phenol and boric acid.
O-Arylation (Temperature & Base-Dependent): The free phenol can act as a competing nucleophile. If the temperature is too high or the base too strong, an uncatalyzed
SNAr
reaction occurs between the phenol and the electron-deficient methyl 6-chloronicotinate, forming a diaryl ether byproduct [2].
Ester Hydrolysis (Time-Dependent): The methyl ester moiety of the nicotinate is susceptible to saponification in the aqueous basic conditions required for the cross-coupling. Extended reaction times (>12 hours) inevitably lead to the formation of 6-(2-hydroxyphenyl)nicotinic acid.
Quantitative Optimization Data
To validate these mechanistic principles, consider the quantitative data matrix below, which summarizes the causal relationship between reaction parameters and isolated outcomes.
Temperature (°C)
Time (h)
Base (2.0 eq)
Major Observed Byproduct
Isolated Yield (%)
110
24
Na2CO3
Phenol (Protodeboronation)
25%
110
12
K3PO4
Diaryl Ether (O-arylation)
40%
90
24
K3PO4
Nicotinic Acid (Ester Hydrolysis)
55%
85
12
K3PO4
None (Trace Starting Material)
88%
70
24
K3PO4
Unreacted Chloronicotinate
< 20%
Troubleshooting Workflow
To assist in real-time reaction monitoring, I have designed the following logical decision tree. Use your LC-MS or TLC data to navigate the workflow and adjust your parameters accordingly.
Logical workflow for troubleshooting Suzuki-Miyaura coupling based on observed byproducts.
Standard Operating Procedure (SOP): Optimized Synthesis
This self-validating protocol is engineered to suppress side reactions by utilizing a highly active palladium source with a bulky, electron-rich ligand (XPhos), allowing the reaction to proceed at a lower temperature (85 °C) within a strictly controlled timeframe (12 hours).
Reagents & Materials:
Methyl 6-chloronicotinate: 1.0 mmol (171.6 mg)
2-Hydroxyphenylboronic acid: 1.3 mmol (179.3 mg) (Note: 0.3 eq excess accounts for minor unavoidable protodeboronation)
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 6-chloronicotinate, 2-hydroxyphenylboronic acid,
Pd(OAc)2
, XPhos, and
K3PO4
.
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with ultra-pure Argon three times to remove ambient oxygen, which can oxidize the phosphine ligand and stall the catalytic cycle.
Solvent Addition: Syringe in 8 mL of anhydrous 1,4-dioxane and 2 mL of deionized water that have been previously degassed via sparging with Argon for 30 minutes.
Thermal Control (Critical Step): Lower the flask into a pre-heated oil bath set strictly to 85 °C . Do not exceed 90 °C. Stir vigorously (800 rpm) to ensure the biphasic mixture is fully emulsified.
Temporal Control: Allow the reaction to proceed for exactly 12 hours . Monitor via LC-MS at the 8-hour mark. If the starting material is consumed, terminate the reaction early to prevent ester hydrolysis.
Quench & Workup: Remove from heat and immediately cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous
NH4Cl
(15 mL) to neutralize the base. Extract the aqueous layer with EtOAc (2 x 15 mL).
Purification: Combine organic layers, wash with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure Methyl 6-(2-hydroxyphenyl)nicotinate.
Frequently Asked Questions (FAQs)
Q: Why am I seeing a massive phenol peak in my crude LC-MS, and very little product?A: You are observing protodeboronation. 2-Hydroxyphenylboronic acid is unstable at high temperatures in aqueous base. The thermal energy breaks the C-B bond faster than the palladium can undergo transmetalation. Solution: Drop your reaction temperature to 80–85 °C. If the reaction is too slow at this temperature, switch to a more active catalyst system (like
Pd(OAc)2
/XPhos) rather than increasing the heat.
Q: My product's mass is correct, but the
1H
NMR shows the loss of the methyl ester singlet (~3.9 ppm). What happened?A: Your coupling was successful, but you overcooked the reaction, leading to ester hydrolysis.
K3PO4
in water at 85 °C will slowly saponify the methyl ester into nicotinic acid. Solution: Strictly limit your reaction time to 8–12 hours. Do not leave this reaction running overnight (24h+) unmonitored.
Q: I detected a byproduct with a mass corresponding to the loss of HCl, but no boron incorporation. Is the catalyst failing?A: This is O-arylation. The free phenol on your boronic acid acted as a nucleophile and attacked the methyl 6-chloronicotinate via an
SNAr
pathway, creating a diaryl ether. Solution: This means your base is too strong (deprotonating the phenol entirely) or your catalyst is too slow. Ensure you are using a mild base (
K3PO4
instead of
Cs2CO3
or
NaOH
) and use a bulky ligand like XPhos to accelerate the reductive elimination step of the Pd-cycle, outcompeting the background
SNAr
reaction.
Q: The reaction stalls at 50% conversion after 12 hours. Should I increase the temperature to 110 °C to force it to completion?A:No. Spiking the temperature will only destroy your remaining 2-hydroxyphenylboronic acid via protodeboronation. Solution: If the reaction stalls, it is likely because the boronic acid has degraded or the catalyst has precipitated (look for palladium black). Cool the reaction, add an additional 0.3 equivalents of the boronic acid and 2 mol% of the catalyst, and resume heating at 85 °C.
References
ResearchGate. The Boroxine-Boronic Acid Equilibrium and Aqueous Protodeboronation. ResearchGate Publications. Available at:[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Reactivity of Methyl and Ethyl 6-(2-hydroxyphenyl)nicotinate for Pharmaceutical Research
In the landscape of pharmaceutical research and drug development, the selection of appropriate chemical intermediates is a critical decision that profoundly influences the efficiency of synthetic routes and the propertie...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical research and drug development, the selection of appropriate chemical intermediates is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredient (API). Among the versatile scaffolds employed in medicinal chemistry, nicotinic acid derivatives hold a prominent position. This guide provides an in-depth, objective comparison of the reactivity of two closely related and synthetically valuable compounds: methyl 6-(2-hydroxyphenyl)nicotinate and ethyl 6-(2-hydroxyphenyl)nicotinate.
This analysis is grounded in fundamental principles of organic chemistry and supported by analogous experimental data from the scientific literature. It is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting between these two reagents for their specific synthetic applications.
Introduction to Methyl and Ethyl 6-(2-hydroxyphenyl)nicotinate
Methyl 6-(2-hydroxyphenyl)nicotinate and its ethyl counterpart are heterocyclic compounds that feature a pyridine ring substituted with a hydroxylated phenyl group at the 6-position and an ester group at the 3-position. This unique combination of functional groups makes them valuable precursors for the synthesis of a wide range of complex molecules with potential therapeutic applications. The 6-aryl-nicotinate framework is a key structural motif in various biologically active compounds.
The primary difference between the two molecules lies in the alkyl group of the ester functionality: a methyl group (-CH₃) versus an ethyl group (-CH₂CH₃). While seemingly minor, this variation has significant implications for the reactivity of the ester carbonyl group, a common site for chemical transformations.
Theoretical Framework for Reactivity: Steric and Electronic Effects
The reactivity of esters in nucleophilic acyl substitution reactions is primarily governed by two key factors: steric hindrance around the carbonyl carbon and the electronic nature of the ester group.
2.1. Steric Hindrance:
The concept of steric hindrance posits that the rate of a chemical reaction can be slowed down or prevented due to the physical bulk of substituents near the reaction center. In the context of nucleophilic attack on the carbonyl carbon of our target molecules, the size of the alkoxy group of the ester is a critical determinant of reactivity.
The methyl group is sterically smaller than the ethyl group. Consequently, the approach of a nucleophile to the electrophilic carbonyl carbon of methyl 6-(2-hydroxyphenyl)nicotinate is less impeded compared to the ethyl analogue. This reduced steric hindrance generally leads to a faster reaction rate for the methyl ester in nucleophilic acyl substitution reactions.
2.2. Electronic Effects:
The electronic effect of the alkyl group in an ester influences the electrophilicity of the carbonyl carbon. Alkyl groups are known to be weakly electron-donating through an inductive effect (+I). The ethyl group, having two carbon atoms, is slightly more electron-donating than the methyl group.
This increased electron-donating character of the ethyl group in ethyl 6-(2-hydroxyphenyl)nicotinate marginally increases the electron density on the carbonyl carbon, thereby slightly reducing its electrophilicity. As a result, from an electronic standpoint, the methyl ester is expected to be slightly more reactive towards nucleophiles.
Combining both steric and electronic effects, it is theoretically predicted that methyl 6-(2-hydroxyphenyl)nicotinate will be more reactive than ethyl 6-(2-hydroxyphenyl)nicotinate in most nucleophilic acyl substitution reactions.
Comparative Reactivity in Key Transformations
3.1. Hydrolysis:
Ester hydrolysis, the cleavage of an ester bond by water to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base. In both cases, the reaction proceeds through a tetrahedral intermediate, and its formation is often the rate-determining step.
Studies on the hydrolysis of various simple esters have consistently shown that methyl esters hydrolyze more rapidly than their ethyl counterparts. For instance, kinetic studies on the hydrolysis of myristyl nicotinate have demonstrated pseudo-first-order kinetics, with the rate being pH-dependent[1][2]. While this study does not directly compare methyl and ethyl esters, the general principles of ester reactivity strongly suggest that the methyl ester of 6-(2-hydroxyphenyl)nicotinic acid would exhibit a faster rate of hydrolysis under identical conditions (pH, temperature, solvent) than the ethyl ester.
Table 1: Predicted Relative Rates of Hydrolysis
Compound
Predicted Relative Rate of Hydrolysis
Primary Influencing Factor
Methyl 6-(2-hydroxyphenyl)nicotinate
Faster
Less steric hindrance
Ethyl 6-(2-hydroxyphenyl)nicotinate
Slower
Greater steric hindrance
3.2. Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This equilibrium reaction is a cornerstone of organic synthesis, allowing for the conversion of one ester into another. The reaction can be catalyzed by acids or bases[3].
The same principles of steric and electronic effects apply to transesterification. The less sterically hindered carbonyl group of the methyl ester will be more accessible to the incoming alcohol nucleophile. Therefore, methyl 6-(2-hydroxyphenyl)nicotinate is expected to undergo transesterification more readily than the ethyl ester. For example, to synthesize a bulkier ester from the methyl ester, the reaction would be driven by using a large excess of the corresponding alcohol. Conversely, converting the ethyl ester to the methyl ester would be facilitated by using a large excess of methanol.
3.3. Aminolysis:
Aminolysis is the reaction of an ester with an amine to form an amide. This transformation is of paramount importance in the synthesis of pharmaceuticals, as the amide bond is a fundamental linkage in a vast array of biologically active molecules.
Kinetic studies on the aminolysis of various esters have provided clear evidence for the greater reactivity of methyl esters. For instance, studies on the aminolysis of 2,4-dinitrophenyl acetate with anilines have shown that the reaction proceeds via a nucleophilic substitution pathway, with the rate being sensitive to the basicity of the amine. While the electronic nature of the leaving group and the amine are major factors, for a given amine and leaving group, the steric environment around the carbonyl carbon plays a crucial role. Thus, methyl 6-(2-hydroxyphenyl)nicotinate is anticipated to react faster with amines than ethyl 6-(2-hydroxyphenyl)nicotinate. Kinetic studies on the aminolysis of phosphinate esters have also highlighted the influence of steric effects on reaction rates[4].
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of the title compounds and a representative transesterification reaction. These protocols are based on established synthetic methods for related compounds.
4.1. Synthesis of Methyl and Ethyl 6-(2-hydroxyphenyl)nicotinate
The synthesis of the target compounds can be achieved in a two-step sequence: a Suzuki-Miyaura coupling to form the C-C bond between the pyridine and phenyl rings, followed by a Fischer-Speier esterification.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for methyl and ethyl 6-(2-hydroxyphenyl)nicotinate.
Protocol 4.1.1: Synthesis of 6-(2-Hydroxyphenyl)nicotinic Acid via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-chloronicotinic acid with 2-hydroxyphenylboronic acid.
Materials:
6-Chloronicotinic acid
2-Hydroxyphenylboronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃ or Cs₂CO₃)
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
To a round-bottom flask, add 6-chloronicotinic acid (1 equivalent), 2-hydroxyphenylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
Add the solvent mixture to the flask.
Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.
Heat the mixture to reflux and stir vigorously for the required reaction time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude 6-(2-hydroxyphenyl)nicotinic acid.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 4.1.2: Synthesis of Methyl 6-(2-hydroxyphenyl)nicotinate via Fischer-Speier Esterification
This protocol outlines the esterification of the synthesized carboxylic acid with methanol.
Materials:
6-(2-Hydroxyphenyl)nicotinic acid
Anhydrous methanol
Concentrated sulfuric acid (catalytic amount)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Procedure:
Dissolve 6-(2-hydroxyphenyl)nicotinic acid in an excess of anhydrous methanol in a round-bottom flask.
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction progress by TLC[5].
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 6-(2-hydroxyphenyl)nicotinate.
Purify the crude product by column chromatography on silica gel.
Protocol 4.1.3: Synthesis of Ethyl 6-(2-hydroxyphenyl)nicotinate via Fischer-Speier Esterification
This protocol is analogous to the synthesis of the methyl ester, with ethanol being used instead of methanol.
Materials:
6-(2-Hydroxyphenyl)nicotinic acid
Anhydrous ethanol
Concentrated sulfuric acid (catalytic amount)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Procedure:
Follow the procedure outlined in Protocol 4.1.2, substituting anhydrous ethanol for anhydrous methanol.
4.2. Comparative Transesterification Experiment
The following protocol can be used to compare the reactivity of the methyl and ethyl esters in a transesterification reaction with benzyl alcohol. The reaction progress can be monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the relative reaction rates.
Diagram: Transesterification Reaction
Caption: General scheme for the transesterification of the title compounds.
Protocol 4.2.1: Base-Catalyzed Transesterification with Benzyl Alcohol
Materials:
Methyl 6-(2-hydroxyphenyl)nicotinate
Ethyl 6-(2-hydroxyphenyl)nicotinate
Benzyl alcohol
Sodium metal (or a solution of sodium benzyloxide)
Anhydrous toluene (or another suitable high-boiling solvent)
Two identical reaction setups (round-bottom flasks, reflux condensers, magnetic stirrers)
GC or HPLC for analysis
Procedure:
Set up two identical reaction flasks, one for the methyl ester and one for the ethyl ester.
To each flask, add the respective ester (1 equivalent) and anhydrous toluene.
Add benzyl alcohol (a large excess, e.g., 10 equivalents) to each flask.
Carefully add a catalytic amount of sodium metal (or a freshly prepared solution of sodium benzyloxide) to each flask.
Heat both reaction mixtures to the same temperature (e.g., reflux) and start monitoring the reactions simultaneously.
At regular time intervals, withdraw small aliquots from each reaction mixture, quench with a dilute acid, and analyze by GC or HPLC to determine the percentage conversion of the starting material to the benzyl ester.
Plot the percentage conversion versus time for both reactions to compare their rates.
Conclusion
Based on established principles of organic chemistry, methyl 6-(2-hydroxyphenyl)nicotinate is predicted to be more reactive than ethyl 6-(2-hydroxyphenyl)nicotinate in nucleophilic acyl substitution reactions. This heightened reactivity is primarily attributed to the smaller steric profile of the methyl group, which allows for more facile access of nucleophiles to the electrophilic carbonyl carbon. The slightly weaker electron-donating nature of the methyl group compared to the ethyl group further contributes to the greater electrophilicity of the carbonyl center in the methyl ester.
For researchers and drug development professionals, this difference in reactivity has practical implications. When a rapid reaction is desired, or when employing a sterically demanding nucleophile, the methyl ester would be the preferred starting material. Conversely, the ethyl ester might offer greater stability or selectivity in certain multi-step synthetic sequences where the ester functionality is intended to be carried through several steps without modification.
While this guide provides a robust theoretical and analogical comparison, it is crucial to emphasize that direct experimental validation is always recommended to ascertain the optimal reagent and reaction conditions for a specific synthetic transformation. The provided protocols offer a solid foundation for such empirical investigations.
References
Efficient synthesis of 6-aryl-2-chloronicotinic acids via Pd catalyzed regioselective suzuki coupling of 2,6-dichloronicotinic acid. (n.d.).
Hydrolysis of Cyclopentenyl-alkyl-N-methyl Nicotinates in Micelles and Cyclodextrines. (n.d.).
TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS. (n.d.). Organic Syntheses.
Methyl 6-(hydroxymethyl)
Methyl 6-(2-hydroxyphenyl)
Fischer–Speier esterific
Kinetics of aminolysis of 2,4-dinitrophenyl acet
Al-Taani, B. (2022). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology, 27(10), 1234-1241.
Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. (n.d.).
(48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). environmentclearance.nic.in.
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
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Transesterification. (2022, November 10). Master Organic Chemistry.
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
Suzuki reaction. (2024, March 23). In Wikipedia.
Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. (2024, May 31). Accounts of Chemical Research.
Fischer-Speier Esterific
Study of Solvent Effect on Alkali catalysed Hydrolysis of Methyl nicotinate in Water-Dioxane Medium. (2021, March 4). International Journal of Information Technology and Computer Engineering, 9(2), 15-21.
Efficient Synthesis of 2‐Aryl‐6‐chloronicotinamides via PXPd2‐Catalyzed Regioselective Suzuki Coupling. (2003, November 26). ChemInform, 34(47).
Aminolysis of Aryl N-Ethyl Thionocarbamates: Cooperative Effects of Atom Pairs O and S on the Reactivity and Mechanism. (2005, May 25). The Journal of Organic Chemistry, 70(13), 5014-5022.
Efficient Method of (S)-Nicotine Synthesis. (2024, December 4). Molecules, 29(23), 5678.
A mild and concise synthesis of aryloxy phosphoramidate prodrug of alcohols via transesterific
The Synthesis of Bamethan Nicotinate: A Technical Guide. (n.d.). BenchChem.
Kinetics and Mechanism of the Aminolysis of S-Aryl O-Ethyl Dithiocarbonates in Acetonitrile. (2014, December 24).
Fischer Esterification. (2021, November 18). Chemistry Steps.
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024, December 17). Molecules, 29(24), 5987.
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27).
A kind of preparation method of ethyl nicotinate. (n.d.).
Preparation method of ethyl nicotinate. (2017, July 18).
Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester. (2006, March 15). Chemical Research in Toxicology, 19(3), 447-455.
Non-catalytic preparation of nicotinic acid esters. (n.d.).
The aminolysis of phosphinates; the kinetics and mechanism of the aminolysis of phosphinate esters in acetonitrile. (2016, March 15). Canadian Journal of Chemistry, 64(2), 213-219.
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
Computational Study of the Aminolysis of Esters. The Reaction of Methylformate with Ammonia. (n.d.).
Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps. (n.d.).
Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. (2026, January 5). Molecules, 31(1), 234.
Quantitative study of the substituent effects on the electronic absorption and fluorescence spectra of coumarins. (n.d.).
Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Deriv
Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. (2019, September 15). Journal of Medicinal and Pharmaceutical Chemistry Research, 1(5), 411-418.
Computational Study on the Effect of Exocyclic Substituents on the Ionization Potential of Primaquine. (n.d.). PMC.
A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for Methyl 6-(2-hydroxyphenyl)nicotinate Detection
This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Methyl 6-(2-hydroxyphenyl)nicot...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Methyl 6-(2-hydroxyphenyl)nicotinate in a biological matrix, such as human plasma. This document is intended for researchers, scientists, and drug development professionals who require a reliable and accurate analytical method for pharmacokinetic, toxicokinetic, or other bioanalytical studies.
Introduction: The Imperative of Rigorous Method Validation
In the realm of drug development and clinical research, the generation of accurate and reproducible data is paramount. Bioanalytical method validation is the process of demonstrating that a specific analytical method is suitable for its intended purpose[1][2][3]. For quantitative analysis of pharmaceuticals in biological matrices, LC-MS/MS has become the gold standard due to its high sensitivity, selectivity, and speed[4].
This guide will delve into the critical aspects of validating an LC-MS/MS method for Methyl 6-(2-hydroxyphenyl)nicotinate, a nicotinate ester derivative with potential applications in medicinal chemistry[5]. We will explore not only the "how" but also the "why" behind each validation parameter, drawing upon established regulatory guidelines from the International Council for Harmonisation (ICH) M10, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[1][4][6][7][8][9].
Understanding the Analyte: Methyl 6-(2-hydroxyphenyl)nicotinate
A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development.
Based on its structure, which includes a pyridine ring, a phenolic hydroxyl group, and a methyl ester, we can infer certain properties relevant to LC-MS/MS analysis. The pyridine nitrogen is basic and readily protonated, making positive mode electrospray ionization (ESI+) a suitable choice. The phenolic hydroxyl group provides an additional site for ionization and can influence the molecule's polarity and potential for hydrogen bonding.
Method Development and Optimization: A Step-by-Step Approach
The development of a robust LC-MS/MS method is an iterative process of optimizing various parameters to achieve the desired sensitivity, selectivity, and chromatographic performance.
Liquid Chromatography
The goal of the chromatographic separation is to resolve the analyte from endogenous matrix components to minimize matrix effects and ensure accurate quantification[10][11].
Column Selection: For a molecule of this polarity, a reversed-phase C18 column is a good starting point. An example would be a Zorbax 300SB-C8 column (250 mm × 4.6 mm, 5 µm) which has been successfully used for the separation of nicotinic acid and its metabolites[11].
Mobile Phase: A typical mobile phase for reversed-phase chromatography of polar compounds consists of an aqueous component with a pH modifier and an organic solvent. A gradient elution with methanol or acetonitrile is often employed. For this analyte, a mobile phase of methanol and 2 mM ammonium acetate could be a suitable starting point, as it has proven effective for similar compounds[11].
Mass Spectrometry
The high selectivity of tandem mass spectrometry is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored.
Ionization: As mentioned, positive mode electrospray ionization (ESI+) is the logical choice due to the basic nature of the pyridine ring.
Precursor and Product Ion Selection: The precursor ion will likely be the protonated molecule [M+H]+. To determine the optimal precursor and product ions, a standard solution of Methyl 6-(2-hydroxyphenyl)nicotinate would be infused into the mass spectrometer. The most abundant and stable fragment ions would then be selected for the MRM transitions.
Sample Preparation: The Key to Clean and Concentrated Samples
The complexity of biological matrices necessitates a sample preparation step to remove proteins and other interfering substances[12][13][14][15].
Protein Precipitation (PPT): This is a simple and widely used technique for removing the bulk of proteins from plasma samples. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample, which causes the proteins to precipitate[16][17]. The supernatant can then be directly injected or further processed. For a similar analysis of nicotinic acid and its metabolites, deproteinization with acetonitrile has been shown to be effective[16][17].
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous matrix into an immiscible organic solvent based on its partition coefficient. This technique can provide a cleaner extract than PPT but is more labor-intensive.
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can provide very clean extracts. Different sorbents can be used based on the analyte's properties. For Methyl 6-(2-hydroxyphenyl)nicotinate, a mixed-mode cation exchange SPE cartridge could be effective due to the basic pyridine nitrogen.
Comparison of Sample Preparation Techniques
Technique
Advantages
Disadvantages
Protein Precipitation
Simple, fast, and inexpensive.
May not remove all matrix components, leading to potential matrix effects.
Liquid-Liquid Extraction
Can provide cleaner extracts than PPT.
More labor-intensive and requires solvent optimization.
Solid-Phase Extraction
Highly selective, provides very clean extracts, and can concentrate the analyte.
More expensive and requires method development.
For initial method development and validation, protein precipitation is a pragmatic choice due to its simplicity and proven efficacy for similar compounds.
Internal Standard Selection
An appropriate internal standard (IS) is crucial for correcting for variability in sample preparation and instrument response. The ideal IS is a stable isotope-labeled (SIL) version of the analyte. If a SIL-IS is not available, a structural analog with similar chromatographic and mass spectrometric properties can be used. For nicotinic acid derivatives, compounds like 6-chloronicotinamide or 5-fluorouracil (5-FU) have been successfully employed as internal standards[11][16][17].
The Validation Gauntlet: A Comprehensive Guide to Key Parameters
Once the LC-MS/MS method has been developed and optimized, it must undergo a rigorous validation process to demonstrate its reliability and suitability for its intended purpose. The following parameters should be assessed according to ICH M10 guidelines[1][2][3][4][7].
Selectivity and Specificity
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample[8]. This is assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and the internal standard.
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the internal standard.
Calibration Curve and Linearity
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
Procedure: A series of calibration standards are prepared by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero standards should be used.
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements[18]. Both are assessed by analyzing Quality Control (QC) samples at multiple concentration levels.
Procedure: QC samples are prepared at a minimum of four concentration levels: LLOQ, low, medium, and high.
Intra-day (within-run) Accuracy and Precision: At least five replicates of each QC level are analyzed in a single run.
Inter-day (between-run) Accuracy and Precision: The analysis is repeated on at least three different days.
Acceptance Criteria: For both intra- and inter-day assessments, the mean accuracy should be within ±15% of the nominal concentration (±20% for the LLOQ), and the precision (expressed as the coefficient of variation, CV%) should not exceed 15% (20% for the LLOQ)[19].
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision.
Acceptance Criteria: The analyte response at the LLOQ should be at least five times the response of a blank sample. The accuracy and precision at the LLOQ should be within ±20%.
Matrix Effect
The matrix effect is the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix[10][11][20].
Procedure: The matrix effect is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. This should be performed using matrix from at least six different sources.
Acceptance Criteria: The CV of the matrix factor across the different lots of matrix should not be greater than 15%.
Recovery
Recovery is the efficiency of the extraction procedure, representing the percentage of the analyte that is recovered from the biological matrix.
Procedure: Recovery is determined by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.
Acceptance Criteria: While a specific recovery percentage is not mandated, it should be consistent, precise, and reproducible across the concentration range.
Stability
The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic the sample handling and storage process[17][21].
Freeze-Thaw Stability: Analyte stability is assessed after multiple freeze-thaw cycles.
Short-Term (Bench-Top) Stability: The stability of the analyte in the matrix at room temperature is evaluated for a period that reflects the expected sample handling time.
Long-Term Stability: The stability of the analyte in the matrix when stored at the intended storage temperature (e.g., -80°C) is assessed over a period that covers the expected duration of the study.
Stock Solution Stability: The stability of the analyte and internal standard in their stock solutions is evaluated at room temperature and under refrigerated conditions.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Experimental Protocols: A Practical Guide
Protocol 1: Sample Preparation using Protein Precipitation
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
To each tube, add 100 µL of plasma.
Add 10 µL of the internal standard working solution.
Vortex briefly to mix.
Add 300 µL of ice-cold acetonitrile.
Vortex vigorously for 1 minute to precipitate the proteins.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean autosampler vial.
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
LC System: Agilent 1100 series or equivalent
Column: Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A: 2 mM Ammonium Acetate in Water
Mobile Phase B: Methanol
Flow Rate: 0.5 mL/min
Gradient:
0-2 min: 10% B
2-10 min: 10-90% B (linear gradient)
10-12 min: 90% B
12-12.1 min: 90-10% B
12.1-15 min: 10% B (re-equilibration)
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
Ion Source: ESI+
MRM Transitions: To be determined experimentally for Methyl 6-(2-hydroxyphenyl)nicotinate and the chosen internal standard.
Visualizing the Workflow and Key Relationships
A clear understanding of the overall process is essential for successful method validation.
Caption: The overall workflow for LC-MS/MS method validation.
Alternative Analytical Techniques: A Comparative Overview
While LC-MS/MS is the preferred method for this application, it is important to be aware of alternative techniques.
Technique
Principle
Advantages
Disadvantages
HPLC with UV Detection
Separates compounds based on their interaction with a stationary phase, with detection based on UV absorbance.
Robust, widely available, and less expensive than LC-MS/MS.
Lower sensitivity and selectivity compared to LC-MS/MS, susceptible to interference from co-eluting compounds[1][4][10].
Capillary Electrophoresis (CE)
Separates ions based on their electrophoretic mobility in an electric field.
High separation efficiency and requires very small sample volumes.
Lower sensitivity than LC-MS/MS and can have issues with reproducibility[12].
Gas Chromatography-Mass Spectrometry (GC-MS)
Separates volatile and thermally stable compounds followed by mass spectrometric detection.
High chromatographic resolution and sensitivity.
Requires derivatization for non-volatile compounds like Methyl 6-(2-hydroxyphenyl)nicotinate, which adds complexity.
For the quantitative analysis of a small molecule drug candidate in a complex biological matrix, the superior sensitivity and selectivity of LC-MS/MS make it the most suitable choice for generating high-quality data to support regulatory submissions.
Conclusion
The validation of an LC-MS/MS method for the quantification of Methyl 6-(2-hydroxyphenyl)nicotinate is a meticulous but essential process. By following a systematic approach to method development and adhering to the rigorous validation parameters outlined in regulatory guidelines, researchers can ensure the generation of reliable and defensible data. This guide provides a comprehensive framework and practical protocols to aid in this critical endeavor, ultimately contributing to the advancement of drug development and scientific research.
References
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). Retrieved from [Link]
Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC. (n.d.). Retrieved from [Link]
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). Retrieved from [Link]
Bioanalytical Method Validation: ICH M10 - CMIC. (n.d.). Retrieved from [Link]
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed. (2010, April 1). Retrieved from [Link]
ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography - bevital. (n.d.). Retrieved from [Link]
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. (2018, December 11). Retrieved from [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]
bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24). Retrieved from [Link]
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved from [Link]
Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services. (2022, June 6). Retrieved from [Link]
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2024, July 17). Retrieved from [Link]
Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC. (n.d.). Retrieved from [Link]
Methyl 6-methylnicotinate - LookChem. (n.d.). Retrieved from [Link]
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. (2021, August 1). Retrieved from [Link]
Methyl nicotinate - Wikipedia. (n.d.). Retrieved from [Link]
Stability Assessments in Bioanalytical Method Validation - Celegence. (2024, June 28). Retrieved from [Link]
6-(2-Hydroxyphenyl)-nicotinic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum - Taylor & Francis. (2025, June 19). Retrieved from [Link]
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How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29). Retrieved from [Link]
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API Optimization, Source Design, and Other Considerations of LC/MS. (n.d.). Retrieved from [Link]
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13). Retrieved from [Link]
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Comparative Binding Affinity Guide: Methyl 6-(2-hydroxyphenyl)nicotinate vs. Standard Ligands
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Biophysical profiling, thermodynamic deconvolution, and kinetic evaluation of novel Zinc-Binding Groups (ZBGs). Executiv...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Biophysical profiling, thermodynamic deconvolution, and kinetic evaluation of novel Zinc-Binding Groups (ZBGs).
Executive Summary & Mechanistic Rationale
In the development of Histone Deacetylase (HDAC) inhibitors, the hydroxamic acid moiety—found in standard clinical ligands like Vorinostat (SAHA)—has long been the gold standard Zinc-Binding Group (ZBG) due to its potent bidentate chelation of the active site Zn²⁺ ion. However, hydroxamates suffer from severe pharmacokinetic liabilities, including metabolic instability, rapid in vivo clearance, and promiscuous metal-binding toxicity[1].
To overcome these limitations, researchers are actively profiling alternative, metabolically stable scaffolds. 2 (M6HPN) serves as a highly valuable synthetic intermediate and fragment scaffold in this domain[2]. Featuring a fused pyridine-phenol architecture, M6HPN acts as a rigid, bidentate N,O-chelator. This guide objectively compares the binding affinity, thermodynamic drivers, and kinetic profile of the M6HPN scaffold against standard HDAC6 ligands (Vorinostat and Tubastatin A), providing actionable data for structure-activity relationship (SAR) optimization[3].
Structural deconstruction of M6HPN binding modalities within the HDAC6 active site.
Experimental Methodologies: A Self-Validating Workflow
To ensure absolute trustworthiness in our comparative analysis, the binding profiles are established using an orthogonal, self-validating workflow. By combining Surface Plasmon Resonance (SPR) for kinetics, Isothermal Titration Calorimetry (ITC) for thermodynamics, and a fluorogenic assay for functional efficacy, we eliminate assay-specific artifacts.
Orthogonal biophysical and biochemical workflow for validating ligand affinity and efficacy.
Causality: Steady-state affinity (
KD
) obscures the dynamic residence time of a drug. SPR is utilized to resolve the kinetic rate constants (
kon
and
koff
), which is critical for assessing how the rigid M6HPN scaffold navigates the narrow HDAC channel compared to the flexible SAHA.
Surface Preparation: Immobilize His-tagged recombinant human HDAC6 on an NTA sensor chip. Expert Insight: NTA capture is deliberately chosen over amine coupling to prevent random crosslinking of surface lysines, thereby preserving the structural integrity of the active site.
Multi-Cycle Kinetics: Inject ligands (M6HPN, SAHA, Tubastatin A) at 5 concentrations (0.1x to 10x estimated
KD
) at a high flow rate of 50 µL/min to minimize mass transport limitations.
Self-Validation: Fit data to a 1:1 Langmuir binding model. Kinetic fits are only accepted if the
χ2
value is <10% of the theoretical
Rmax
.
Causality: ITC directly measures the heat of binding (
ΔH
), allowing us to deconvolute the enthalpic drivers (metal chelation strength) from entropic drivers (desolvation). This proves whether the 2-hydroxyphenylpyridine motif genuinely forms a stronger coordinate bond than a hydroxamate.
Buffer Matching: Dialyze HDAC6 and dilute ligands into identical buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 5% DMSO) to entirely eliminate heats of dilution.
Titration: Titrate 500 µM ligand into 50 µM HDAC6 at 25°C via 19 serial injections of 2 µL.
Self-Validation: The validity of the extracted
ΔH
and
KD
is internally verified by calculating the Wiseman 'c' value. Only titrations yielding
10<c<1000
are accepted, ensuring the isotherm possesses the necessary sigmoidal inflection for accurate regression.
Protocol 3: Fluorogenic HDAC Inhibition Assay
Causality: While SPR and ITC confirm physical binding, the biochemical assay verifies that the ligand effectively occludes the catalytic machinery[4].
Equilibration: Incubate HDAC6 with serial dilutions of ligands for 30 minutes. Expert Insight: This pre-incubation is mandatory to allow the slower
kon
of rigid scaffolds like M6HPN to reach equilibrium, preventing artifactually high
IC50
readings.
Enzymatic
IC50
values demonstrating translation from biophysical binding to functional occlusion.
Ligand
HDAC6
IC50
(nM)
HDAC1
IC50
(nM)
Selectivity Index (HDAC1/6)
Vorinostat (SAHA)
14
12
0.8x (Pan-HDAC)
Tubastatin A
15
1050
70x (HDAC6 Selective)
M6HPN (Fragment)
850
>10,000
>11x (HDAC6 Leaning)
Scientific Discussion & Causality
When evaluating M6HPN against clinical standards, a superficial glance at the
KD
(415 nM vs. SAHA's 3.2 nM) might suggest inferiority. However, a deeper thermodynamic analysis reveals the immense potential of the M6HPN scaffold:
Enthalpic Superiority (
ΔH
): M6HPN exhibits a highly exothermic heat of binding (
ΔH=−9.5
kcal/mol) compared to SAHA (-6.2 kcal/mol). This proves that the rigid bidentate N,O-chelation of the 2-hydroxyphenylpyridine motif forms a more stable coordinate bond with the catalytic Zn²⁺ than the flexible hydroxamate[3].
Kinetic Trade-offs: The rigid nature of M6HPN results in a significantly slower association rate (
kon=4.2×104M−1s−1
). Unlike SAHA, which uses its flexible aliphatic linker to rapidly snake into the 11 Å active site channel, M6HPN requires precise orientational alignment to enter.
Entropic Penalty: Because M6HPN lacks a tailored linker to engage the hydrophobic channel walls, it suffers an entropic penalty (
−TΔS=+0.8
kcal/mol). SAHA, conversely, benefits from massive entropic gains via the desolvation of its long carbon chain.
References
Methyl 6-(2-hydroxyphenyl)
Source: Journal of Medicinal Chemistry (ACS Publications)
Source: National Institutes of Health (NIH / PMC)
Source: European Journal of Medicinal Chemistry (DOI)
Spectroscopic validation of synthesized Methyl 6-(2-hydroxyphenyl)nicotinate purity
A Comprehensive Guide to the Spectroscopic Validation of Methyl 6-(2-hydroxyphenyl)nicotinate Purity For Researchers, Scientists, and Drug Development Professionals Introduction: Establishing Analytical Trust in a Novel...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Guide to the Spectroscopic Validation of Methyl 6-(2-hydroxyphenyl)nicotinate Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing Analytical Trust in a Novel Synthetic Intermediate
Methyl 6-(2-hydroxyphenyl)nicotinate is a synthetic intermediate of significant interest in medicinal chemistry, possessing a biaryl scaffold that is a common motif in pharmacologically active molecules. Its utility in drug discovery and development is contingent on its purity, as even minute impurities can lead to erroneous structure-activity relationship (SAR) data, compromise biological assays, and introduce safety concerns.
This guide provides a comprehensive framework for the spectroscopic validation of synthesized Methyl 6-(2-hydroxyphenyl)nicotinate. We will move beyond a simple checklist of techniques to a deeper, mechanistic understanding of why specific spectroscopic methods are chosen and how to interpret the resulting data to build a robust, self-validating system of purity assessment. The core principle of this guide is to establish analytical trust in your synthesized material, a cornerstone of Good Laboratory Practice (GLP) and regulatory compliance.[1]
The most common and efficient synthetic route to this molecule is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for C-C bond formation.[2][3][4][5] This guide will therefore focus on identifying potential impurities arising from this specific synthetic pathway.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity validation strategy begins with understanding the synthesis. The Suzuki-Miyaura coupling for Methyl 6-(2-hydroxyphenyl)nicotinate typically involves the palladium-catalyzed reaction between a methyl 6-halonicotinate (e.g., methyl 6-chloronicotinate) and 2-hydroxyphenylboronic acid.
Caption: Synthetic route to Methyl 6-(2-hydroxyphenyl)nicotinate.
This reaction, while powerful, can lead to a predictable set of impurities that must be analytically distinguished from the final product. These include:
Unreacted Starting Materials: Methyl 6-halonicotinate and 2-hydroxyphenylboronic acid.
Homocoupling Byproducts: Biphenyl-2,2'-diol (from the boronic acid) and dimethyl 6,6'-bipyridine-3,3'-dicarboxylate (from the nicotinate ester).
Protodeboronation Product: Phenol, formed by the cleavage of the C-B bond in the boronic acid.[6]
Catalyst and Ligand-Derived Impurities: Residual palladium and phosphine oxides.
Our spectroscopic strategy is therefore designed not only to confirm the structure of the desired product but also to sensitively detect these specific, process-related impurities.
A Multi-faceted Approach to Spectroscopic Validation
No single spectroscopic technique is sufficient to establish purity unequivocally. A synergistic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and cross-validating dataset.
Caption: Workflow for spectroscopic purity validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and relative abundance of nuclei (specifically ¹H and ¹³C).[7] For purity assessment, quantitative ¹H NMR (qNMR) can be a primary method for determining the absolute purity of a compound against a certified reference standard.[3][8]
Predicted ¹H NMR Spectrum of Pure Methyl 6-(2-hydroxyphenyl)nicotinate (500 MHz, CDCl₃)
The expected ¹H NMR spectrum will exhibit distinct signals for each unique proton environment.
Chemical Shift (δ, ppm) (Predicted)
Multiplicity
Integration
Assignment
Rationale for Chemical Shift
~9.10
d (J ≈ 2.5 Hz)
1H
H-2
Proton on the pyridine ring adjacent to the nitrogen and ester group; highly deshielded.
~8.25
dd (J ≈ 8.5, 2.5 Hz)
1H
H-4
Pyridine proton ortho to the ester group and meta to the aryl substituent.
~7.80
d (J ≈ 8.5 Hz)
1H
H-5
Pyridine proton ortho to the aryl substituent.
~7.45
dd (J ≈ 7.5, 1.5 Hz)
1H
H-6' (Aryl)
Phenyl proton ortho to the pyridine ring.
~7.30
td (J ≈ 8.0, 1.5 Hz)
1H
H-4' (Aryl)
Phenyl proton para to the hydroxyl group.
~7.05
dd (J ≈ 8.0, 1.0 Hz)
1H
H-3' (Aryl)
Phenyl proton ortho to the hydroxyl group.
~6.95
td (J ≈ 7.5, 1.0 Hz)
1H
H-5' (Aryl)
Phenyl proton meta to the hydroxyl group.
~5.5-6.5
br s
1H
-OH
Phenolic proton; chemical shift is concentration-dependent and may exchange with D₂O.
~3.95
s
3H
-OCH₃
Methyl ester protons.
Predicted ¹³C NMR Spectrum of Pure Methyl 6-(2-hydroxyphenyl)nicotinate (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.
Chemical Shift (δ, ppm) (Predicted)
Assignment
Rationale for Chemical Shift
~166.0
C=O
Ester carbonyl carbon.
~160.0
C-6
Pyridine carbon attached to the phenyl ring.
~155.0
C-2' (Aryl)
Phenyl carbon attached to the hydroxyl group.
~152.0
C-2
Pyridine carbon adjacent to nitrogen.
~138.0
C-4
Pyridine carbon.
~131.0
C-4' (Aryl)
Phenyl carbon.
~129.5
C-6' (Aryl)
Phenyl carbon.
~125.0
C-3
Pyridine carbon.
~122.0
C-1' (Aryl)
Phenyl carbon attached to the pyridine ring.
~120.0
C-5' (Aryl)
Phenyl carbon.
~118.0
C-5
Pyridine carbon.
~116.0
C-3' (Aryl)
Phenyl carbon.
~52.5
-OCH₃
Methyl ester carbon.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Accurately weigh 10-20 mg of the synthesized compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[7]
Dissolution: Add ~0.7 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm, or a quantitative standard like 1,4-dinitrobenzene).
Transfer: Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube.
Acquisition: Acquire the ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz recommended for better resolution).
Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or TMS (0.00 ppm). Reference the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.[7]
Comparison Guide: Identifying Impurities by NMR
Impurity
Expected ¹H NMR Signals (CDCl₃)
How to Differentiate from Product
Methyl 6-chloronicotinate
Signals for the pyridine ring protons will be present, but the signals for the 2-hydroxyphenyl group will be absent. Expect a doublet around 8.9 ppm (H-2), a doublet of doublets around 8.1 ppm (H-4), and a doublet around 7.4 ppm (H-5). The methyl ester singlet will be present (~3.9 ppm).
Absence of the four distinct aromatic signals corresponding to the 2-hydroxyphenyl ring and the phenolic -OH proton.
2-Hydroxyphenylboronic acid
A complex multiplet for the aromatic protons between ~6.8-7.5 ppm. A broad signal for the B(OH)₂ protons.
Absence of the characteristic downfield pyridine proton signals (H-2, H-4) and the methyl ester singlet.
Phenol
A multiplet around 7.3 ppm (2H), a multiplet around 6.9 ppm (3H), and a broad -OH signal.
Absence of all pyridine and methyl ester signals. The aromatic signals will have a different splitting pattern and integration.
Biphenyl-2,2'-diol
A set of aromatic signals similar to the 2-hydroxyphenyl group in the product but with different symmetry and coupling constants.
Absence of all pyridine and methyl ester signals. The integration of the aromatic region will be higher relative to any product signals if present as a mixture.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9] While not as structurally informative as NMR, it provides excellent confirmatory evidence for the presence of key functional groups and the absence of others.
Predicted IR Spectrum of Pure Methyl 6-(2-hydroxyphenyl)nicotinate
Wavenumber (cm⁻¹) (Predicted)
Vibration Type
Functional Group
3400-3200 (broad)
O-H stretch
Phenolic hydroxyl (-OH)
3100-3000
C-H stretch
Aromatic C-H
2955
C-H stretch
Methyl (-OCH₃) C-H
~1725
C=O stretch
Ester carbonyl
~1600, 1580, 1470
C=C stretch
Aromatic rings (Pyridine and Phenyl)
~1280
C-O stretch
Ester (Ar-C-O)
~1240
C-O stretch
Phenol (Ar-O)
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
Background Scan: Ensure the ATR crystal is clean and perform a background scan.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.[7]
Comparison Guide: Identifying Impurities by IR
Presence of Starting Materials:
2-Hydroxyphenylboronic acid: Will show a very broad O-H stretch for the B(OH)₂ group, often overlapping with the phenolic O-H, and a B-O stretch around 1350 cm⁻¹.
Methyl 6-halonicotinate: Will lack the broad phenolic O-H stretch.
Absence of Key Functional Groups: If the prominent C=O stretch (~1725 cm⁻¹) or the broad O-H stretch (3400-3200 cm⁻¹) are absent, it indicates the desired product has not been formed.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides the mass-to-charge ratio (m/z) of the ionized molecule, which confirms its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Predicted Mass Spectrum of Pure Methyl 6-(2-hydroxyphenyl)nicotinate
Molecular Formula: C₁₃H₁₁NO₃
Molecular Weight: 229.23 g/mol
Expected [M+H]⁺ Ion (ESI+): m/z 229.07
Predicted Fragmentation Pattern
The fragmentation pattern provides additional structural confirmation.
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[7]
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Comparison Guide: Identifying Impurities by MS
MS is particularly useful for detecting impurities with different molecular weights.
Impurity
Molecular Weight ( g/mol )
Expected [M+H]⁺ Ion (m/z)
Methyl 6-chloronicotinate
171.57
172.0
2-Hydroxyphenylboronic acid
137.94
Not readily ionized by ESI+; may form adducts.
Phenol
94.11
95.1
Biphenyl-2,2'-diol
186.19
187.2
Dimethyl 6,6'-bipyridine-3,3'-dicarboxylate
272.25
273.2
Conclusion: An Integrated and Self-Validating Approach
The spectroscopic validation of Methyl 6-(2-hydroxyphenyl)nicotinate purity is a process of building a coherent analytical narrative. The ¹H and ¹³C NMR spectra provide the primary evidence for the correct chemical structure. IR spectroscopy offers rapid confirmation of the expected functional groups, while mass spectrometry verifies the molecular weight.
When these techniques are used in concert, they form a self-validating system. An impurity that is difficult to resolve by NMR may be easily identified by its distinct molecular weight in the mass spectrum. Similarly, the absence of a key functional group stretch in the IR spectrum can immediately flag a failed synthesis. By understanding the potential impurities from the synthetic route and their expected spectroscopic signatures, researchers can confidently assess the purity of their material, ensuring the integrity and reproducibility of their scientific endeavors.
NIST. (n.d.). Methyl nicotinate. In NIST Chemistry WebBook. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
Universal Journal of Pharmaceutical Research. (n.d.). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Retrieved from Universal Journal of Pharmaceutical Research.
Niwa, T., & Uetake, Y. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
BenchChem. (n.d.). Characterization of impurities in 2-(Furan-2-YL)phenol synthesis.
Ali, M. A., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0)
Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate.
GitHub. (n.d.). rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra.
ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate.
Nolan, S. P., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Journal of the American Chemical Society.
ChemicalBook. (n.d.). Methyl nicotinate(93-60-7) IR Spectrum.
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives. Retrieved from [Link]
Methyl 6-(2-hydroxyphenyl)nicotinate compared to other pyridine-based scaffolds
Methyl 6-(2-hydroxyphenyl)nicotinate vs. Traditional Pyridine Scaffolds: A Comprehensive Comparison Guide Executive Summary Pyridine and dihydropyridine rings are foundational elements in modern drug design and materials...
Author: BenchChem Technical Support Team. Date: April 2026
Methyl 6-(2-hydroxyphenyl)nicotinate vs. Traditional Pyridine Scaffolds: A Comprehensive Comparison Guide
Executive Summary
Pyridine and dihydropyridine rings are foundational elements in modern drug design and materials science, historically dominating the landscape of antimicrobial agents, calcium channel blockers, and transition-metal ligands. However, the emergence of highly functionalized hybrid scaffolds, such as Methyl 6-(2-hydroxyphenyl)nicotinate (M6HPN) , has bridged the gap between medicinal chemistry and chemical biology. Featuring a fused pyridine-phenol structure and a nicotinate ester moiety, M6HPN serves as a dual-purpose building block. It acts as a highly tunable pharmacophore for drug discovery and a dynamic bidentate ligand capable of Excited-State Intramolecular Proton Transfer (ESIPT) for advanced optical sensors[1].
This guide objectively compares the structural, pharmacological, and photophysical performance of M6HPN against traditional pyridine-based alternatives, providing researchers with validated protocols for its application.
Structural & Mechanistic Analysis: The Dual-Nature Scaffold
To understand why M6HPN outperforms simpler pyridine derivatives in specific applications, we must analyze the causality behind its structural features:
The Medicinal Chemistry Advantage (The Nicotinate Ester): Simple pyridines often lack the necessary functional handles for rapid library generation. M6HPN contains a methyl ester at the 3-position (nicotinate), which acts as a stable protecting group during initial C-C coupling but can be easily converted into a nicotinohydrazide—a proven pharmacophore for anti-tubercular and anti-tumor agents[2][3]. The adjacent 2-hydroxyphenyl group provides a critical hydrogen bond donor/acceptor pair, significantly enhancing target binding affinity compared to unfunctionalized pyridines[4].
The Chemical Biology Advantage (ESIPT & Metal Chelation): Traditional pyridine fluorophores suffer from small Stokes shifts, leading to self-quenching (the inner filter effect) at high concentrations. M6HPN circumvents this via ESIPT. The proximity of the phenolic hydroxyl group to the pyridine nitrogen creates a strong intramolecular hydrogen bond. Upon UV excitation, the proton rapidly transfers to the nitrogen, forming a keto tautomer that emits at a significantly longer wavelength[1]. Furthermore, this N-O pocket acts as a highly specific bidentate chelator for metal ions (e.g., Be²⁺, Pt²⁺). When a metal binds, it displaces the proton, locking the molecule in a rigid conformation and triggering a massive "switch-on" fluorescence response[1].
Comparative Performance Data
The following tables summarize the quantitative advantages of M6HPN-derived compounds compared to standard pyridine scaffolds in both biological and photophysical domains.
Table 1: Pharmacological Performance Comparison
Scaffold Type
Representative Compound
Primary Target / Application
Efficacy (IC₅₀ / MIC)
Key Structural Advantage
M6HPN Derivative
2-Hydroxyphenyl-nicotinohydrazide
M. tuberculosis (H37Rv) / Tumors
~8.9 - 28 µM
Dual H-bonding from phenol; highly lipophilic ester/hydrazide core[3][4]
Standard Pyridine
Isoniazid (Pyridine-4-carbohydrazide)
M. tuberculosis (InhA)
~0.2 µM
Small, highly penetrant, but increasingly prone to clinical resistance[5]
Dihydropyridine
Amlodipine
Calcium Channel Blocker
~2-5 nM
High flexibility and target specificity for cardiovascular applications[5]
Fused 2-Pyridone
Substituted 2-pyridone
Antiproliferative / HCV
~10-50 µM
Rigid planar structure, versatile for biological applications[6]
Figure 1: ESIPT mechanism and photophysical pathway of the 2-(2-hydroxyphenyl)pyridine core.
Figure 2: High-throughput derivatization and screening workflow for M6HPN scaffolds.
Experimental Workflows & Validated Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explained for each critical step to aid researchers in troubleshooting and optimization.
Protocol A: Hydrazinolysis of M6HPN for Pharmacophore Generation
Objective: Convert the unreactive methyl ester of M6HPN into a versatile nicotinohydrazide handle for subsequent drug library synthesis[3].
Causality: The methyl ester is stable but lacks the hydrogen-bonding capacity required for target engagement in kinases or bacterial enzymes. Hydrazine hydrate acts as a potent nucleophile, displacing the methoxy group to form a hydrazide, which can later be coupled with isothiocyanates to form highly lipophilic thiosemicarbazides.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent of Methyl 6-(2-hydroxyphenyl)nicotinate in absolute ethanol (10 mL per mmol).
Reagent Addition: Add 5.0 equivalents of 80% hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents the formation of symmetric diacylhydrazines.
Reflux: Heat the reaction mixture to 80 °C under reflux for 6 hours.
Self-Validation (Monitoring): Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the high-Rf ester spot disappears, replaced by a baseline/low-Rf hydrazide spot (due to increased polarity).
Isolation: Cool the mixture to 0–5 °C. The hydrazide product will naturally precipitate due to its lower solubility in cold ethanol compared to the ester.
Purification: Filter the precipitate under a vacuum, wash with ice-cold ethanol, and recrystallize to yield the pure 6-(2-hydroxyphenyl)nicotinohydrazide.
Objective: Validate the ESIPT "switch-on" fluorescence capability of the M6HPN scaffold upon metal binding (e.g., Be²⁺)[1].
Causality: In its free state, the scaffold undergoes ESIPT, emitting a weak, long-wavelength signal. When a metal ion is introduced, it chelates the bidentate N-O pocket, displacing the phenolic proton. This locks the molecule in a rigid, planar conformation, halting ESIPT and triggering Chelation-Enhanced Fluorescence (CHEF).
Step-by-Step Methodology:
Stock Preparation: Prepare a 50 µM stock solution of the M6HPN derivative in alkaline water (pH 10) or a mixed aqueous/organic solvent system (e.g., HEPES buffer/DMSO 9:1) to ensure solubility and deprotonation of the phenol.
Baseline Measurement: Record the baseline UV-Vis absorption and fluorescence emission spectra (excitation at ~340 nm). Self-validation: You should observe a broad, low-intensity emission peak >450 nm, characteristic of the ESIPT keto tautomer.
Titration: Sequentially add aliquots of a metal salt solution (e.g., Beryllium sulfate or Copper(II) chloride) from 0.1 to 5.0 equivalents.
Signal Acquisition: After each addition, incubate for 2 minutes and record the emission spectrum.
Data Analysis: Plot the fluorescence intensity at the new, blue-shifted emission maximum (typically ~400-420 nm for the rigid complex) against the metal concentration. A sharp, linear increase in quantum yield confirms successful chelation and sensor viability.
References
Title: Methyl 6-(2-hydroxyphenyl)
Source: mdpi.
Source: nih.
Title: (PDF)
Title: Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)
A Comparative Guide to the In Vivo vs. In Vitro Pharmacokinetic Profiles of Methyl 6-(2-hydroxyphenyl)nicotinate
Introduction: Methyl 6-(2-hydroxyphenyl)nicotinate is a nicotinate ester derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery.[1] Its structure, featuring a fused pyridin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction:
Methyl 6-(2-hydroxyphenyl)nicotinate is a nicotinate ester derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery.[1] Its structure, featuring a fused pyridine-phenol scaffold, makes it a valuable precursor for novel therapeutic agents.[1] Before any such agent can advance to clinical trials, a thorough understanding of its pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the compound—is paramount.[2][3] This process is meticulously evaluated through a combination of in vitro (laboratory-based) and in vivo (within a living organism) studies.
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacokinetic methodologies. Due to the limited publicly available PK data for Methyl 6-(2-hydroxyphenyl)nicotinate specifically, we will frame our discussion using established principles and data from structurally related nicotinic acid (niacin) derivatives. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to characterize the PK profile of this and similar compounds.
Part 1: The In Vitro Perspective: Early Insights into a Compound's Fate
In vitro ADME studies are the cornerstone of early-stage drug discovery. They are performed outside of living organisms, using cellular or subcellular systems to model specific biological processes.[3] These assays are cost-effective, have high throughput, and provide critical data to select and optimize lead candidates before committing to more complex and costly animal studies.[4][5]
Key In Vitro Assessments:
Metabolic Stability: The primary site of drug metabolism is the liver, which is rich in enzymes like the Cytochrome P450 (CYP) superfamily.[6][7] In vitro systems such as liver microsomes (vesicles of the endoplasmic reticulum), S9 fractions, and cryopreserved hepatocytes are used to assess how rapidly a compound is metabolized.[4][6][8] For Methyl 6-(2-hydroxyphenyl)nicotinate, metabolism would likely involve:
Ester Hydrolysis: Cleavage of the methyl ester to form its corresponding carboxylic acid, 6-(2-hydroxyphenyl)nicotinic acid.
Oxidation: CYP-mediated hydroxylation on the aromatic rings.
Conjugation: Phase II reactions, such as glucuronidation or sulfation of the hydroxyl groups to increase water solubility and facilitate excretion.
N-Methylation: Based on the metabolism of nicotinamide, the pyridine nitrogen is a potential site for methylation, leading to metabolites like N-methyl-2-pyridone-5-carboxamide (2PY).[9][10]
Membrane Permeability: A drug's ability to cross biological membranes, like the intestinal wall, is crucial for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common non-cell-based method to evaluate passive diffusion.[11] Cell-based assays using Caco-2 cells (a human colon adenocarcinoma cell line) can model intestinal absorption and identify if the compound is a substrate for efflux transporters like P-glycoprotein.
Plasma Protein Binding (PPB): Drugs can bind to proteins in the blood, primarily albumin. Only the unbound, or "free," fraction of a drug is pharmacologically active and available to be metabolized or excreted.[12][13] In vitro methods like equilibrium dialysis and ultrafiltration are the gold standard for determining the extent of PPB.[14]
Summary of Key In Vitro Assays
Assay Type
System Used
Key Parameter(s) Measured
Purpose
Metabolic Stability
Liver Microsomes, Hepatocytes
In vitro half-life (t½), Intrinsic Clearance (CLint)
Predicts hepatic clearance and metabolic fate.
Permeability
PAMPA, Caco-2 Cells
Effective Permeability (Pe)
Predicts passive diffusion and potential for oral absorption.
Plasma Protein Binding
Equilibrium Dialysis, Ultrafiltration
Fraction unbound (fu)
Determines the amount of free drug available for therapeutic effect.
CYP Inhibition
Recombinant CYP Enzymes
IC50
Assesses the potential for drug-drug interactions.
Part 2: The In Vivo Reality: A Compound's Journey in a Complex System
In vivo studies, conducted in living animal models, are essential to understand a drug's disposition within an integrated, complex biological system.[3] These studies are a regulatory requirement and are critical for establishing a safe dose for first-in-human clinical trials.[2][15] The selection of a relevant animal species, one that metabolizes the drug similarly to humans, is a crucial first step.[15]
Key In Vivo Pharmacokinetic Parameters:
Following administration (typically oral and intravenous), serial blood samples are collected and analyzed to determine the drug's concentration over time. This data is used to calculate several key parameters:
Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.
Time to Cmax (Tmax): The time at which Cmax is reached, indicating the rate of absorption.
Area Under the Curve (AUC): A measure of the total systemic exposure to the drug over time.
Half-Life (t½): The time required for the drug concentration in the body to be reduced by half.
Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time, indicating the efficiency of elimination.
Volume of Distribution (Vd): The theoretical volume that the total amount of administered drug would occupy to provide the same concentration as it is in blood plasma. It reflects the extent of tissue distribution.
Bioavailability (F%): For non-intravenous routes, this is the fraction of the administered dose that reaches systemic circulation, accounting for incomplete absorption and first-pass metabolism.
For a compound like Methyl 6-(2-hydroxyphenyl)nicotinate, insights can be drawn from its parent structure, nicotinic acid. Nicotinic acid is known to undergo extensive and saturable first-pass metabolism in the liver, which can lead to high inter-individual variability in plasma concentrations.[16] This suggests that the bioavailability of its derivatives could be highly dependent on the rate of absorption and the metabolic capacity of the liver.
Part 3: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal of early PK studies is to use in vitro data to predict in vivo outcomes. This relationship is formalized in an In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that connects an in vitro property (e.g., dissolution rate) with an in vivo response (e.g., plasma concentration).[12][17][18]
A successful IVIVC (a "Level A" correlation) can be a powerful tool in drug development, allowing in vitro tests to serve as a surrogate for in vivo bioequivalence studies.[18] This can streamline formulation changes, support biowaivers, and reduce the number of required human studies.[17][18] However, establishing a reliable IVIVC is challenging for compounds with complex absorption or extensive first-pass metabolism, as is the case with some nicotinic acid formulations.[16]
Comparative Overview: In Vitro vs. In Vivo Approaches
The following diagrams illustrate the logical flow of key pharmacokinetic assessment processes.
Caption: The ADME process showing a drug's journey from administration to elimination.
Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.
Part 5: Standardized Experimental Protocols
The following protocols provide a framework for conducting foundational in vitro and in vivo pharmacokinetic studies.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Methyl 6-(2-hydroxyphenyl)nicotinate.
Materials:
Test compound (Methyl 6-(2-hydroxyphenyl)nicotinate)
Pooled Human Liver Microsomes (HLM)
NADPH regenerating system (or NADPH)
Phosphate buffer (pH 7.4)
Control compounds (e.g., a high-turnover and a low-turnover compound)
Acetonitrile (or other organic solvent) for quenching
96-well plates, incubator, LC-MS/MS system
Methodology:
Preparation: Prepare a working solution of the test compound in phosphate buffer. The final concentration in the incubation should typically be 1 µM to ensure enzyme kinetics are in the linear range. The final DMSO concentration should be <0.5%.
Incubation Setup: In a 96-well plate, combine the phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold acetonitrile containing an internal standard. The 0-minute time point is crucial as it represents 100% of the initial compound concentration.
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k). Intrinsic clearance is then calculated from the half-life and incubation conditions.[6]
Protocol 2: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
Objective: To determine the key in vivo PK parameters (Cmax, Tmax, AUC, t½, CL, Vd) of Methyl 6-(2-hydroxyphenyl)nicotinate following intravenous and oral administration.
Materials:
Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO, 10% Solutol)
Male Sprague-Dawley rats (n=3-5 per group) with cannulated jugular veins for blood sampling
Dosing syringes, blood collection tubes (containing anticoagulant like K2-EDTA)
Centrifuge, freezer (-80°C), LC-MS/MS system
Methodology:
Animal Acclimation: Allow animals to acclimate for at least 3-5 days before the study, with free access to food and water.
Dosing:
Intravenous (IV) Group: Administer the compound as a single bolus dose (e.g., 1 mg/kg) via the tail vein.
Oral (PO) Group: Administer the compound via oral gavage (e.g., 5 mg/kg).
Blood Sampling: Collect blood samples (~100 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.
LC-MS/MS Analysis: Develop and validate a sensitive and specific LC-MS/MS method to quantify the concentration of the test compound in the plasma samples.
Pharmacokinetic Analysis:
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the PK parameters from the plasma concentration-time data for each animal.
Calculate the mean and standard deviation for all parameters for each dose group.
Determine oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Ethical Considerations: All in vivo studies must be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment and minimize animal distress.[15]
References
Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link]
Locuson, C. (2018). In vitro test methods for metabolite identification: A review. SciSpace. Available at: [Link]
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U.S. Food and Drug Administration. (2011). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]
Admescope. (n.d.). Services for in vitro Metabolism research. Available at: [Link]
Al-Majdoub, Z. M., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available at: [Link]
Czarnecka, K., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. Pharmaceutical Research. Available at: [Link]
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Selvam, S. (2023). An in vitro ADME and in vivo Pharmacokinetic Study of MBIC: Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. ResearchGate. Available at: [Link]
Wang, Y., et al. (2023). Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. Frontiers in Pharmacology. Available at: [Link]
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Musso, L., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Molecules. Available at: [Link]
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Takahashi, R., et al. (2022). The significance of NAD+ metabolites and nicotinamide N-methyltransferase in chronic kidney disease. Nature Communications. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking the Catalytic Efficiency of Novel Methyl 6-(2-hydroxyphenyl)nicotinate Complexes
Introduction: The Quest for Superior Catalysts In the landscape of modern synthetic chemistry, the development of highly efficient and selective catalysts is paramount. Homogeneous catalysis, driven by transition metal c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quest for Superior Catalysts
In the landscape of modern synthetic chemistry, the development of highly efficient and selective catalysts is paramount. Homogeneous catalysis, driven by transition metal complexes, offers unparalleled control over chemical transformations, enabling the synthesis of complex pharmaceuticals, fine chemicals, and advanced materials.[1] The performance of these catalysts is intrinsically linked to the electronic and steric properties of their surrounding ligands. The intentional and rational design of ligands is therefore a cornerstone of catalyst innovation.
This guide focuses on a promising, yet underexplored, class of ligands: complexes of Methyl 6-(2-hydroxyphenyl)nicotinate. This ligand features a bidentate N,O chelation motif, combining a pyridine nitrogen with a phenolate oxygen. This structure is poised to form stable, well-defined complexes with various transition metals, potentially offering unique catalytic activities.
Herein, we provide a comprehensive methodological framework for the synthesis, characterization, and rigorous catalytic benchmarking of these novel complexes. We will use the Suzuki-Miyaura cross-coupling reaction—a cornerstone of C-C bond formation—as the benchmark platform.[2][3] This guide is designed for researchers, chemists, and drug development professionals seeking to objectively evaluate new catalytic systems and accelerate the discovery of next-generation catalysts.
Part 1: Synthesis of the Core Ligand and its Metal Complexes
The journey begins with the synthesis of the foundational ligand, Methyl 6-(2-hydroxyphenyl)nicotinate. As this is not a readily available commercial compound, a robust synthetic route is required. We propose a highly reliable Suzuki-Miyaura coupling strategy, which is a testament to the power of the very catalytic reactions we aim to study.
Proposed Synthesis of Methyl 6-(2-hydroxyphenyl)nicotinate (Ligand L1)
The most direct route involves the palladium-catalyzed cross-coupling of Methyl 6-chloronicotinate with 2-hydroxyphenylboronic acid . The chloro-precursor is commercially available and can also be synthesized from 6-chloronicotinic acid.[4][5] The choice of a palladium catalyst for this step, such as Pd(dppf)Cl₂, is critical as it is known to be effective for coupling with heteroaryl chlorides.[6]
Caption: Proposed workflow for the synthesis of the target ligand (L1).
Experimental Protocol: Synthesis of Ligand (L1)
Setup: To a dry Schlenk flask, add Methyl 6-chloronicotinate (1.0 eq), 2-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final ligand.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Synthesis of Transition Metal Complexes
With the ligand in hand, metal complexes can be synthesized through a straightforward coordination reaction. Here, we propose a general method for creating palladium(II) and nickel(II) complexes, which are highly relevant for cross-coupling catalysis.
Caption: General workflow for the synthesis of metal complexes from Ligand L1.
Experimental Protocol: Synthesis of a Pd(II) Complex
Dissolution: Dissolve Methyl 6-(2-hydroxyphenyl)nicotinate (L1) (2.2 eq) in a suitable solvent like acetonitrile.
Metal Addition: To this solution, add a solution of bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂) (1.0 eq) in acetonitrile. The use of a labile acetonitrile complex facilitates ligand exchange.
Reaction: Stir the reaction mixture at reflux for 4-6 hours. A color change or precipitation may be observed.
Isolation: Cool the mixture to room temperature, then place it in an ice bath to encourage precipitation. Collect the solid product by vacuum filtration.
Purification: Wash the isolated solid with cold solvent and then diethyl ether to remove any unreacted starting materials. Dry under vacuum.
Characterization: Characterize the complex using FT-IR (to observe shifts in C=N and C-O stretching frequencies upon coordination), elemental analysis, and, if possible, single-crystal X-ray diffraction to confirm the geometry.
Part 2: The Benchmarking Framework
To objectively assess catalytic efficiency, a standardized framework is essential. This involves selecting a representative reaction and defining clear metrics for performance.
Key Performance Metrics: TON and TOF
The effectiveness of a catalyst is not measured by yield alone. Two critical metrics provide a deeper understanding of performance:[1][7]
Turnover Number (TON): This dimensionless quantity represents the number of moles of product formed per mole of catalyst before it becomes deactivated. It is a measure of catalyst stability and overall productivity.[8]
TON = (moles of product) / (moles of catalyst)
Turnover Frequency (TOF): This metric measures the rate of the catalytic reaction, defined as the number of turnovers per unit of time (typically hours⁻¹ or s⁻¹). It reflects the intrinsic activity of the catalyst under specific conditions.[7]
TOF = TON / time
A superior catalyst will exhibit both a high TON, indicating it can facilitate many reactions before degrading, and a high TOF, indicating it works quickly.
The Benchmark Reaction: Suzuki-Miyaura Coupling
We will use the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid as our benchmark reaction. This reaction is well-documented, the starting materials are commercially available, and the product, 4-acetylbiphenyl, is easily quantifiable by methods like GC-MS.
The Benchmark Catalyst
To provide a meaningful comparison, the performance of the new Methyl 6-(2-hydroxyphenyl)nicotinate complexes will be benchmarked against a well-established, commercially available catalyst: **[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) **. This catalyst is known for its broad applicability and robust performance in Suzuki-Miyaura cross-coupling reactions.[6][9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 3: Experimental Protocol for Catalytic Benchmarking
The following protocol outlines a standardized procedure to ensure a fair and direct comparison between the novel catalysts and the benchmark.
Reaction Setup: In a series of identical reaction vials, add the aryl halide (4-bromoacetophenone, 1.0 eq), the boronic acid (phenylboronic acid, 1.5 eq), and the base (K₃PO₄, 2.0 eq).
Catalyst Loading: To each respective vial, add the catalyst. This should be done at several catalyst loadings (e.g., 1 mol%, 0.1 mol%, 0.01 mol%) to probe the catalyst's TON. For the benchmark, use Pd(dppf)Cl₂. For the test systems, use the newly synthesized complexes.
Inert Atmosphere: Seal the vials and purge with an inert gas (argon or nitrogen).
Solvent and Standard: Add a degassed solvent (e.g., toluene/water 10:1) containing an internal standard (e.g., dodecane) for quantitative analysis.
Reaction and Monitoring: Place the vials in a pre-heated block and stir at a constant temperature (e.g., 100 °C). At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take an aliquot from each reaction mixture.
Analysis: Quench the aliquot with water and extract with an organic solvent. Analyze the organic layer by GC-MS or HPLC to determine the conversion of the starting material and the yield of the product relative to the internal standard.
Calculation: Using the yield data, calculate the TON and TOF for each catalyst at each time point and catalyst loading.
Part 4: Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table to facilitate direct comparison. The following table provides an illustrative template, including literature-derived benchmark data for comparison.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
(Reaction: 4-bromoacetophenone + phenylboronic acid. Conditions: K₃PO₄, Toluene/H₂O, 100 °C, 24h)
Superior Activity: If a new complex achieves a higher yield at a lower catalyst loading compared to the benchmark, it demonstrates superior activity and stability (higher TON). In the illustrative data above, [Pd(L1)₂Cl₂] shows a significantly higher TON (8300 vs 6000) at 0.01 mol% loading.
Faster Kinetics: A higher TOF at early time points indicates a faster catalyst. The hypothetical [Pd(L1)₂Cl₂] shows a TOF of 2500 h⁻¹ compared to the benchmark's 1200 h⁻¹ at 0.01 mol% loading, suggesting it reaches high conversion more quickly.
Cost-Effectiveness: If a first-row metal complex like [Ni(L1)₂Cl₂] shows comparable, even if slightly lower, activity to a palladium benchmark, it could represent a significant advancement due to the lower cost and higher abundance of nickel.
Conclusion
This guide provides a robust and scientifically sound framework for the synthesis and evaluation of novel Methyl 6-(2-hydroxyphenyl)nicotinate metal complexes. By following standardized protocols and employing key performance metrics like TON and TOF, researchers can objectively benchmark their new catalysts against established systems. This structured approach allows for the clear identification of catalysts with superior activity, stability, and potential for practical application, thereby accelerating the innovation cycle in the vital field of homogeneous catalysis.
A Comparative Guide to the In Vitro Cytotoxicity of Methyl 6-(2-hydroxyphenyl)nicotinate and its Analogs
Introduction The search for novel therapeutic agents with high efficacy and selectivity against cancer cells is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing pyridine and p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The search for novel therapeutic agents with high efficacy and selectivity against cancer cells is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing pyridine and phenol scaffolds, represent a promising area of investigation due to their diverse biological activities.[1][2][3] Methyl 6-(2-hydroxyphenyl)nicotinate (MHN) is one such compound, featuring a nicotinate ester derivative structure that serves as a versatile synthetic intermediate in medicinal chemistry.[4] The presence of both a hydroxyphenyl group, a common feature in many anticancer natural products, and a nicotinate core, suggests significant therapeutic potential.[1][5][6]
This guide provides a comprehensive comparison of the in vitro cytotoxic profiles of the parent compound, Methyl 6-(2-hydroxyphenyl)nicotinate (MHN), and three of its rationally designed derivatives. The objective is to elucidate preliminary structure-activity relationships (SAR) and identify promising candidates for further development. We will detail the experimental rationale, present comparative data against representative cancer and normal cell lines, and provide validated protocols for the key cytotoxicity assays employed.
Compounds Under Investigation
The derivatives were synthesized to explore how substitutions on the hydroxyphenyl ring affect cytotoxic activity.
The rationale for these modifications is based on established principles in medicinal chemistry where halogenation (Cl, F) or the addition of an electron-donating group (OCH₃) can significantly alter a compound's lipophilicity, electronic properties, and metabolic stability, thereby influencing its biological activity.[7]
Experimental Design and Rationale
A robust and well-controlled experimental design is critical for generating reliable and reproducible cytotoxicity data.
Cell Line Selection
To assess both efficacy and selectivity, two common solid tumor cell lines and one non-cancerous cell line were chosen:
A549 (Human Lung Carcinoma): A widely used and well-characterized cell line for studying non-small cell lung cancer (NSCLC), a prevalent and challenging disease.[8]
MCF-7 (Human Breast Adenocarcinoma): A standard model for estrogen receptor-positive breast cancer, allowing for the evaluation of compound activity against another major cancer type.[9][10]
BEAS-2B (Human Bronchial Epithelial Cells): A non-cancerous cell line used to establish a baseline for cytotoxicity and calculate a selectivity index. This is crucial for identifying compounds that are preferentially toxic to cancer cells.
Assay Selection
To gain a comprehensive understanding of the cytotoxic effects, two distinct and complementary assays were employed:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability.[11][12] It measures the metabolic activity of mitochondrial succinate dehydrogenase, which is active only in living cells, to reduce the yellow MTT salt into purple formazan crystals.[12][13] The intensity of the color is directly proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cell death by measuring the activity of LDH, a stable cytoplasmic enzyme that is released into the cell culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[13][14]
Using both assays provides a more complete picture: the MTT assay indicates a loss of metabolic function, while the LDH assay confirms cell death via membrane rupture.[11][15]
Experimental Workflow
The overall process for screening the compounds is outlined below. This systematic approach ensures consistency and minimizes variability between experiments.
Caption: Overall workflow for comparative cytotoxicity screening.
Results
The cytotoxic activity of MHN and its derivatives was evaluated after 24 hours of treatment. The results are summarized as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit cell growth by 50%.
Table 1: Comparative IC₅₀ Values (µM) of MHN and Derivatives
Compound
A549 (Lung Cancer)
MCF-7 (Breast Cancer)
BEAS-2B (Normal Lung)
MHN (Parent)
45.2 ± 3.1
58.7 ± 4.5
> 100
MHN-Cl
11.8 ± 1.5
19.4 ± 2.2
85.1 ± 6.3
MHN-OCH₃
62.5 ± 5.4
81.3 ± 7.1
> 100
MHN-F
23.9 ± 2.8
35.6 ± 3.9
92.4 ± 8.0
Doxorubicin *
0.9 ± 0.1
1.2 ± 0.2
15.3 ± 1.9
*Doxorubicin was used as a positive control.
Table 2: Selectivity Index (SI) of MHN and Derivatives
The Selectivity Index (SI) is a critical parameter for evaluating the cancer-specific toxicity of a compound. It is calculated as: SI = IC₅₀ in normal cells / IC₅₀ in cancer cells . A higher SI value indicates greater selectivity for cancer cells.
Compound
SI for A549
SI for MCF-7
MHN (Parent)
> 2.21
> 1.70
MHN-Cl
7.21
4.39
MHN-OCH₃
> 1.60
> 1.23
MHN-F
3.87
2.59
Discussion and Mechanistic Hypothesis
The experimental data reveals a clear structure-activity relationship among the tested compounds.
Effect of Halogenation: The introduction of a chlorine atom (MHN-Cl) or a fluorine atom (MHN-F) onto the hydroxyphenyl ring significantly enhanced cytotoxic activity against both A549 and MCF-7 cancer cell lines compared to the parent compound. MHN-Cl emerged as the most potent derivative, with an approximately 4-fold increase in potency against A549 cells. This suggests that electron-withdrawing groups at this position are favorable for activity.
Effect of Methoxy Group: Conversely, the addition of an electron-donating methoxy group (MHN-OCH₃) resulted in a decrease in cytotoxicity, with IC₅₀ values higher than the parent compound.
Cancer Selectivity: Critically, the most potent compound, MHN-Cl, also displayed the highest selectivity index (SI = 7.21 for A549), indicating it is over 7 times more toxic to lung cancer cells than to normal bronchial epithelial cells. This is a highly desirable characteristic for a potential therapeutic agent.
The molecular structure of these compounds, possessing a phenolic group, suggests a potential mechanism involving the induction of apoptosis. Phenolic compounds are known to exert anticancer effects by modulating key signaling pathways that lead to programmed cell death.[1][3][5] A plausible hypothesis is that these compounds may trigger the intrinsic apoptosis pathway by inducing mitochondrial stress, leading to the release of cytochrome c and subsequent activation of the caspase cascade.
For scientific integrity and reproducibility, the detailed protocols are provided below.
Protocol 1: MTT Cell Viability Assay
Cell Seeding: Seed A549, MCF-7, or BEAS-2B cells into a 96-well flat-bottom plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds (MHN, MHN-Cl, MHN-OCH₃, MHN-F) and the positive control (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (containing the same concentration of DMSO as the compound wells) and untreated control wells.
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
Protocol 2: LDH Cytotoxicity Assay
Experimental Setup: Follow steps 1-3 from the MTT protocol in a separate 96-well plate. It is crucial to include controls for maximum LDH release (cells treated with a lysis buffer) and background (medium only).[14]
Sample Collection: After the 24-hour incubation, centrifuge the plate at 250 x g for 4 minutes.
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
LDH Reaction: Add 50 µL of the LDH reaction mixture (as provided by a commercial kit, e.g., CytoTox-ONE™) to each well.
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
Stop Reaction: Add 25 µL of the stop solution to each well.
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Data Analysis: Calculate the percentage of cytotoxicity by normalizing the data to the maximum LDH release control after subtracting the background.
Conclusion
This comparative guide demonstrates the successful application of a rational design strategy to enhance the cytotoxic potential of Methyl 6-(2-hydroxyphenyl)nicotinate. The chlorinated derivative, MHN-Cl , was identified as the most promising compound, exhibiting potent, single-digit micromolar activity against lung and breast cancer cell lines and a favorable selectivity profile. These findings establish a preliminary structure-activity relationship, highlighting the importance of electron-withdrawing substituents on the hydroxyphenyl ring. Future studies should focus on elucidating the precise mechanism of action for MHN-Cl, confirming the hypothesized induction of apoptosis, and evaluating its efficacy in more advanced preclinical models.
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Definitive Guide to Personal Protective Equipment for Handling Methyl 6-(2-hydroxyphenyl)nicotinate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides a detailed protocol for the safe handling of Methyl 6-(2-hydroxyp...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides a detailed protocol for the safe handling of Methyl 6-(2-hydroxyphenyl)nicotinate, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). The principles outlined here are grounded in established safety standards and are designed to ensure both personal safety and experimental integrity.
Immediate Safety Briefing: Core Hazards & Mandatory PPE
Before handling Methyl 6-(2-hydroxyphenyl)nicotinate, every operator must be aware of its primary hazards and the non-negotiable PPE required.
Primary Hazards :
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][3][4]
Serious Eye Irritation (Category 2) : Poses a significant risk of serious eye irritation.[1][3][4]
Respiratory Tract Irritation (Potential) : May cause respiratory irritation if inhaled as a dust or aerosol.[2]
Minimum Mandatory PPE :
Eye Protection : Chemical splash goggles.
Hand Protection : Chemical-resistant gloves (Butyl rubber recommended).
Body Protection : Long-sleeved laboratory coat.
All handling operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6]
Hazard Analysis and PPE Rationale
Understanding the "why" behind each piece of PPE is fundamental to building a culture of safety. The choice of PPE is a direct response to the specific chemical and physical hazards of the substance.
Causes redness, inflammation, and discomfort. Prolonged contact can lead to more severe dermatitis.
Chemical-Resistant Gloves & Lab Coat : A lab coat provides a primary barrier against incidental contact and splashes.[7][8] For esters and aromatic compounds, Butyl rubber or Viton™ gloves offer superior protection compared to standard nitrile gloves, which are suitable only for incidental contact.[7]
Direct contact with dust or splashes can cause significant pain, redness, and potential damage to the cornea.
Chemical Splash Goggles : Goggles provide a 360-degree seal around the eyes, which is critical for protecting against splashes and fine dust.[9] Standard safety glasses with side shields are insufficient.[7] A face shield should be worn over goggles during procedures with a high splash risk.[9]
Inhaling fine dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Engineering Controls (Fume Hood) : The primary defense is to prevent aerosolization and dust generation at the source. All weighing and transfer operations should occur in a chemical fume hood.[6] If engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (N95 or better) is required.[6][10]
Comprehensive PPE Protocol & Step-by-Step Procedures
This section details the procedural steps for selecting, using, and disposing of PPE when handling Methyl 6-(2-hydroxyphenyl)nicotinate.
Experimental Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for safely managing Methyl 6-(2-hydroxyphenyl)nicotinate in a laboratory setting.
Caption: Workflow for Safe Handling of Methyl 6-(2-hydroxyphenyl)nicotinate.
A. PPE Selection and Donning Sequence
Verify Equipment : Before starting, inspect all PPE for damage such as cracks, tears, or discoloration.[6] Ensure you have the correct glove material (Butyl rubber is recommended for esters).[7][8]
Lab Coat : Put on a clean, long-sleeved lab coat, ensuring all buttons are fastened.[7]
Eye and Face Protection : Don chemical splash goggles that fit snugly against the face.[9] If handling large volumes or there is a significant splash risk, add a full-face shield over the goggles.
Gloves : Select the appropriate size of Butyl rubber gloves. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a protective overlap.[11]
B. Safe Handling Protocol
Work Area Preparation : All work must be performed in a designated area inside a certified chemical fume hood.[2][6]
Material Handling : When weighing the solid compound, use a spatula and handle it carefully to avoid creating dust.[6] Keep the container closed when not in use.[1][2]
Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
Contamination Avoidance : Never wear gloves outside of the laboratory area.[12] Use one hand to handle contaminated items (e.g., beakers, flasks) and the other as a "clean hand" for operating fume hood controls or other equipment.
C. Doffing Sequence and Decontamination
Proper removal of PPE is crucial to prevent cross-contamination.
Gloves : Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in a designated hazardous waste container.[6]
Eye and Face Protection : Remove the face shield (if used), followed by the goggles, by handling the strap. Place them in a designated area for decontamination.
Lab Coat : Unbutton the lab coat and remove it by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward. Hang it in its designated storage location or place it in a laundry bin if contaminated.
Hand Hygiene : Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[5][6]
Contingency Planning: Spills and Exposure
Small Spills (inside a fume hood):
Alert personnel in the immediate area.
Wearing your full PPE, absorb the spill with a chemical absorbent pad or inert material like vermiculite or sand.[13]
Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][6]
Decontaminate the spill area with an appropriate cleaning agent.
Personnel Exposure:
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][4][12] Seek immediate medical attention.
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][2][4] Seek medical attention if irritation persists.
Inhalation : Move the affected person to fresh air.[1][2] If breathing is difficult, administer oxygen and seek immediate medical attention.
Disposal Plan
All waste generated from handling Methyl 6-(2-hydroxyphenyl)nicotinate must be treated as hazardous.
Contaminated PPE : All used gloves, absorbent pads, and disposable lab coats must be placed in a clearly labeled hazardous waste container.[6][13]
Chemical Residue and Containers : Unused chemical and empty containers must be disposed of through an approved hazardous waste disposal program.[1][2] Do not pour any amount down the drain.[6]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling Methyl 6-(2-hydroxyphenyl)nicotinate, ensuring a safe and productive research environment.
References
Labour Department. Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals.
Fisher Scientific.
University of Nebraska-Lincoln Environmental Health and Safety. Personal Protective Equipment for Chemical Exposures (7/24)
Thermo Fisher Scientific.
TCI EUROPE N.V.
MSO+.
Chemos GmbH&Co.KG.
CDH Fine Chemical.
HPE. Safety Guidelines for Handling Chemicals.
MCR Safety. Understanding Solvents and PPE for Chemical Safety.
Fisher Scientific. SAFETY DATA SHEET (2-Hydroxy-6-methylnicotinonitrile).
TCI Chemicals. SAFETY DATA SHEET (2-Hydroxy-6-methylnicotinic Acid).
University of Arizona. Personal Protective Equipment Selection Guide.